molecular formula C8H9NO4 B1589179 (3-Methoxy-2-nitrophenyl)methanol CAS No. 53055-04-2

(3-Methoxy-2-nitrophenyl)methanol

Cat. No.: B1589179
CAS No.: 53055-04-2
M. Wt: 183.16 g/mol
InChI Key: YYIIAPQEOXNDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methoxy-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methoxy-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIAPQEOXNDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438861
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53055-04-2
Record name (3-Methoxy-2-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination of the core physical properties of (3-Methoxy-2-nitrophenyl)methanol. Rather than a static data sheet, this guide is structured as a methodological framework, using this compound as a practical case study for the essential characterization of a novel or sparsely documented chemical entity. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.

Introduction and Molecular Identity

This compound (CAS No: 53055-04-2) is an aromatic alcohol containing both a methoxy and a nitro functional group.[1][2] Such substituted nitroaromatic compounds are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. Accurate characterization of their physical properties is a non-negotiable prerequisite for their application, influencing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery.

The presence of a polar nitro group, a hydrogen-bond-donating hydroxyl group, and a hydrogen-bond-accepting methoxy group suggests a compound with distinct polarity and intermolecular interaction potential.[3][4][5] This guide outlines the fundamental experimental procedures required to quantify these characteristics.

Predicted Physicochemical Properties (Computational)

Prior to empirical testing, computational models provide valuable initial estimates of a compound's properties. These predictions, while useful for planning, must be experimentally verified. The data below for this compound is derived from computational models and should be treated as provisional.

PropertyPredicted ValueSource
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [1][2]
XLogP3 0.8[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Topological Polar Surface Area 75.3 Ų[2]
Rotatable Bond Count 2[2]

Experimental Protocol: Melting Point Determination for Purity Assessment

Expertise & Rationale

The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 1-2°C.[6] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[6] Therefore, this determination is a foundational assay for quality control. We will employ the capillary method, which is cost-effective, requires minimal sample, and provides high accuracy when performed correctly.[7]

Workflow for Melting Point Determinationdot

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording p1 Grind sample to a fine, uniform powder p2 Tap open end of capillary tube into powder p1->p2 p3 Invert and tap tube to pack 1-2 mm of sample at bottom p2->p3 a1 Place capillary in heating block apparatus p3->a1 a2 Perform rapid scan (10-20°C/min) to find approximate MP a1->a2 a3 Cool block below approximate MP a2->a3 a4 Perform slow scan (1-2°C/min) through the expected range a3->a4 d1 Record T1: Temperature at which first liquid appears a4->d1 d2 Record T2: Temperature at which last solid disappears d1->d2 d3 Report melting point as the range T1 - T2 d2->d3

References

(3-Methoxy-2-nitrophenyl)methanol chemical structure and CAS number 53055-04-2

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 53055-04-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxy-2-nitrophenyl)methanol, a key organic compound with significant applications in advanced scientific research, particularly in the development of sophisticated drug delivery systems. As a member of the ortho-nitrobenzyl alcohol family, its utility as a photolabile protecting group is of paramount interest in fields requiring precise spatiotemporal control of molecular activity.

Chemical Structure and Properties

This compound, also known as 3-Methoxy-2-nitrobenzyl alcohol, possesses a well-defined molecular architecture that is central to its function. The strategic placement of the methoxy and nitro groups on the benzene ring, ortho to the hydroxymethyl group, dictates its chemical reactivity and photophysical properties.

Chemical Structure:

G reactant 3-Methoxy-2-nitrobenzaldehyde product This compound reactant->product Reduction reagent NaBH4, Methanol reagent->product G start Drug Conjugated with This compound Linker uv_light UV Irradiation (~350 nm) start->uv_light cleavage Photocleavage of the ortho-nitrobenzyl linker uv_light->cleavage release Release of Active Drug cleavage->release byproduct Formation of 2-Nitroso-3-methoxybenzaldehyde cleavage->byproduct

Spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Spectroscopic Guide to 3-Methoxy-2-nitrobenzyl Alcohol

This technical guide provides an in-depth analysis of the spectroscopic data for 3-methoxy-2-nitrobenzyl alcohol (CAS No. 53055-04-2), a key intermediate in various synthetic applications. For researchers, scientists, and professionals in drug development, accurate structural elucidation is paramount. This document synthesizes predictive data and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to offer a robust characterization of the target molecule. We will explore not just the data itself, but the underlying chemical principles that give rise to the observed spectral features.

Molecular Structure and Properties

3-Methoxy-2-nitrobenzyl alcohol is an aromatic compound featuring a benzyl alcohol core substituted with a methoxy (-OCH₃) group at the C3 position and a nitro (-NO₂) group at the C2 position. This specific substitution pattern creates a unique electronic environment that is reflected in its spectroscopic signatures.

  • Chemical Formula: C₈H₉NO₄[1]

  • Molecular Weight: 183.16 g/mol [1]

  • IUPAC Name: (3-methoxy-2-nitrophenyl)methanol[1]

Caption: Molecular structure of 3-methoxy-2-nitrobenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects on aromatic systems.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.65 d 1H H-6 Deshielded by the adjacent electron-withdrawing nitro group.
~7.50 t 1H H-4 Influenced by both the nitro and methoxy groups.
~7.20 d 1H H-5 Least affected by the electron-withdrawing groups.
~4.90 s 2H -CH₂OH Benzylic protons adjacent to an oxygen atom.
~3.95 s 3H -OCH₃ Typical chemical shift for methoxy protons.

| ~2.5-3.5 | br s | 1H | -OH | Broad singlet, position is concentration and solvent dependent. |

Interpretation: The aromatic region of the spectrum is expected to show three distinct signals for the three aromatic protons, consistent with a trisubstituted benzene ring. The electron-withdrawing nitro group at C2 will cause a significant downfield shift (deshielding) for the adjacent proton at C6. The methoxy group at C3 is an electron-donating group, which would typically shield adjacent protons, but its effect is modulated by the powerful nitro group. The benzylic protons (-CH₂) appear as a singlet as they have no adjacent protons, and the methoxy protons also appear as a sharp singlet. The hydroxyl proton signal is often broad and its chemical shift can vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~151.5 C-3 Aromatic carbon attached to the electron-donating methoxy group.
~140.0 C-2 Aromatic carbon directly bonded to the electron-withdrawing nitro group.
~137.0 C-1 Quaternary carbon attached to the CH₂OH group.
~133.0 C-4 Aromatic CH carbon.
~129.5 C-6 Aromatic CH carbon, deshielded by the adjacent nitro group.
~123.0 C-5 Aromatic CH carbon.
~60.0 -CH₂OH Benzylic carbon attached to oxygen.

| ~56.5 | -OCH₃ | Carbon of the methoxy group. |

Interpretation: Six distinct signals are expected for the aromatic carbons, and two for the aliphatic carbons. The carbon attached to the nitro group (C2) and the carbon attached to the methoxy group (C3) will be significantly shifted downfield. The benzylic carbon (-CH₂OH) and the methoxy carbon (-OCH₃) will appear in the aliphatic region of the spectrum. The chemical shifts are estimated based on data from similar substituted benzyl alcohols.[2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-methoxy-2-nitrobenzyl alcohol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (~220 ppm) and a longer acquisition time are required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
3500 - 3200 Broad O-H Stretching
3100 - 3000 Medium C-H (aromatic) Stretching
2950 - 2850 Medium C-H (aliphatic) Stretching
~1525 Strong N-O (nitro) Asymmetric Stretching
~1350 Strong N-O (nitro) Symmetric Stretching
1600, 1475 Medium-Weak C=C (aromatic) Stretching
~1250 Strong C-O (aryl ether) Stretching

| ~1050 | Strong | C-O (alcohol) | Stretching |

Interpretation: The IR spectrum will be dominated by several key features. A broad, strong absorption band in the 3500-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol group. Two very strong peaks around 1525 cm⁻¹ and 1350 cm⁻¹ are definitive evidence for the nitro group (asymmetric and symmetric N-O stretching, respectively). Strong absorptions corresponding to the C-O stretching of the aryl ether and the primary alcohol will also be prominent.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 3-methoxy-2-nitrobenzyl alcohol sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Predicted Mass Spectrometry Data

m/z Proposed Fragment Rationale
183 [M]⁺ Molecular ion
166 [M - OH]⁺ Loss of the hydroxyl radical.
165 [M - H₂O]⁺ Dehydration, a common fragmentation for alcohols.[3]
153 [M - CH₂O]⁺ Loss of formaldehyde from the benzyl alcohol moiety.
136 [M - NO₂ - H]⁺ Loss of a nitro group and a hydrogen atom.

| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |

Interpretation: The molecular ion peak [M]⁺ should be observed at m/z 183. Due to the presence of the aromatic ring, this peak is expected to be reasonably prominent. Common fragmentation pathways for benzyl alcohols include the loss of water (H₂O, 18 amu) to give a peak at m/z 165, and the loss of a hydroxyl radical (•OH, 17 amu) resulting in a peak at m/z 166.[4] The nitro group can be lost as •NO₂ (46 amu). Alpha-cleavage between the aromatic ring and the CH₂OH group is also possible.

G M [C₈H₉NO₄]⁺˙ m/z = 183 (Molecular Ion) F1 [C₈H₈NO₃]⁺ m/z = 166 M->F1 - •OH F2 [C₈H₇NO₃]⁺˙ m/z = 165 M->F2 - H₂O F3 [C₇H₆O₂]⁺˙ m/z = 122 M->F3 - H - •NO₂ F4 [C₇H₇O]⁺ m/z = 107 F3->F4 - •CH₃

References

Strategic Approach to Synthesis: The Reduction of 3-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxy-2-nitrophenyl)methanol

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS No: 53055-04-2).[1][2][3] This compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily due to the strategic placement of its methoxy, nitro, and hydroxymethyl functional groups, which allow for diverse subsequent chemical transformations. The protocols detailed herein are designed for reproducibility and offer insights into the rationale behind key experimental steps, ensuring both scientific integrity and practical success for researchers in drug development and related scientific fields.

The most direct and efficient pathway to synthesize this compound is through the selective reduction of the aldehyde functional group of 3-Methoxy-2-nitrobenzaldehyde. This strategy is predicated on the use of a mild reducing agent that can chemoselectively reduce the aldehyde in the presence of a nitro group.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. Its selection is based on several key advantages:

  • Chemoselectivity: NaBH₄ is a mild reducing agent, highly effective for the reduction of aldehydes and ketones while typically leaving more robust functional groups like nitro groups and esters untouched under standard conditions. This selectivity is crucial for the successful synthesis of the target molecule without unwanted side reactions.

  • Operational Simplicity: The reaction can be conducted in protic solvents such as methanol or ethanol at ambient or sub-ambient temperatures, making the procedure straightforward and accessible.

  • Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LAH), NaBH₄ is significantly safer to handle, as it does not react violently with atmospheric moisture.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the desired primary alcohol.

Synthesis Workflow Diagram

The overall process, from starting material to the purified final product, is outlined below.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 3-Methoxy-2-nitrobenzaldehyde in Methanol B Cool to 0°C (Ice Bath) A->B C Portion-wise addition of Sodium Borohydride (NaBH4) B->C D Reaction Stirring (Monitor by TLC) C->D E Quench with Water D->E Reaction Complete F Solvent Removal (Reduced Pressure) E->F G Extraction with Ethyl Acetate F->G H Wash, Dry & Concentrate G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure this compound J->K

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on the established principles of aldehyde reduction using sodium borohydride.[4]

Materials and Reagents
ReagentCAS No.Molecular FormulaAmountMoles (mmol)
3-Methoxy-2-nitrobenzaldehyde53055-05-3C₈H₇NO₄5.0 g27.6
Sodium Borohydride (NaBH₄)16940-66-2NaBH₄1.1 g29.1
Methanol (MeOH)67-56-1CH₄O100 mL-
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂200 mL-
Deionized Water (H₂O)7732-18-5H₂OAs needed-
Brine (Saturated NaCl solution)7647-14-5NaCl50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄As needed-
Step-by-Step Procedure
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (27.6 mmol) of 3-Methoxy-2-nitrobenzaldehyde in 100 mL of methanol.[5][6] Stir until a clear solution is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This step is critical to moderate the exothermic reaction and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add 1.1 g (29.1 mmol) of sodium borohydride in small portions over 15-20 minutes. The slow addition helps to control the rate of reaction and the evolution of hydrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is complete.

  • Quenching: Carefully quench the reaction by slowly adding approximately 50 mL of deionized water to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which typically appears as a pale yellow solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Physical Properties
PropertyObservation
Chemical Name This compound
Synonyms 3-Methoxy-2-nitrobenzyl alcohol
CAS Number 53055-04-2
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Pale yellow to white crystalline solid

Data sourced from PubChem CID 10375096.[1]

Spectroscopic Analysis

The characterization workflow involves a suite of standard analytical techniques to confirm the molecular structure.

Characterization_Workflow cluster_spectroscopy Spectroscopic & Physical Analysis Product Purified Product This compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS MP Melting Point Analysis Product->MP

Caption: Standard characterization workflow for the synthesized compound.

3.2.1. ¹H NMR Spectroscopy

Proton NMR spectroscopy is used to elucidate the hydrogen framework of the molecule. The spectrum is typically recorded in CDCl₃.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic (3H)7.2 - 7.6Multiplet3HProtons on the phenyl ring
Methylene (-CH₂OH)~ 4.8Singlet/Doublet2HProtons of the benzylic alcohol group
Methoxy (-OCH₃)~ 3.9Singlet3HProtons of the methoxy group
Hydroxyl (-OH)2.0 - 3.0 (variable)Broad Singlet1HProton of the hydroxyl group (exchangeable)

Note: The methylene protons (-CH₂OH) may appear as a singlet or a doublet due to coupling with the hydroxyl proton, which can sometimes be observed.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3500 - 3200BroadAlcohol (O-H)Stretching
3100 - 3000MediumAromatic C-HStretching
2950 - 2850MediumAliphatic C-HStretching
1520 - 1530StrongNitro (N=O)Asymmetric Stretching
1340 - 1350StrongNitro (N=O)Symmetric Stretching
1250 - 1270StrongAryl Ether (C-O)Stretching
1020 - 1040StrongPrimary Alcohol (C-O)Stretching

These values are typical ranges; actual peak positions can vary slightly.[7][8][9]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

Analysis TechniqueExpected Result
Electrospray Ionization (ESI-MS) Molecular Ion Peak [M+H]⁺ at m/z = 184.06 or [M+Na]⁺ at m/z = 206.04.[10]
Exact Mass Calculated for C₈H₉NO₄: 183.0532.[1]

The fragmentation pattern can also provide further structural confirmation.

Safety and Handling

  • General Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All operations should be performed in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • 3-Methoxy-2-nitrobenzaldehyde: May cause skin and eye irritation.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled.

    • Methanol: Flammable and toxic. Can cause blindness or death if swallowed. Avoid inhalation and skin contact.

References

A Technical Guide to the Solubility of 3-Methoxy-2-nitrobenzyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-2-nitrobenzyl alcohol is a key intermediate and photolabile protecting group (PPG) whose utility in complex syntheses and advanced applications like optogenetics is fundamentally governed by its solubility characteristics.[1][2] This guide provides a comprehensive analysis of the factors dictating its solubility in common organic solvents. We synthesize theoretical principles with actionable experimental protocols to empower researchers in solvent selection, solubility determination, and the application of this critical data. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure, solvent properties, and dissolution.

Introduction: The Critical Role of Solubility

3-Methoxy-2-nitrobenzyl alcohol and its derivatives are foundational components in photolithography and are increasingly employed as "caged" compounds in biological research.[2] The principle of a photolabile protecting group, or "caging group," is to mask the function of a bioactive molecule until its release is triggered by a pulse of light.[1][2] The efficacy of these applications hinges on the precise control of the compound's concentration, which is directly dependent on its solubility.

Key considerations for researchers include:

  • Reaction Kinetics: In synthesis, achieving a homogenous solution is paramount for predictable reaction rates and optimal yields.

  • Purification: Solubility dictates the choice of solvent systems for crystallization and chromatography.

  • Biological Applications: For caged compounds, solubility in aqueous and organic media is crucial for creating stock solutions, ensuring bioavailability, and preventing precipitation during experiments.[3][4]

This guide provides the theoretical framework and practical methodologies to understand and quantify the solubility of 3-methoxy-2-nitrobenzyl alcohol.

Physicochemical Profile and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." To predict the solubility of 3-methoxy-2-nitrobenzyl alcohol, we must first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure Analysis

The structure of 3-methoxy-2-nitrobenzyl alcohol contains several functional groups that dictate its polarity and hydrogen bonding capabilities:

  • Aromatic Ring: A nonpolar, hydrophobic backbone.

  • Hydroxyl Group (-OH): A polar group capable of acting as a strong hydrogen bond donor and acceptor.

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that acts as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule with a significant dipole moment and a polar nature. PubChem computes a Topological Polar Surface Area (TPSA) of 75.3 Ų, which is indicative of a polar molecule.[5]

Caption: Functional group analysis of 3-methoxy-2-nitrobenzyl alcohol.

Predicted Solubility in Common Organic Solvents

Based on its polar nature, we can predict its relative solubility across a spectrum of solvents. The polarity of organic solvents can be ranked using measures like the Polarity Index.[6]

  • High Solubility Predicted in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to act as both hydrogen bond donors and acceptors will readily solvate all the polar functional groups of the molecule.

  • Good Solubility Predicted in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO) should effectively dissolve the compound.[7] Their strong dipole moments can interact with the nitro and methoxy groups, though the lack of a hydrogen-donating group makes the interaction with the hydroxyl group slightly less effective than with protic solvents.

  • Moderate to Low Solubility Predicted in Solvents of Intermediate Polarity: Dichloromethane and chloroform, while polar, are less effective at hydrogen bonding and are expected to be moderate solvents.

  • Poor Solubility Predicted in Nonpolar Solvents: Nonpolar solvents like hexane, cyclohexane, and toluene lack the necessary polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the crystalline solute.[8][9]

The following table summarizes these predictions, providing a guide for initial solvent screening.

Solvent ClassRepresentative SolventsPolarity Index (P')[6]Predicted SolubilityRationale
Nonpolar Hexane, Toluene0.1, 2.4Very Low / InsolubleInsufficient polarity to interact with the nitro, hydroxyl, and methoxy groups.
Polar Aprotic Dichloromethane3.1ModerateCan engage in dipole-dipole interactions but is a poor hydrogen bond acceptor.
Tetrahydrofuran (THF)4.0GoodEther oxygen can accept hydrogen bonds from the hydroxyl group.
Ethyl Acetate4.4GoodCarbonyl group is a good hydrogen bond acceptor.
Acetone5.1HighStrong dipole and effective hydrogen bond acceptor.
Acetonitrile (ACN)5.8HighHigh polarity and can accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO)7.2Very HighHighly polar aprotic solvent, excellent at dissolving polar compounds.
Polar Protic Isopropyl Alcohol3.9HighCapable of both donating and accepting hydrogen bonds.
Ethanol4.3 (Implied)Very HighExcellent hydrogen bond donor and acceptor, similar polarity to the solute.
Methanol5.1Very HighHighly effective at solvating all polar functional groups through extensive hydrogen bonding.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, precise quantitative data requires empirical measurement. The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility, consistent with guidelines from the OECD and other regulatory bodies.[10][11][12]

Principle

A surplus amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

1. Preparation: a. Add an excess amount of crystalline 3-methoxy-2-nitrobenzyl alcohol to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid throughout the experiment. b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. Prepare each solvent condition in triplicate for statistical validity.

2. Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples at a moderate speed for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11] Preliminary time-point studies can confirm the minimum time required.

3. Phase Separation: a. After equilibration, remove the vials and allow them to stand for at least 1 hour at the same constant temperature to allow for the settling of suspended solids. b. To ensure complete removal of solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[13]

4. Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high results. c. Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of a pre-established calibration curve. d. Analyze the diluted sample using a validated UV-Vis spectrophotometer or, for higher specificity and accuracy, an HPLC-UV system. Quantify the concentration against the calibration curve.

5. Calculation: a. Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility as g/L or mol/L. Report the mean and standard deviation of the triplicate measurements.

Factors Influencing Solubility

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control and report the temperature at which any solubility measurement is made.

  • Purity of Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly pure form of 3-methoxy-2-nitrobenzyl alcohol is essential for accurate data.

  • Solvent Purity: The presence of water or other contaminants in an organic solvent can significantly alter its solvating properties. Always use high-purity, anhydrous solvents where appropriate.

Conclusion

The solubility of 3-methoxy-2-nitrobenzyl alcohol is a multifaceted parameter driven by its polar functional groups. Its behavior can be reliably predicted based on the principles of solvent polarity and hydrogen bonding, with polar protic and aprotic solvents demonstrating the highest solvating power. For drug development professionals and research scientists, these theoretical predictions serve as an essential starting point, but they must be supplemented with precise, empirical data generated through robust methods like the shake-flask protocol outlined herein. A thorough understanding and quantification of solubility are indispensable for the successful synthesis, purification, and application of this versatile photolabile compound.

References

Navigating the Synthesis and Handling of (3-Methoxy-2-nitrophenyl)methanol: A Technical Guide to Safety and Precaution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The compound (3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, serves as a critical building block in various synthetic pathways within pharmaceutical and materials science research. Its unique combination of a methoxy, a nitro group, and a hydroxymethyl substituent on a benzene ring presents both synthetic utility and specific handling challenges. This guide provides an in-depth analysis of the safety protocols and handling precautions necessary to mitigate risks associated with its use in a laboratory setting. As Senior Application Scientists, our goal is to merge established safety data with practical, field-tested insights to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile: A Multifaceted Perspective

This compound is not merely a benign organic molecule; its functionality dictates a specific set of hazards that must be thoroughly understood and respected. While comprehensive toxicological data for this specific compound is not extensively published, the known hazards of structurally related aromatic nitro compounds provide a strong basis for a cautious approach.[1]

The primary hazards can be categorized as follows:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Dermal and Ocular Irritation: Causes skin irritation and serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

The presence of the nitro group on the aromatic ring is a key determinant of its reactivity and potential toxicity. Aromatic nitro compounds are known to be biologically active and can pose long-term health risks, although specific data for this compound is limited.[1] Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.

Physicochemical Properties and Their Safety Implications
PropertyValueImplication for Safe Handling
Molecular Formula C₈H₉NO₄[6]Indicates the presence of carbon, hydrogen, nitrogen, and oxygen.
Molecular Weight 183.16 g/mol [6][7]Useful for calculating molar quantities in experimental setups.
Appearance Light brown liquid[3] or solidThe physical state dictates the appropriate handling procedures.
Reactivity Incompatible with strong oxidizing agents.[2]Avoid mixing with substances like permanganates, and chlorates.[1]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is a critical decision point that directly impacts operator safety.

Core PPE Requirements:
  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common choice for incidental contact, but for prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber or Viton® should be considered.[8] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A flame-resistant laboratory coat is required.[8] For larger-scale operations, a chemical-resistant apron may be necessary.[10]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be required.[9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Assess_Hazards Assess Hazards (SDS & Literature Review) Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Determines Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle this compound in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly (Avoid Contamination) Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Store_PPE Clean & Store Reusable PPE Wash_Hands->Store_PPE

Caption: Workflow for selecting and using Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and maintaining the chemical's integrity.

Handling:
  • Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[8] Have spill cleanup materials readily available.[11]

  • Chemical Dispensing: When dispensing the chemical, use a spatula for solids or a pipette for liquids to avoid generating dust or aerosols.[12] Never return unused chemicals to the original container.[12]

  • Reaction Setup: When adding this compound to a reaction mixture, do so slowly and in a controlled manner.[12] Be mindful of potential exothermic reactions.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[9]

Storage:
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

  • Keep away from incompatible materials, particularly strong oxidizing agents.[2]

  • Store away from sources of heat and ignition.[8]

  • The storage container should be clearly labeled with the chemical name and associated hazards.

Emergency Procedures: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-defined emergency response plan is essential.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[13][14]

  • Ventilate: Increase ventilation in the area of the spill, if safe to do so.[13]

  • Assess and Equip: Assess the size of the spill and don the appropriate PPE, including respiratory protection if necessary.[13][14]

  • Contain and Absorb: For liquid spills, contain the spill using an inert absorbent material such as vermiculite or sand.[13][15] For solid spills, carefully sweep the material into a container.[15]

  • Collect and Dispose: Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14]

  • Decontaminate: Clean the spill area with soap and water.[13]

Spill_Response_Plan cluster_immediate_actions Immediate Actions cluster_response Response & Cleanup cluster_follow_up Follow-Up Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel & Evacuate Area Spill_Occurs->Alert_Personnel Assess_Spill Assess Spill Size & Hazard Alert_Personnel->Assess_Spill Don_PPE Don Appropriate PPE Assess_Spill->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Hazardous Waste Decontaminate_Area->Dispose_Waste Report_Incident Report Incident to Supervisor Dispose_Waste->Report_Incident

Caption: A stepwise plan for responding to a chemical spill.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][9] Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.[2]

  • If inhaled: Move the person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.[15] It should be collected in a properly labeled, sealed container and disposed of in accordance with local, state, and federal regulations.[15]

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazard profile and the diligent application of appropriate safety measures. By integrating the principles of hazard assessment, proper PPE utilization, stringent handling and storage protocols, and a well-rehearsed emergency response plan, researchers can confidently and safely leverage the synthetic potential of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Key Reactive Sites of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methoxy-2-nitrophenyl)methanol, a substituted aromatic alcohol, presents a fascinating case study in molecular reactivity, dictated by the interplay of its three key functional groups: a hydroxylmethyl, a nitro group, and a methoxy group.[1][2] This guide offers an in-depth exploration of the principal reactive sites of this molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior. Our focus will be on the causality behind its reactivity, supported by mechanistic insights and actionable experimental protocols. This molecule's structure, particularly the ortho positioning of the nitro and benzyl alcohol moieties, makes it a valuable synthon, especially in the realm of photolabile protecting groups.

Molecular and Physical Properties

A foundational understanding of the molecule's properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C₈H₉NO₄[1][2]
Molecular Weight 183.16 g/mol [1][2]
CAS Number 53055-04-2[1][2]
Appearance Not specified, likely a solid
Solubility Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.

Primary Reactive Site: The Photolabile ortho-Nitrobenzyl System

The most significant and widely utilized reactive site of this compound is the ortho-nitrobenzyl group. This moiety is a well-established photolabile protecting group, meaning it can be cleaved using light to release a protected functional group.[3][4] This "caging" and "uncaging" strategy is invaluable for the spatiotemporal control of bioactive molecules.

Mechanism of Photolytic Cleavage

The photolytic cleavage of o-nitrobenzyl compounds proceeds through a well-studied intramolecular rearrangement upon UV irradiation. The process is initiated by the absorption of a photon, leading to the formation of an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic bond and the formation of a 2-nitrosobenzaldehyde derivative, releasing the protected molecule.

Caption: The photolytic cleavage mechanism of the o-nitrobenzyl group.

G cluster_0 Photolytic Cleavage o-Nitrobenzyl\nCompound o-Nitrobenzyl Compound Excited State Excited State o-Nitrobenzyl\nCompound->Excited State hν (UV light) aci-Nitro\nIntermediate aci-Nitro Intermediate Excited State->aci-Nitro\nIntermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro\nIntermediate->Cyclic Intermediate Released Molecule +\n2-Nitrosobenzaldehyde\nDerivative Released Molecule + 2-Nitrosobenzaldehyde Derivative Cyclic Intermediate->Released Molecule +\n2-Nitrosobenzaldehyde\nDerivative Rearrangement & Cleavage

The presence of the methoxy group at the 3-position is known to influence the photophysical properties of the o-nitrobenzyl chromophore. Electron-donating groups like methoxy tend to red-shift the absorption maximum, allowing for the use of longer, less damaging wavelengths of light for cleavage.

Experimental Protocol: Photolytic Deprotection of an o-Nitrobenzyl Ether (General Procedure)

This protocol is a general guideline for the photolytic cleavage of an o-nitrobenzyl ether and can be adapted for derivatives of this compound.

Materials:

  • o-Nitrobenzyl-protected compound

  • Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp (e.g., 365 nm)

  • Reaction vessel (quartz or borosilicate glass, depending on the wavelength)

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolve the o-nitrobenzyl-protected compound in a suitable solvent in the reaction vessel. The concentration will depend on the substrate and the desired scale.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • While stirring, irradiate the solution with a UV lamp. The choice of wavelength and duration of irradiation will depend on the specific substrate and the quantum yield of the reaction.[5] It is advisable to perform initial small-scale experiments to optimize these parameters.

  • Monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the deprotected product and the 2-nitrosobenzaldehyde byproduct by column chromatography or other suitable purification techniques.

Secondary Reactive Site: The Hydroxyl Group

The primary alcohol functionality of the methanol substituent is another key reactive site, capable of undergoing standard alcohol reactions.

Esterification

The hydroxyl group can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions to form the corresponding esters.

Caption: General workflow for the esterification of this compound.

G cluster_1 Esterification This compound This compound Reaction with\nCarboxylic Acid Derivative Reaction with Carboxylic Acid Derivative This compound->Reaction with\nCarboxylic Acid Derivative Ester Product Ester Product Reaction with\nCarboxylic Acid Derivative->Ester Product Acid or Base Catalyst Purification Purification Ester Product->Purification

Experimental Protocol: Fischer Esterification (Adapted General Procedure)

This protocol describes a classic acid-catalyzed esterification that can be adapted for this compound.[6][7][8]

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous alcohol (as solvent, e.g., methanol or ethanol) or a non-polar solvent for azeotropic removal of water (e.g., toluene)

  • Dean-Stark apparatus (if using azeotropic removal)

  • Standard glassware for reflux

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound and a slight excess of the carboxylic acid in the chosen solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Set up the apparatus for reflux (with a Dean-Stark trap if applicable).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude ester by column chromatography.

Etherification

The hydroxyl group can also be converted to an ether via reactions such as the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.[9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis (Adapted General Procedure)

This protocol provides a general method for ether synthesis that can be applied to this compound.

Materials:

  • This compound

  • Strong base (e.g., sodium hydride)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

  • Alkyl halide (e.g., methyl iodide)

  • Standard glassware for inert atmosphere reactions

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath and carefully add a slight excess of sodium hydride in portions.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Tertiary Reactive Site: The Aromatic Ring

The aromatic ring of this compound is subject to electrophilic and nucleophilic aromatic substitution, with its reactivity and regioselectivity governed by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH₃) is an activating, ortho, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The hydroxymethyl group (-CH₂OH) is weakly deactivating and ortho, para-directing. In this molecule, the positions ortho and para to the activating methoxy group are either occupied or sterically hindered by the adjacent nitro and hydroxymethyl groups. The strong deactivating effect of the nitro group further reduces the nucleophilicity of the ring, making electrophilic aromatic substitution challenging under standard conditions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. This compound does not possess a suitable leaving group on the aromatic ring, making direct SNAr reactions unlikely.

Conclusion

The reactivity of this compound is dominated by its ortho-nitrobenzyl moiety, which serves as a versatile photolabile protecting group. The hydroxyl group offers a secondary site for conventional alcohol transformations such as esterification and etherification. The aromatic ring itself is generally deactivated towards electrophilic substitution due to the electronic and steric effects of the substituents. A thorough understanding of these reactive sites and the interplay of the functional groups is crucial for the effective utilization of this molecule in synthetic chemistry and drug development. The provided protocols, adapted from established methodologies, offer a solid foundation for researchers to explore the rich chemistry of this compound.

References

A Technical Guide to (3-Methoxy-2-nitrophenyl)methanol: Sourcing, Quality Control, and Application as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (3-Methoxy-2-nitrophenyl)methanol in Controlled Release Technologies

This compound, a member of the ortho-nitrobenzyl alcohol family, is a specialized organic intermediate of significant interest in the fields of medicinal chemistry, drug delivery, and materials science. Its strategic importance lies in its function as a precursor to photolabile protecting groups (PPGs), also known as "photocages".[1][2][3] These molecular constructs allow researchers to covalently link a bioactive molecule, temporarily inactivating it. Upon irradiation with light of a specific wavelength, the ortho-nitrobenzyl moiety undergoes a photochemical rearrangement, leading to the cleavage of the covalent bond and the release of the active molecule with high spatial and temporal control.[3][4] This ability to command the release of therapeutic agents, signaling molecules, or other chemical entities on demand is a powerful tool in the design of sophisticated drug delivery systems and advanced research probes.

The substitution pattern of this compound—with a methoxy group at the 3-position and a nitro group at the 2-position—influences the photochemical properties of the resulting PPG, such as its absorption wavelength and cleavage efficiency.[5] Understanding the commercial availability and ensuring the high purity of this starting material is therefore a critical first step for any research program intending to leverage photocage technology. This guide provides an in-depth overview of the commercial landscape for this compound, outlines essential quality control considerations, and discusses its application in the synthesis of photocleavable linkers.

Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueSource
CAS Number 53055-04-2[6][7]
Molecular Formula C₈H₉NO₄[6][7]
Molecular Weight 183.16 g/mol [6][7]
IUPAC Name This compound[7]
Synonyms 3-Methoxy-2-nitrobenzyl alcohol, (2-Nitro-3-methoxy-phenyl)-methanol[7]
SMILES COC1=CC=CC(=C1--INVALID-LINK--[O-])CO[7]
InChIKey YYIIAPQEOXNDLW-UHFFFAOYSA-N[7]

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers, catering primarily to the research and development market. It is typically sold in quantities ranging from grams to kilograms. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability (stock vs. lead time), and the supplier's ability to provide comprehensive analytical documentation.

Below is a summary of notable suppliers offering this compound. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

SupplierProduct Number (Example)Stated PurityAvailable Quantities (Example)Notes
Biosynth DCA05504High Purity (unspecified)5 gMarketed for pharmaceutical testing.[6]
Sigma-Aldrich (Merck) AMBH9614FDC3 (via Ambeed)Not specifiedCheck websiteAvailable through the marketplace.
CymitQuimica 10-F605354 (via Fluorochem)97%1 g, 5 gProvides purity information.[8]
Fisher Scientific 50-213-8511 (via eMolecules/Ambeed)Not specified1 gSourced through the eMolecules platform.[9]
BLD Pharm BD142349Not specifiedCheck websiteProvides links to analytical data like NMR.[10]

Quality Control: A Self-Validating System for Researchers

The success of a synthesis, particularly one involving sensitive applications like drug delivery, is contingent on the quality of the starting materials. For this compound, purity is paramount. Impurities from the synthesis of the material itself could carry through to subsequent steps, potentially interfering with the photocleavage mechanism or introducing toxic byproducts.

Key Quality Parameters and Why They Matter

A Certificate of Analysis (CoA) is a critical document that should be requested from any supplier. While a specific, publicly available CoA for this compound is elusive, a representative CoA for a compound of this nature would typically include the following tests:

ParameterTypical SpecificationAnalytical MethodRationale for Importance
Appearance White to light yellow solidVisual InspectionA significant deviation in color could indicate the presence of impurities or degradation products.
Identity Conforms to structure¹H NMR, ¹³C NMR, IRConfirms the molecular structure is correct, ensuring you are working with the intended molecule.
Assay (Purity) ≥ 97.0%HPLC or GCQuantifies the amount of the desired compound. Higher purity minimizes the presence of unknown substances that could affect reaction yields or biological assays.
Melting Point Report valueMelting Point ApparatusA sharp melting point range is a good indicator of high purity. A broad or depressed range suggests the presence of impurities.
Residual Solvents Report value (e.g., <0.5%)GC-HSSolvents used in the final purification steps can be difficult to remove. Their presence can inhibit subsequent reactions or be toxic in biological systems.
Water Content Report value (e.g., <0.5%)Karl Fischer TitrationWater can act as an unwanted nucleophile in many organic reactions, reducing the yield of the desired product.
Experimental Workflow: Verifying Incoming Material

Even with a supplier's CoA, independent verification provides the highest level of confidence. The following workflow is recommended for incoming material qualification.

G Workflow for Incoming Material Qualification cluster_procurement Procurement cluster_verification In-House Verification start Identify Potential Suppliers request_docs Request Specification Sheet & Example CoA start->request_docs evaluate Evaluate Supplier Documentation & Purity Claims request_docs->evaluate purchase Purchase from Selected Supplier evaluate->purchase receive Receive Material & Log Lot Number purchase->receive visual Visual Inspection (Color, Form) receive->visual nmr ¹H NMR for Structural Confirmation visual->nmr hplc HPLC for Purity Assessment nmr->hplc compare Compare Results to Supplier CoA hplc->compare release Release for Use in Synthesis compare->release  Results Match quarantine Quarantine & Contact Supplier compare->quarantine  Discrepancy Found

Caption: A logical workflow for procuring and validating this compound.

Application Profile: Synthesis of a Photocleavable Linker

The primary application of this compound is its conversion into a derivative that can be attached to a molecule of interest, thereby "caging" it. A common strategy involves converting the benzylic alcohol into a more reactive species, such as a benzyl bromide or a chloroformate, which can then react with functional groups like carboxylic acids, amines, or alcohols on the target molecule.[11][12]

Representative Protocol: Synthesis of (3-Methoxy-2-nitrophenyl)methyl Chloroformate

This protocol describes the conversion of the alcohol to a chloroformate, a versatile intermediate for caging amines and alcohols. This procedure is adapted from established methods for creating chloroformates from alcohols.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Phosgene Equivalent

  • While stirring under a nitrogen atmosphere, slowly add a solution of triphosgene (0.4 eq) in anhydrous THF to the cooled alcohol solution via the dropping funnel over 30 minutes. Caution: Triphosgene is a solid precursor to highly toxic phosgene gas. Handle with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

Step 3: Work-up and Purification

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.

  • The resulting crude chloroformate is often used immediately in the next step without further purification due to its reactivity. If purification is required, it can be attempted via crystallization or by careful handling on silica gel, though decomposition is a risk.

The resulting (3-Methoxy-2-nitrophenyl)methyl chloroformate can then be reacted with a primary or secondary amine on a drug molecule in the presence of a non-nucleophilic base (e.g., pyridine or diisopropylethylamine) to form a photolabile carbamate linkage.

Mechanism of Photocleavage

The utility of the o-nitrobenzyl group stems from its well-understood photochemical rearrangement. This process is illustrated below.

G Photocleavage Mechanism of an o-Nitrobenzyl Caged Compound start Caged Compound (Inactive Drug) excited Excited State start->excited hν (UV Light) aci_nitro aci-Nitro Intermediate excited->aci_nitro Intramolecular H-atom transfer cyclic Cyclic Intermediate aci_nitro->cyclic Cyclization & Rearrangement products Released Drug (Active) + o-Nitrosobenzaldehyde byproduct cyclic->products Fragmentation

Caption: The photochemical reaction cascade leading to the release of a caged molecule.

Upon absorption of UV light (typically in the 350-365 nm range), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that ultimately leads to the cleavage of the bond to the protected molecule and the formation of an o-nitrosobenzaldehyde byproduct.[3]

Conclusion

This compound is a key enabling reagent for researchers working at the cutting edge of controlled release and drug delivery. Its commercial availability allows for its incorporation into synthetic routes for creating sophisticated, light-activated molecules. However, the success of these endeavors is critically dependent on sourcing high-purity material. By implementing a rigorous supplier evaluation and in-house quality control workflow, researchers can ensure the integrity of their starting materials, laying a solid foundation for the development of novel, light-guided therapeutic and diagnostic tools.

References

The Sentinel of Light: An In-depth Technical Guide to Photolabile Protecting Groups Based on Nitrobenzyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise control of molecular activity in space and time is not just a goal; it is the cornerstone of innovation. Photolabile protecting groups (PPGs), often termed "caging" groups, have emerged as indispensable tools in this pursuit, allowing for the liberation of active molecules with the trigger of light.[1][2] Among the diverse families of PPGs, the ortho-nitrobenzyl (oNB) scaffold stands as a pioneering and robust platform, offering a versatile solution for a myriad of applications, from fundamental biological studies to advanced drug delivery systems.[3][4]

This guide provides a comprehensive exploration of nitrobenzyl-based PPGs, delving into the core principles of their design, the intricacies of their photochemical behavior, and the practical considerations for their successful implementation. We will move beyond a mere recitation of facts to uncover the causality behind experimental choices, empowering you to not only utilize these powerful tools but to innovate with them.

The Fundamental Principle: Light as a Reagentless Scalpel

The elegance of PPGs lies in their ability to act as molecular sentinels, masking the function of a molecule of interest until a pulse of light commands its release. This process offers unparalleled spatiotemporal control, a feat unattainable with conventional chemical deprotection methods.[1][5] The o-nitrobenzyl group, first reported as a PPG for carboxylic acids, has become a workhorse in this field due to its predictable photochemistry and synthetic accessibility.[6][7]

The core utility of nitrobenzyl PPGs stems from their ability to protect a wide array of functional groups, including phosphates, carboxylates, carbonates, carbamates, and alcohols.[1][4][8] This versatility makes them applicable in diverse fields such as organic synthesis, the preparation of photoresists, and the controlled release of bioactive compounds.[1][6]

The Engine of Release: Unraveling the Photocleavage Mechanism

The liberation of a caged molecule by an o-nitrobenzyl group is a fascinating photochemical process, predominantly governed by a Norrish Type II reaction.[1][9] Understanding this mechanism is paramount for optimizing release kinetics and minimizing unwanted side reactions.

Upon absorption of a photon, typically in the UV-A range (300-365 nm), the o-nitrobenzyl chromophore is promoted to an excited state.[6][10] This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5][8] This transient species then undergoes a series of electronic rearrangements, culminating in the cleavage of the benzylic C-O bond and the release of the protected molecule. A key byproduct of this reaction is an o-nitrosobenzaldehyde derivative.[11][12]

It is crucial to acknowledge that this byproduct can be reactive and may absorb light at similar wavelengths to the parent caged compound, potentially leading to inner filter effects and the formation of secondary photoproducts like azoxybenzenes.[7][13] This is a critical consideration in experimental design, particularly at high concentrations or during prolonged irradiation.[14]

Below is a diagrammatic representation of the photocleavage pathway:

Photocleavage Mechanism of o-Nitrobenzyl PPGs o-Nitrobenzyl Caged Compound o-Nitrobenzyl Caged Compound Excited State Excited State o-Nitrobenzyl Caged Compound->Excited State hν (UV light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Released Molecule Released Molecule Cyclic Intermediate->Released Molecule Cleavage o-Nitrosobenzaldehyde o-Nitrosobenzaldehyde Cyclic Intermediate->o-Nitrosobenzaldehyde Byproduct

Caption: Photocleavage mechanism of o-nitrobenzyl protecting groups.

A Family of Scaffolds: Tailoring the Nitrobenzyl Core for Enhanced Performance

The parent o-nitrobenzyl scaffold, while effective, has limitations, including a relatively low quantum yield and an absorption maximum in the potentially phototoxic UV region.[2][4] To address these shortcomings, medicinal chemists have developed a diverse array of derivatives with improved photophysical properties. The strategic placement of substituents on the aromatic ring and at the benzylic position can significantly influence the wavelength of activation, quantum yield, and release kinetics.[6][15]

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB) 260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism.[2] Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB, improved quantum yield in some cases.[2]
1-(2-Nitrophenyl)ethyl (NPE) ~280300-365VariesFeatures: Substitution at the benzylic carbon can increase the quantum yield and reaction rate.[1][15]
Nitroveratryloxycarbonyl (Nvoc) ~350350-365~0.004Features: Commonly used for protecting amines in peptide synthesis. Drawbacks: Low quantum yield.[7]

The addition of electron-donating groups, such as methoxy groups in the 4 and 5 positions (creating the 4,5-dimethoxy-2-nitrobenzyl, or DMNB, group), red-shifts the absorption maximum to longer, less damaging wavelengths.[2][16] However, this can sometimes be accompanied by a decrease in the quantum yield.[15][16] Conversely, modifications at the benzylic carbon, for instance, by adding a methyl group to create the 1-(2-nitrophenyl)ethyl (NPE) scaffold, can enhance the cleavage efficiency.[15][17]

The choice of a specific nitrobenzyl derivative is therefore a matter of balancing competing factors: the need for a longer activation wavelength to preserve biological integrity versus the desire for a high quantum yield to ensure efficient release with minimal light exposure.

In the Laboratory: A Practical Workflow for Caged Compound Applications

The successful application of nitrobenzyl PPGs requires a systematic and well-controlled experimental approach. The following workflow outlines the key stages, from synthesis to photolysis and analysis.

Experimental Workflow for Nitrobenzyl PPGs cluster_synthesis Synthesis & Purification cluster_caging Caging Reaction cluster_photolysis Photolysis & Analysis Synthesis Synthesis of Nitrobenzyl Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Reaction with Activated PPG Reaction with Activated Nitrobenzyl PPG Characterization->Reaction with Activated PPG Molecule of Interest Molecule of Interest Molecule of Interest->Reaction with Activated PPG Purification of Caged Compound Purification of Caged Compound Reaction with Activated PPG->Purification of Caged Compound Irradiation Irradiation with Appropriate Wavelength Purification of Caged Compound->Irradiation Analysis of Release Analysis of Release (HPLC, LC-MS) Irradiation->Analysis of Release Functional Assay Functional Assay of Released Molecule Analysis of Release->Functional Assay

Caption: A general experimental workflow for using nitrobenzyl PPGs.

Step-by-Step Protocol: Caging of a Carboxylic Acid with o-Nitrobenzyl Bromide

This protocol provides a generalized procedure for the protection of a carboxylic acid, a common application for nitrobenzyl PPGs.

Materials:

  • Carboxylic acid of interest

  • ortho-Nitrobenzyl bromide

  • Cesium carbonate (Cs₂CO₃) or a similar non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF.

  • Reaction: Add ortho-nitrobenzyl bromide (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure o-nitrobenzyl-protected carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each stage. Complete consumption of the starting material, as monitored by TLC, indicates a successful reaction. The purification step, monitored by TLC, ensures the isolation of the desired product. Finally, spectroscopic characterization provides definitive proof of the structure and purity of the caged compound.

Photolysis Protocol: Release of the Carboxylic Acid

Materials:

  • Purified o-nitrobenzyl-protected carboxylic acid

  • Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

  • UV lamp with a suitable wavelength output (e.g., 365 nm)

  • Quartz cuvette or reaction vessel

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the chosen solvent at a known concentration. It is advisable to use a dilute solution to minimize inner filter effects.

  • Irradiation: Transfer the solution to a quartz vessel and irradiate with the UV lamp. The irradiation time will depend on the quantum yield of the PPG, the concentration of the sample, and the intensity of the light source. The progress of the photolysis can be monitored by analytical techniques such as HPLC or UV-Vis spectroscopy.

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released carboxylic acid and remaining caged compound. This can be achieved by comparing the peak areas in an HPLC chromatogram to a standard curve.

Trustworthiness: The reliability of this protocol is ensured by careful monitoring and quantification. The use of analytical techniques like HPLC provides a quantitative measure of the release efficiency, allowing for the optimization of irradiation conditions.

Future Horizons: The Evolving Landscape of Nitrobenzyl PPGs

While the classic nitrobenzyl scaffolds remain highly relevant, the field is continuously evolving. Current research focuses on several key areas:

  • Red-Shifted Absorption: The development of new nitrobenzyl derivatives that can be cleaved with visible or even near-infrared light is a major goal.[15][16] This would further minimize phototoxicity and allow for deeper tissue penetration in biological applications.

  • Two-Photon Excitation: Designing nitrobenzyl PPGs with high two-photon absorption cross-sections is a promising avenue for achieving three-dimensional spatial control of uncaging.[3][15]

  • Improved Byproducts: Strategies to mitigate the effects of the o-nitrosobenzaldehyde byproduct, such as its sequestration or the design of PPGs that release less reactive byproducts, are being explored.[11]

The nitrobenzyl scaffold, with its rich history and ongoing innovation, continues to be a cornerstone of photolabile protecting group chemistry. By understanding the fundamental principles of its function and the practical nuances of its application, researchers can harness the power of light to control molecular processes with unprecedented precision.

References

Uncaging the Light: A Technical Guide to the Photolytic Cleavage of 2-Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise spatiotemporal control over the release of bioactive molecules is a paramount objective. Among the arsenal of photoremovable protecting groups (PPGs), the 2-nitrobenzyl moiety stands out for its versatility and efficiency in "caging" a wide array of functional groups, from phosphates and carboxylates to amines and thiols.[1] This guide provides an in-depth exploration of the core mechanism governing the photolytic cleavage of 2-nitrobenzyl compounds, offering field-proven insights into the experimental choices and a self-validating framework for its application.

The Foundational Principle: Light-Triggered Molecular Liberation

The utility of the 2-nitrobenzyl group lies in its ability to undergo an irreversible photochemical reaction upon exposure to near-UV light, typically in the 340-365 nm range, leading to the release of the protected molecule ("uncaging") and the formation of a 2-nitrosobenzaldehyde or a related byproduct.[2][3][4] This process allows for the precise initiation of biological or chemical processes in a controlled manner, both in vitro and in vivo. The efficiency of this cleavage is a key parameter and is often quantified by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed.

The Core Mechanism: An Intramolecular Orchestration

The photolytic cleavage of a 2-nitrobenzyl compound is not a simple bond scission but a well-orchestrated intramolecular rearrangement. The process is initiated by the photoexcitation of the 2-nitrobenzyl chromophore. While the reaction can proceed from both singlet and triplet excited states, the intramolecular hydrogen abstraction is often the rate-limiting step.[5]

The generally accepted mechanism can be dissected into the following key steps:

  • Photoexcitation: Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an electronically excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This is a critical step and proceeds through a Norrish Type II-like mechanism.[1] This transfer results in the formation of a transient biradical species that rapidly rearranges to form an aci-nitro intermediate.[2][6]

  • Formation of the aci-Nitro Intermediate: The aci-nitro tautomer is a key transient species in the reaction pathway, often characterized by a distinct absorption at around 400 nm.[6] The decay of this intermediate is highly dependent on factors such as pH and the solvent environment.[2][6]

  • Rearrangement and Release: The aci-nitro intermediate undergoes a series of rearrangements. This can involve the formation of cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives.[6] Ultimately, these rearrangements lead to the cleavage of the bond connecting the benzylic carbon to the leaving group (the "caged" molecule).

  • Byproduct Formation: Concurrently with the release of the active molecule, a 2-nitrosobenzaldehyde or a related derivative is formed as a byproduct.[2][7] It is crucial to consider the potential reactivity and biological effects of this byproduct in experimental design.

Below is a diagram illustrating the photolytic cleavage pathway:

Photolytic Cleavage of 2-Nitrobenzyl Compounds cluster_0 Ground State cluster_1 Excited State & Rearrangement cluster_2 Products 2_Nitrobenzyl_Compound 2-Nitrobenzyl Compound (Caged) Excited_State Excited State 2_Nitrobenzyl_Compound->Excited_State hν (UV light) Aci_Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci_Nitro_Intermediate Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro_Intermediate->Cyclic_Intermediate Rearrangement Released_Molecule Released Molecule (Uncaged) Cyclic_Intermediate->Released_Molecule Cleavage Byproduct 2-Nitroso Byproduct Cyclic_Intermediate->Byproduct Cleavage

Caption: Generalized mechanism of 2-nitrobenzyl photolytic cleavage.

Factors Influencing Cleavage Efficiency: A Multi-faceted Equation

The success of a photolysis experiment hinges on optimizing the cleavage efficiency. Several factors contribute to the quantum yield and the overall rate of uncaging:

FactorInfluence on CleavageRationale and Field Insights
Wavelength of Irradiation HighThe wavelength should overlap with the absorption maximum of the 2-nitrobenzyl chromophore (typically ~340-365 nm). Using longer wavelengths can reduce photodamage to biological samples.[8][9]
Leaving Group VariableThe nature of the caged molecule can influence the rate of cleavage. More acidic leaving groups tend to result in faster decomposition.[5] The stability of the radical formed after hydrogen abstraction can also play a role.[10]
Substituents on the Aromatic Ring VariableElectron-donating groups, such as methoxy groups, can red-shift the absorption maximum and potentially increase the rate of cleavage.[5] However, the effect is not always straightforward and can be influenced by steric factors.[5]
Solvent and pH SignificantThe solvent polarity and pH can affect the stability and decay pathways of the aci-nitro intermediate.[2][6] For instance, in aqueous solutions, the reaction rates of the intermediates can be pH-dependent.[6]
Oxygen Can be detrimentalThe presence of molecular oxygen can lead to side reactions and the formation of unwanted byproducts, potentially lowering the uncaging yield. Degassing the solution is often recommended for quantitative studies.

Experimental Protocol: A Self-Validating Workflow for Photolysis Studies

This section outlines a robust, step-by-step methodology for conducting and analyzing a typical photolysis experiment. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Materials and Equipment
  • 2-Nitrobenzyl-caged compound of interest

  • Solvent: Appropriate for the compound and application (e.g., buffered aqueous solution, organic solvent).

  • UV Light Source: A mercury lamp with appropriate filters or a laser with a suitable wavelength (e.g., 365 nm). The light intensity should be stable and measurable.

  • Reaction Vessel: Quartz cuvettes or other UV-transparent containers.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC): With a UV-Vis detector (preferably a photodiode array detector) for separating and quantifying the starting material, released product, and byproduct.[3][4][11][12]

    • Mass Spectrometer (MS): Coupled to the HPLC or for direct infusion to confirm the identity of the products.[3][4][11]

    • UV-Vis Spectrophotometer: To monitor changes in the absorption spectrum during irradiation.

  • Actinometer (Optional): For precise determination of the light source's photon flux, necessary for quantum yield calculations.

Experimental Workflow

Photolysis Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample_Prep 1. Sample Preparation (Dissolve caged compound, degassing if necessary) Initial_Analysis 2. Initial Analysis (t=0, HPLC, UV-Vis) Sample_Prep->Initial_Analysis Irradiation 3. Irradiation (Controlled time intervals) Initial_Analysis->Irradiation Time_Point_Analysis 4. Time-Point Analysis (HPLC, UV-Vis) Irradiation->Time_Point_Analysis Irradiation->Time_Point_Analysis Repeat for multiple time points Data_Processing 5. Data Processing (Peak integration, concentration calculation) Time_Point_Analysis->Data_Processing Product_ID 7. Product Identification (Mass Spectrometry) Time_Point_Analysis->Product_ID Kinetics_Analysis 6. Kinetics Analysis (Rate constant, quantum yield) Data_Processing->Kinetics_Analysis

Caption: A structured workflow for photolysis experiments.

Detailed Steps
  • Sample Preparation:

    • Prepare a stock solution of the 2-nitrobenzyl-caged compound in the desired solvent at a known concentration. The concentration should be such that the absorbance at the irradiation wavelength is within a suitable range for spectrophotometric analysis (typically < 1).

    • For oxygen-sensitive reactions, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initial Analysis (t=0):

    • Before irradiation, take an aliquot of the sample and analyze it by HPLC to determine the initial concentration of the caged compound and to establish a baseline.

    • Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiation:

    • Place the sample in the irradiation setup. Ensure the light path and sample position are consistent for all experiments.

    • Irradiate the sample for a defined period. For kinetic studies, it is crucial to use a series of controlled irradiation times.

  • Time-Point Analysis:

    • After each irradiation interval, immediately analyze an aliquot of the sample by HPLC to quantify the decrease in the starting material and the appearance of the released product and byproduct.[3][4]

    • Record the UV-Vis spectrum to monitor the spectral changes.

  • Data Processing:

    • From the HPLC chromatograms, integrate the peak areas of the caged compound, the released molecule, and the byproduct at each time point.

    • Using a calibration curve for each compound, convert the peak areas to concentrations.

  • Kinetics Analysis:

    • Plot the concentration of the caged compound versus irradiation time to determine the reaction kinetics (often first-order).[5]

    • If the photon flux of the light source is known (from actinometry), the quantum yield (Φ) can be calculated.

  • Product Identification:

    • Collect the fractions corresponding to the product peaks from the HPLC and analyze them by mass spectrometry to confirm their molecular weights and thus their identities.[3][4][11]

Concluding Remarks: Harnessing the Power of Light with Precision

The photolytic cleavage of 2-nitrobenzyl compounds is a powerful tool in the hands of informed researchers. A thorough understanding of the underlying mechanism, the factors influencing its efficiency, and the implementation of a rigorous experimental protocol are essential for harnessing its full potential. By adhering to the principles of scientific integrity and logical experimental design, scientists can confidently employ this technology to unlock new frontiers in drug delivery, neuroscience, and fundamental biological research. The byproducts of the photolysis should always be considered, as they can sometimes have unintended biological or chemical effects.[2][13]

References

Methodological & Application

Application Notes & Protocols: (3-Methoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control with Light

In the fields of chemical biology, pharmacology, and materials science, the ability to control molecular activity with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools that offer this control by masking the function of a molecule until its activity is desired.[1][2][3] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule in a controlled manner.[4][5]

The ortho-nitrobenzyl (ONB) scaffold is one of the most widely employed and extensively studied classes of PPGs due to its synthetic accessibility and reliable cleavage mechanism.[3][6][7] This guide focuses on a specific derivative, (3-Methoxy-2-nitrophenyl)methanol , a PPG designed for enhanced performance. The strategic placement of a methoxy group on the phenyl ring serves to modulate the electronic properties of the chromophore. This modification often increases the quantum yield of photolysis and red-shifts the absorption maximum to longer, less energetic, and less biologically damaging wavelengths (UVA, ~350-400 nm), a critical advantage for applications in sensitive biological systems.[8][9][10]

This document provides a comprehensive overview of the photochemical mechanism, key performance characteristics, and detailed, field-proven protocols for the protection of alcohols using this compound and their subsequent light-triggered deprotection.

Mechanism of Photodeprotection

The cleavage of an o-nitrobenzyl ether is a well-established intramolecular redox process initiated by the absorption of a photon.[11] The process can be broken down into several key steps:

  • Photoexcitation: Upon irradiation, the nitro group is excited from its ground state to an excited state (n,π*).

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a transient aci-nitro intermediate.[6][7]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[12] This is followed by a rearrangement.

  • Release of the Leaving Group: The rearranged intermediate decomposes, cleaving the benzylic C-O bond. This step releases the free alcohol (the "uncaged" molecule) and the primary byproduct, 3-methoxy-2-nitrosobenzaldehyde.[11][13]

The overall rate of alcohol release can be influenced by the stability of various intermediates and is often dependent on the pH and composition of the solvent.[12][13][14]

G cluster_ground_state Ground State cluster_excited_state Photochemical Steps cluster_release Release Protected_Alcohol Protected Alcohol (3-Methoxy-2-nitrophenyl) Ether Excited_State Excited Nitro Group (n,π*) Protected_Alcohol->Excited_State 1. Irradiation (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro 2. H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate 3. Rearrangement Released_Alcohol Free Alcohol (ROH) Cyclic_Intermediate->Released_Alcohol 4. Decomposition Byproduct 3-Methoxy-2-nitroso- benzaldehyde Cyclic_Intermediate->Byproduct 4. Decomposition

Caption: Photodeprotection pathway of a (3-Methoxy-2-nitrophenyl) ether.

Key Performance Characteristics

The choice of a PPG is dictated by its photochemical properties. The methoxy substituent on the 2-nitrobenzyl core provides distinct advantages over the parent compound.

ParameterTypical Value / CharacteristicSignificance for Experimental Design
Absorption Max (λmax) ~340-360 nmDictates the optimal irradiation wavelength for efficient cleavage. Allows use of less damaging UVA light sources.
Irradiation Wavelength 350-400 nmWavelengths in this range are effective and minimize photodamage to sensitive biological samples.[15]
Quantum Yield (Φ) 0.1 - 0.8A higher quantum yield means fewer photons are required for cleavage, allowing for shorter irradiation times or lower light intensity. This value is highly dependent on the leaving group (the alcohol) and solvent conditions.[16][17]
Photochemical Byproduct 3-Methoxy-2-nitrosobenzaldehydeThis byproduct can absorb light and may be reactive towards nucleophiles (e.g., amines).[1][2] It is crucial to consider its potential interference, especially in cellular applications or at high concentrations.
Solubility Generally soluble in common organic solvents. Aqueous solubility can be limited.Solvent choice must ensure solubility of the caged compound while being transparent at the irradiation wavelength. For biological experiments, co-solvents like DMSO or formulation strategies may be necessary.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

This protocol describes a two-step process: the activation of this compound to its corresponding bromide, followed by a Williamson ether synthesis to protect the target alcohol.

G start Start Materials This compound Target Alcohol (ROH) step1 Step 1: Activation Convert PPG-OH to PPG-Br (e.g., with PBr₃) start->step1 step2 Step 2: Etherification Deprotonate ROH with base (e.g., NaH) React R-O⁻ with PPG-Br step1->step2 step3 Step 3: Work-up & Purification Aqueous Quench Column Chromatography step2->step3 end_product Final Product Protected Alcohol (RO-PPG) step3->end_product char Characterization (¹H NMR, ¹³C NMR, MS) end_product->char

Caption: Workflow for the protection of an alcohol.

A. Activation: Synthesis of 3-Methoxy-2-nitrobenzyl Bromide

  • Rationale: The hydroxyl group of the PPG is a poor leaving group. Converting it to a bromide creates a highly reactive electrophile suitable for SN2 reactions.

  • Materials:

    • This compound (1.0 equiv)

    • Phosphorus tribromide (PBr₃, 0.4 equiv)

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Dissolve this compound in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure. The crude 3-Methoxy-2-nitrobenzyl bromide is often used in the next step without further purification.

B. Etherification: Coupling with the Target Alcohol

  • Rationale: A strong base is used to deprotonate the target alcohol, forming a nucleophilic alkoxide that readily displaces the bromide from the activated PPG.[18][19]

  • Materials:

    • Target alcohol (ROH, 1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Crude 3-Methoxy-2-nitrobenzyl bromide (1.1 equiv)

    • Anhydrous DMF or THF

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the target alcohol in DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for complete formation of the alkoxide.

    • Add a solution of the crude 3-Methoxy-2-nitrobenzyl bromide in DMF dropwise to the alkoxide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected alcohol.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photolytic Deprotection (Uncaging)

  • Rationale: This protocol uses UV light to cleave the PPG and release the free alcohol. The setup is critical for ensuring efficient and clean conversion.

G start Protected Alcohol (in UV-transparent solvent) step1 Step 1: Setup Prepare solution in quartz/borosilicate vessel Purge with N₂ or Ar (optional) start->step1 step2 Step 2: Irradiation Expose to UV light source (e.g., 365 nm LED or lamp) Maintain constant temperature step1->step2 step3 Step 3: Monitoring Follow reaction progress by TLC or HPLC step2->step3 step3->step2 Continue if incomplete step4 Step 4: Work-up Concentrate solvent Isolate/purify product if necessary step3->step4 If complete end_product Released Alcohol + Byproduct step4->end_product

Caption: General workflow for photolytic deprotection.

  • Materials & Equipment:

    • Protected alcohol

    • UV-transparent solvent (e.g., acetonitrile, methanol, buffered aqueous solution with co-solvent)

    • Photoreactor equipped with a UV lamp or high-power LED (e.g., 365 nm)

    • Reaction vessel made of quartz or borosilicate glass (standard flint glass absorbs UV)

  • Procedure:

    • Dissolve the protected alcohol in the chosen solvent in the photoreaction vessel. The concentration should be low enough (typically 10 µM to 1 mM) to prevent the byproduct from absorbing a significant fraction of the incident light (the "inner filter effect").[8]

    • For reactions sensitive to oxygen, purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to minimize oxidative side reactions.[14]

    • Place the vessel in the photoreactor and begin irradiation while maintaining a constant temperature (e.g., with a cooling fan or water bath).

    • Monitor the progress of the deprotection at set time intervals by taking small aliquots and analyzing them by TLC or HPLC. The appearance of the free alcohol and the disappearance of the starting material will indicate reaction progress.

    • Continue irradiation until the starting material is consumed. Note: Over-irradiation can sometimes lead to degradation of the product or byproduct, so careful monitoring is key.

    • Once the reaction is complete, remove the solvent under reduced pressure. The released alcohol can be used directly or purified from the nitrosobenzaldehyde byproduct by chromatography or extraction if necessary.

  • Troubleshooting:

    • Incomplete Reaction: May be due to insufficient light intensity, incorrect wavelength, or byproduct light absorption. Try diluting the sample or using a more powerful light source.

    • Side Product Formation: Can occur from over-irradiation or reaction with the nitroso byproduct. Minimize irradiation time and consider including a scavenger for the aldehyde if it interferes with subsequent steps.

Applications in Research and Drug Development

The ability to release alcohols on demand makes the (3-Methoxy-2-nitrophenyl)methyl group a powerful tool:

  • Caged Signaling Molecules: Alcohols are common functional groups in secondary messengers, neurotransmitters, and lipids. Caging these molecules allows researchers to study complex signaling pathways with high spatiotemporal resolution.[1][4]

  • Light-Activated Prodrugs: A drug's therapeutic hydroxyl group can be masked with this PPG. The inactive prodrug can be administered systemically, and light can be focused on a specific tissue (e.g., a tumor) to release the active drug locally, minimizing off-target toxicity.

  • Photosensitive Materials: Incorporating this PPG into polymer backbones or onto surfaces allows for the light-induced alteration of material properties, such as solubility, hydrophilicity, or cross-linking.

Conclusion

This compound is a versatile and efficient photolabile protecting group for alcohols. Its enhanced photochemical properties, including absorption at longer wavelengths and typically good quantum yields, make it a superior choice over unsubstituted o-nitrobenzyl groups, particularly for applications in biological systems. By following the robust protocols for protection and deprotection outlined in this guide, researchers can effectively harness the power of light to achieve precise control over molecular function, advancing discoveries in chemistry, biology, and medicine.

References

Application Note: Protocol for the Photodeprotection of a 3-Methoxy-2-nitrobenzyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Photolabile Protecting Groups

In the landscape of modern organic synthesis, chemical biology, and drug development, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," are instrumental in achieving this control.[1] These molecular entities temporarily mask a functional group, rendering it inert to various chemical conditions. The functionality can be restored on-demand through irradiation with light, a trigger that is non-invasive and can be precisely targeted.[2]

Among the various classes of PPGs, the ortho-nitrobenzyl scaffold is one of the most widely employed due to its synthetic accessibility, stability, and efficient cleavage upon UV irradiation. The 3-methoxy-2-nitrobenzyl ether, a specific derivative, offers nuanced advantages. The strategic placement of the electron-donating methoxy group on the aromatic ring can red-shift the absorption wavelength to longer, less damaging wavelengths (typically >350 nm), which is particularly crucial when working with sensitive biological systems.[3] This application note provides a comprehensive guide to the mechanism, experimental protocol, and critical parameters for the successful photodeprotection of 3-methoxy-2-nitrobenzyl ethers.

Mechanism of Photodeprotection: A Norrish Type II Reaction

The photodeprotection of 2-nitrobenzyl ethers proceeds through a well-established intramolecular redox reaction, classified as a Norrish Type II photoreaction.[1] The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately cleaving the benzylic C-O bond to release the free alcohol and forming 3-methoxy-2-nitrosobenzaldehyde as a byproduct. The traceless nature of this "uncaging" process, where the byproduct is a small, neutral molecule, is a significant advantage in biological applications.[1]

The efficiency of this process is described by the quantum yield (Φ), which is the ratio of the number of molecules undergoing the photoreaction to the number of photons absorbed. The quantum yield is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group (the protected alcohol).[4] Ethers and amines generally exhibit higher quantum yields for photodecomposition compared to corresponding esters or carbamates.[5]

G cluster_0 Photodeprotection Mechanism Start 3-Methoxy-2-nitrobenzyl Ether (Protected Alcohol) Excitation Photoexcitation (hν) Excited Nitro Group Start->Excitation 1. Photon Absorption H_Abstraction Intramolecular γ-Hydrogen Abstraction Excitation->H_Abstraction 2. Norrish Type II Intermediate aci-Nitro Intermediate H_Abstraction->Intermediate 3. Formation Rearrangement Irreversible Rearrangement & C-O Bond Cleavage Intermediate->Rearrangement 4. Spontaneous Products Released Alcohol + 3-Methoxy-2-nitrosobenzaldehyde Rearrangement->Products 5. Product Release

Caption: Mechanism of 3-methoxy-2-nitrobenzyl ether photodeprotection.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the photolytic cleavage of a 3-methoxy-2-nitrobenzyl ether in solution. It is essential to note that optimal conditions, particularly irradiation time, should be determined empirically for each specific substrate.

I. Materials and Equipment
  • Substrate: 3-Methoxy-2-nitrobenzyl protected alcohol

  • Solvent: HPLC-grade acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds. Other potential solvents include methanol, dichloromethane, or buffered aqueous solutions for biological applications.

  • Photoreactor: A photochemical reactor equipped with a UV lamp is required. A medium-pressure mercury lamp is suitable. To achieve wavelength specificity and minimize side reactions, a filter (e.g., Pyrex) is often used to block short-wavelength UV light (<300 nm). For the 3-methoxy-2-nitrobenzyl group, irradiation in the 350-365 nm range is typically effective.[6]

  • Reaction Vessel: A quartz reaction vessel is mandatory as standard borosilicate glass (e.g., Pyrex) absorbs significantly in the UV region required for the reaction.

  • Stirring: Magnetic stirrer and stir bar.

  • Inert Gas: Nitrogen or Argon for deoxygenating the solution (optional but recommended).

  • Analytical Tools: Thin Layer Chromatography (TLC) plates, UV lamp for visualization, and/or HPLC for monitoring reaction progress.

  • Purification: Rotary evaporator, silica gel, and appropriate solvents for column chromatography.

II. Experimental Workflow

Caption: General experimental workflow for photodeprotection.

III. Detailed Procedure
  • Solution Preparation: Dissolve the 3-methoxy-2-nitrobenzyl protected alcohol in the chosen solvent (e.g., acetonitrile) in a quartz reaction vessel. A typical concentration range is 1-10 mM. The concentration may need to be optimized; higher concentrations can lead to incomplete irradiation due to the inner filter effect, where the substrate itself absorbs the light before it can penetrate the entire solution.

  • Degassing (Optional but Recommended): To minimize potential side reactions involving molecular oxygen, it is advisable to deoxygenate the solution. This can be achieved by bubbling a gentle stream of an inert gas (nitrogen or argon) through the solution for 15-20 minutes prior to irradiation.

  • Irradiation:

    • Place the quartz vessel in the photoreactor, ensuring it is positioned for uniform illumination.

    • If using a cooling system, ensure it is active to maintain a constant temperature, as photochemical reactions can generate heat.

    • Begin stirring the solution to ensure homogeneity.

    • Turn on the UV lamp to initiate the reaction. The irradiation time will vary depending on the substrate, concentration, and lamp intensity, ranging from minutes to several hours.[1]

  • Reaction Monitoring: The progress of the deprotection can be monitored by periodically taking small aliquots of the reaction mixture and analyzing them by TLC or HPLC. On TLC, the appearance of the more polar deprotected alcohol spot and the disappearance of the starting material spot will indicate reaction progression. The 3-methoxy-2-nitrosobenzaldehyde byproduct may also be visible as a colored spot.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by monitoring), turn off the UV lamp.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the deprotected alcohol from the nitrosobenzaldehyde byproduct and any unreacted starting material.

Key Parameters and Optimization

The success and efficiency of the photodeprotection are governed by several key parameters. The following table summarizes these factors and provides guidance for optimization.

ParameterRecommended Range/ValueRationale & Expert Insights
Wavelength 350 - 420 nmThe methoxy substituent red-shifts the absorption maximum compared to the parent 2-nitrobenzyl group. Using longer wavelengths (>350 nm) minimizes potential damage to other sensitive functional groups and is often more compatible with biological systems.[3]
Solvent Acetonitrile, Methanol, DichloromethaneThe choice of solvent should be based on substrate solubility and UV transparency at the irradiation wavelength. For biological applications, aqueous buffered solutions are preferred.
Concentration 1 - 10 mMA balance must be struck between reaction throughput and ensuring sufficient light penetration throughout the solution. Start with a lower concentration for new substrates.
Temperature Room TemperatureMost photodeprotections are run at ambient temperature. A cooling system may be necessary for high-powered lamps to prevent solvent evaporation and side reactions.
Reaction Time Varies (minutes to hours)This is highly dependent on the quantum yield of the specific substrate and the intensity of the light source. Empirical determination through reaction monitoring is crucial.
Atmosphere Inert (N₂ or Ar)While not always essential, removing oxygen can prevent photo-oxidative side reactions and improve yields for sensitive substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient irradiation time- Light source too weak- Concentration too high (inner filter effect)- Incorrect wavelength- Increase irradiation time and continue monitoring- Check lamp specifications and age- Dilute the reaction mixture- Ensure the lamp and any filters used provide output in the 350-420 nm range
Low Yield - Side reactions (e.g., with oxygen)- Degradation of product by UV light- Inefficient purification- Deoxygenate the solvent before irradiation- Monitor the reaction closely and stop it as soon as the starting material is consumed- Optimize chromatography conditions
Formation of Byproducts - The 3-methoxy-2-nitrosobenzaldehyde is an expected byproduct.- Other unexpected byproducts may form from side reactions.- The nitrosobenzaldehyde is typically removed during chromatographic purification.- If other byproducts are significant, consider changing the solvent or using a more specific wavelength with filters.

Conclusion

The 3-methoxy-2-nitrobenzyl ether is a versatile photolabile protecting group that enables precise control over the release of alcohols. Its favorable photophysical properties, stemming from the methoxy substituent, allow for deprotection under relatively mild UV conditions. By understanding the underlying Norrish Type II mechanism and carefully controlling key experimental parameters such as wavelength, solvent, and concentration, researchers can effectively utilize this photocage in a wide array of applications, from complex organic synthesis to the spatiotemporal control of bioactive molecules in drug delivery systems.

References

Application Notes and Protocols: Efficient Photocleavage of 3-Methoxy-2-Nitrobenzyl (MeNP) Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The ortho-nitrobenzyl (oNB) group and its derivatives are among the most widely utilized classes of photoremovable protecting groups (PPGs), or "caging" groups, in chemistry and biology.[1] Their ability to be cleaved by light provides unparalleled spatiotemporal control over the release of active molecules, from small-molecule drugs and neurotransmitters to nucleic acids and proteins. The 3-methoxy-2-nitrobenzyl (MeNP) group, a key analogue, offers distinct advantages. The inclusion of the electron-donating methoxy group red-shifts the chromophore's absorption spectrum, allowing for photolysis at longer, less energetic, and often less biologically damaging wavelengths (UV-A).[2][3][4]

This guide provides a comprehensive overview of the MeNP protecting group, detailing the underlying photochemical mechanism, critical parameters for optimizing cleavage efficiency, and robust, field-tested protocols for its application.

The Photochemical Cleavage Mechanism

The photolytic release of a substrate from an MeNP cage is an intramolecular redox process initiated by the absorption of a photon. The generally accepted mechanism proceeds through several key intermediates.[1][2]

  • Photoexcitation: Upon absorption of a photon (typically in the 350-420 nm range), the nitro group is promoted to an excited state (n,π*).

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon, forming a diradical intermediate.

  • Tautomerization to aci-Nitro Intermediate: This diradical rapidly rearranges into a transient, non-aromatic species known as an aci-nitro intermediate.[1]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization, followed by rearrangement, to form a cyclic hemiacetal-like structure.

  • Substrate Release: This intermediate is unstable and rapidly decomposes, releasing the protected functional group (the "caged" molecule) and forming the 3-methoxy-2-nitrosobenzaldehyde byproduct.[5]

This multi-step process underscores the complexity of optimizing cleavage, as the efficiency of each step can be influenced by the reaction environment.

MeNP Cleavage Mechanism cluster_0 Initiation cluster_1 Intermediate Formation cluster_2 Product Release A 1. MeNP-Protected Substrate B 2. Excited State (n,π*) A->B hν (Photon Absorption) C 3. aci-Nitro Intermediate B->C Intramolecular H-Abstraction D 4. Cyclic Intermediate C->D Cyclization E Released Substrate (Active) D->E Decomposition F 3-Methoxy-2-Nitroso Byproduct D->F Decomposition

Caption: The photochemical cleavage pathway of the 3-methoxy-2-nitrobenzyl group.

Optimizing Cleavage Efficiency: Key Parameters

The rate and yield of substrate release are not absolute but depend on a careful selection of experimental conditions. The overall efficiency is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the reaction.

Irradiation Wavelength

The primary advantage of the MeNP group is its altered absorption spectrum compared to the parent oNB group. Electron-donating substituents like methoxy groups shift the absorption maximum to longer wavelengths (a bathochromic or "red" shift).[2][3] This allows for efficient cleavage using less energetic UV-A light, which is crucial for applications involving live cells or other sensitive biological materials where high-energy UV-C or UV-B light can cause significant damage.[6]

While the absorption maximum provides a guide, the optimal wavelength is one that maximizes excitation of the MeNP group while minimizing absorption by the released substrate, the byproduct, and the surrounding medium.

Quantitative Data Summary

The efficiency of photocleavage is formally defined by the quantum yield (Φ), the ratio of molecules undergoing cleavage to the number of photons absorbed. While quantum yields are highly dependent on the specific substrate and solvent, the data below provide a general comparison of common oNB derivatives.[7][8]

Table 1: Recommended Wavelengths and General Efficiency for o-Nitrobenzyl Derivatives
Protecting Group Family Recommended Wavelength (nm) Typical Application / Notes
2-Nitrobenzyl (oNB)~340 - 365General purpose, foundational PPG.
3-Methoxy-2-nitrobenzyl (MeNP) 350 - 420 Similar properties to the DMNB group, red-shifted absorption. [4][9]
4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV)350 - 420Increased absorbance at longer wavelengths, widely used in biological applications.[3][4][10]
1-(2-Nitrophenyl)ethyl (NPE)350 - 365An α-methyl group can increase the rate of cleavage significantly.[8]
Solvent Selection

The choice of solvent can influence the stability of the excited state and intermediates, thereby affecting the cleavage rate.

  • Protic Solvents: Solvents like methanol, ethanol, and aqueous buffers are commonly used and are generally compatible with the cleavage mechanism.

  • Aprotic Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), and Dimethylformamide (DMF) are also effective.

  • Solvent Polarity: The effect of polarity is complex and can depend on the specific substrate. It is often necessary to perform pilot experiments in a few solvent systems to determine the optimal choice for a new MeNP-caged compound. For biological experiments, physiological buffers (e.g., PBS, HEPES) are standard.

Byproduct Management and the Use of Scavengers

The photocleavage reaction generates a 3-methoxy-2-nitrosobenzaldehyde byproduct.[5][6] This nitroso species is itself photoactive and highly reactive. It can absorb light at the same wavelengths used for cleavage, creating an "inner filter" effect that reduces the efficiency of the primary reaction over time. Furthermore, the nitroso group can react with the released substrate or other components in the mixture.[11][12]

To mitigate these issues, a "scavenger" can be added to the reaction mixture. Scavengers are compounds that selectively react with the nitroso byproduct, converting it into a non-interfering species.

  • Common Scavengers: Mild reducing agents or compounds with reactive C-H bonds can be effective. Hydrazine derivatives or substituted anilines have been used. In some contexts, dithiothreitol (DTT) has been employed, though its compatibility should be verified.

  • When to Use: Scavengers are recommended for reactions requiring high yields, for prolonged irradiation times, or when the released substrate is sensitive to the nitroso byproduct.

Experimental Protocols

The following protocols provide a framework for the efficient cleavage of MeNP-protected compounds.

General Protocol for Photocleavage in Solution

This protocol is a starting point and should be optimized for each specific application.

  • Reagent Preparation:

    • Dissolve the MeNP-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or an appropriate buffer) to a typical concentration of 0.1-1.0 mM. The solvent should be transparent at the chosen irradiation wavelength.

    • If using a scavenger, add it to the solution at a concentration of 10-100 mM.

    • Prepare the solution in a quartz cuvette or vial, as standard borosilicate glass will absorb a significant portion of the UV light below ~320 nm.

  • Irradiation Setup:

    • Use a light source capable of emitting in the 365-405 nm range. Common sources include:

      • Mercury (Hg) arc lamps with appropriate bandpass filters (e.g., 365 nm).

      • High-power Light Emitting Diodes (LEDs) centered at 365, 385, or 405 nm.

      • Specialized photoreactors (e.g., Rayonet) with lamps emitting at 350 nm or 420 nm.[4]

    • Position the sample at a fixed, reproducible distance from the light source.

    • If the reaction is temperature-sensitive, use a cooling system (e.g., a fan or a cooled sample holder).

  • Photolysis:

    • Irradiate the sample for a predetermined amount of time. Initial experiments should involve taking aliquots at various time points (e.g., 1, 5, 15, 30, 60 minutes) to determine the reaction kinetics.

    • Stir the solution during irradiation if possible to ensure uniform exposure to light.

  • Analysis and Workup:

    • Monitor the disappearance of the starting material and the appearance of the product using an appropriate analytical method (see below).

    • Once the reaction is complete, the solvent can be removed in vacuo if desired, and the product can be purified by standard chromatographic methods if necessary.

Experimental Workflow prep 1. Sample Preparation - Dissolve MeNP-compound - Add solvent & scavenger - Use quartz vessel irrad 2. Irradiation - Select source (365-405 nm) - Control temperature - Irradiate for set time prep->irrad monitor 3. Reaction Monitoring (TLC / HPLC / LC-MS) irrad->monitor complete 4. Completion Check monitor->complete complete->irrad Not Complete workup 5. Workup & Purification - Solvent removal - Chromatography (if needed) complete->workup Complete

Caption: A generalized workflow for performing a photocleavage experiment.

Protocol for Monitoring Reaction Progress

Real-time or quasi-real-time monitoring is essential for optimizing reaction times and avoiding degradation of products.

  • Thin-Layer Chromatography (TLC):

    • Before starting irradiation, spot the initial solution on a TLC plate.

    • At regular intervals during irradiation, withdraw a small aliquot and spot it on the same plate.

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under a UV lamp (254 nm). The starting MeNP-protected material should be UV active. The disappearance of the starting spot and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method (e.g., reverse-phase C18 column) that resolves the starting material from the expected product.

    • Inject a sample of the initial solution to obtain a t=0 chromatogram.

    • At regular intervals, withdraw an aliquot, dilute if necessary, and inject it into the HPLC.

    • Quantify the reaction progress by integrating the peak areas of the starting material and product over time. This is the most accurate method for determining reaction kinetics and final yield.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Slow or Incomplete Cleavage 1. Insufficient light intensity or incorrect wavelength. 2. Light absorption by solvent or vessel (e.g., glass). 3. Inner filter effect from byproduct accumulation. 4. Low quantum yield for the specific substrate.1. Check lamp output; ensure wavelength is in the 350-420 nm range. Move sample closer to the source. 2. Use a quartz reaction vessel and a UV-transparent solvent. 3. Add a scavenger (e.g., hydrazine). 4. Increase irradiation time or light intensity.
Product Degradation 1. Product is sensitive to light at the cleavage wavelength. 2. Product is reacting with the nitroso byproduct.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a long-pass filter to cut out shorter, more damaging wavelengths. 2. Add a scavenger to the reaction mixture.
Inconsistent Results 1. Fluctuations in lamp output. 2. Inconsistent sample positioning or temperature.1. Allow the lamp to warm up fully before use. Use a power meter to check for consistent output. 2. Use a fixed sample holder and a temperature control system.

Conclusion

The 3-methoxy-2-nitrobenzyl protecting group is a powerful tool for the light-mediated release of chemical and biological agents. Its key advantage lies in its red-shifted absorption spectrum, which permits the use of less harmful UV-A wavelengths. By carefully selecting the irradiation wavelength, solvent, and managing the formation of reactive byproducts with scavengers, researchers can achieve highly efficient and clean cleavage reactions. The protocols and principles outlined in this guide provide a robust foundation for the successful application of MeNP chemistry in drug development, materials science, and chemical biology.

References

Application Notes & Protocols for the Use of (3-Methoxy-2-nitrophenyl)methanol in the Synthesis of Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control of Bioactivity with Caged Compounds

In the intricate landscape of biological research and drug development, the ability to control the release of an active molecule in a specific location and at a precise moment is paramount. Caged compounds are powerful tools that offer this spatiotemporal precision.[1] These are biologically inert molecules that have been chemically modified with a photolabile protecting group (PPG), also known as a photocage.[2] This PPG acts as a temporary shield, masking the bioactivity of the molecule until it is cleaved by a pulse of light, releasing the active compound on demand.[1]

The ortho-nitrobenzyl scaffold is one of the most widely utilized classes of PPGs due to its synthetic versatility and reliable photochemistry.[3][4] Upon irradiation with UV light, an intramolecular rearrangement releases the caged molecule and a nitrosobenzaldehyde byproduct.[2] A key strategy for optimizing these PPGs involves substituting the aromatic ring to tune their photophysical properties. Electron-donating groups, such as methoxy (-OCH₃) groups, are commonly added to red-shift the absorption maximum to longer, less phototoxic wavelengths (typically >350 nm), which is crucial for applications in sensitive biological systems.[3]

This guide focuses on (3-Methoxy-2-nitrophenyl)methanol , a specific isomer of the methoxy-nitrobenzyl alcohol family. We will explore the mechanistic principles behind its function and provide detailed, field-proven protocols for its application in caging carboxylic acids and amines, two of the most common functional groups in bioactive molecules.

The (3-Methoxy-2-nitrophenyl)methyl Group: Mechanistic Insights

The efficacy of a PPG is determined by its photophysical properties, including its absorption spectrum and quantum yield (Φ), which is the fraction of absorbed photons that result in the release of the caged molecule. While specific quantitative data for the 3-methoxy-2-nitrobenzyl cage is not extensively documented in peer-reviewed literature, its behavior can be authoritatively inferred from the well-established mechanism of related o-nitrobenzyl compounds.

Key Physicochemical Characteristics:

PropertyThis compound
Chemical Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
CAS Number 53055-04-2
Appearance Fine slightly yellow crystals

The photodeprotection mechanism proceeds via a Norrish Type II reaction.[2]

  • Photoexcitation: Upon absorption of a photon (typically in the UV-A range), the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.[3]

  • Rearrangement and Release: This unstable intermediate rapidly rearranges, leading to the formation of a five-membered ring that subsequently breaks apart to release the protected molecule (e.g., a carboxylic acid or amine) and the byproduct, 3-methoxy-2-nitrosobenzaldehyde.[2]

The presence of the methoxy group at the 3-position is expected to red-shift the absorption wavelength compared to the unsubstituted nitrobenzyl alcohol, allowing for uncaging with less energetic and potentially less damaging light.[3]

Experimental Workflow Overview

The synthesis of a caged compound using this compound involves two primary stages: the "caging" reaction to attach the PPG to the molecule of interest, and the "uncaging" reaction to release it with light.

G cluster_caging Caging Workflow cluster_uncaging Uncaging Workflow reagents Bioactive Molecule + this compound + Coupling Agents reaction Coupling Reaction (e.g., Esterification) reagents->reaction Step 1 purification Purification (Chromatography) reaction->purification Step 2 caged_compound Purified Caged Compound purification->caged_compound Step 3 irradiation Irradiation with UV Light (e.g., 365 nm) photolysis Photolysis irradiation->photolysis Step 4 release Release of Bioactive Molecule + Byproduct photolysis->release Step 5 caged_compound_input->irradiation Application

Figure 1. General workflow for the synthesis and application of caged compounds.

Protocol 1: Caging of Carboxylic Acids via Esterification

This protocol describes a general method for caging a carboxylic acid-containing molecule using this compound via a Steglich esterification, a mild reaction suitable for sensitive substrates.

Mechanism:

G cluster_legend Reaction Scheme RCOOH R-COOH (Carboxylic Acid) ActivatedEster [Activated Ester Intermediate] RCOOH->ActivatedEster DCC CageOH Cage-CH₂OH (this compound) DCC DCC DCU DCU (byproduct) DCC->DCU DMAP DMAP (catalyst) CagedEster Cage-CH₂-O-C(=O)-R (Caged Ester) ActivatedEster->CagedEster Cage-CH₂OH, DMAP l1 DCC: Dicyclohexylcarbodiimide l2 DMAP: 4-Dimethylaminopyridine l3 DCU: Dicyclohexylurea

Figure 2. Reaction scheme for DCC/DMAP-mediated esterification.

Materials:

  • Carboxylic acid of interest

  • This compound (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid of interest in anhydrous DCM.

  • Reagent Addition: Add this compound (1.1 eq.), followed by DMAP (0.1 eq.). Stir the solution at room temperature until all solids dissolve.

  • Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes. Causality Note: The dropwise addition at low temperature helps to control the exothermic reaction and minimize side product formation.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and concentrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Self-Validation: The bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure caged ester.

Protocol 2: Caging of Primary and Secondary Amines via Carbamate Formation

This protocol details the caging of an amine functional group by converting it into a photolabile carbamate. The this compound is first converted to a chloroformate, which then readily reacts with the amine.

Mechanism:

G CageOH Cage-CH₂OH (this compound) Chloroformate Cage-CH₂-O-C(=O)-Cl (Chloroformate Intermediate) CageOH->Chloroformate Phosgene Phosgene Phosgene or analogue (e.g., triphosgene) Amine R-NH₂ (Amine) Base Base (e.g., Pyridine) CagedCarbamate Cage-CH₂-O-C(=O)-NH-R (Caged Carbamate) Chloroformate->CagedCarbamate R-NH₂, Base

References

Application Note: A Guide to the Experimental Setup for Photochemical Reactions with (3-Methoxy-2-nitrophenyl)methanol as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the fields of chemical biology, pharmacology, and materials science, the ability to control chemical reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," are powerful tools that offer this control by masking the function of a molecule until it is "uncaged" by a pulse of light.[1][2][3] This non-invasive activation method allows researchers to study dynamic biological processes and to direct drug delivery with high specificity.[2][4]

Among the most versatile and widely employed classes of PPGs are the o-nitrobenzyl (oNB) derivatives.[1][2] This application note provides a detailed guide to the experimental setup and protocols for photochemical reactions involving a specific oNB derivative: (3-Methoxy-2-nitrophenyl)methanol (CAS 53055-04-2).[5][6] The strategic placement of the methoxy group on the aromatic ring shifts the molecule's absorption to longer, less-damaging near-UV wavelengths (e.g., 365 nm), enhancing its utility in sensitive biological applications.[7][8][9] This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of this photocage in their work.

The Underlying Photochemistry: Mechanism of Action

The efficacy of this compound as a PPG is rooted in a well-understood photochemical rearrangement, akin to a Norrish Type II reaction.[7] The process can be broken down into several key steps:

  • Photoexcitation: Upon absorption of a photon (typically in the 350-400 nm range), the o-nitroaromatic chromophore is promoted to an excited electronic state.[7][10]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.[7][11] This is the rate-determining step and leads to the formation of a transient biradical species.

  • Formation of the aci-Nitro Intermediate: The biradical rapidly rearranges into a more stable, transient species known as an aci-nitro intermediate, which is often detectable by its strong absorption around 400 nm.[7][12][13]

  • Rearrangement and Release: The aci-nitro intermediate undergoes further rearrangement, often involving cyclization and subsequent ring-opening, to release the protected molecule (e.g., an alcohol, carboxylic acid, or amine).[13] This process also generates a 3-methoxy-2-nitrosobenzaldehyde byproduct.[7] It is crucial that this byproduct is biologically benign and does not interfere with the experimental system.[3]

G Start (3-Methoxy-2-nitrophenyl)methyl-Protected Molecule Excited Excited State (Triplet Biradical) Start->Excited 1. Photon Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction Products Released Molecule + 3-Methoxy-2-nitrosobenzaldehyde AciNitro->Products 3. Rearrangement & Release

Caption: Photochemical cleavage mechanism of o-nitrobenzyl protecting groups.

Designing the Experimental Setup

A successful photochemical experiment depends on the careful selection and integration of three core components: the light source, the photoreactor, and the reaction conditions.

The Light Source: The Heart of the Experiment

The choice of light source is critical. The goal is to maximize the overlap between the lamp's emission spectrum and the absorption spectrum of the caged compound while minimizing the delivery of unwanted, potentially damaging wavelengths.

  • Mercury Arc Lamps: High-pressure mercury-vapor lamps are a common choice, often used in Rayonet-type reactors.[14] They provide high-intensity output with a strong emission line at 365 nm, which is ideal for many o-nitrobenzyl derivatives.

  • Xenon Lamps: These lamps offer a broader emission spectrum, which can be tailored with optical filters to isolate the desired wavelength range.[15]

  • Light Emitting Diodes (LEDs): LEDs are an increasingly popular option due to their narrow emission bandwidth, energy efficiency, and low heat output. LEDs emitting at 365 nm or 405 nm are suitable for these applications and allow for precise control over light intensity.[11]

Causality: The selection of an appropriate wavelength is not arbitrary. Using a wavelength where the caged compound has a high molar extinction coefficient (ε) ensures efficient light absorption, leading to a higher quantum yield of uncaging (Φu) and faster reaction times.[4]

The Photoreactor

The vessel containing the reaction must be transparent to the chosen UV wavelength.

  • For Small-Scale & Analytical Studies: Quartz or borosilicate (Pyrex) NMR tubes or cuvettes are suitable.[15] Pyrex is a cost-effective option that is transparent to wavelengths above ~300 nm.[14]

  • For Preparative Scale: Jacketed glass reactors are preferred as they allow for temperature control via a circulating fluid.[16] The setup should include a mechanism for uniform stirring to ensure that the entire solution is evenly irradiated.[16]

Reaction Parameters: A Quantitative Overview

The kinetics of the photorelease can be significantly influenced by the reaction environment. Key parameters must be optimized for each specific application.

ParameterTypical RangeRationale & Considerations
Solvent Aqueous Buffers, MeOH, Dioxane, DMSOSolvent polarity can affect the stability of intermediates and the overall reaction rate.[8][13] For biological experiments, aqueous buffers (e.g., PBS, HEPES) are required.
Concentration 1 µM - 10 mMHigher concentrations can lead to an "inner filter effect," where the solution becomes opaque, preventing light from penetrating and causing non-uniform reaction rates.
Temperature 0 - 40 °CWhile the primary reaction is light-driven, subsequent thermal rearrangement steps can be temperature-dependent. Temperature control is crucial for reproducibility.[16]
pH 5 - 9The stability of the caged compound and the rate of byproduct formation can be pH-dependent. The pH should be buffered, especially for biological applications.[12]
Irradiation Time Seconds to HoursThis is highly dependent on light intensity, quantum yield, and concentration. It must be determined empirically by monitoring the reaction progress.[8][15]

Safety Protocols for Photochemical Reactions

Trustworthiness in science begins with safety. Photochemical experiments involve specific hazards that must be rigorously managed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: UV-blocking safety glasses or goggles are mandatory at all times when the light source is in operation.[17][18][19] Standard safety glasses do not block UV radiation.

    • Skin Protection: Wear a full-length lab coat and gloves to protect skin from chemical exposure and stray UV radiation.[16][19]

  • Engineering Controls:

    • Ventilation: All photochemical reactions should be conducted in a well-ventilated fume hood.[16][17] High-intensity lamps can generate ozone, a toxic gas.

    • Shielding: The light source must be housed in an opaque enclosure (e.g., a photoreactor cabinet or an area shielded with UV-blocking curtains/foil) to prevent accidental exposure to personnel.

  • Procedural Safety:

    • Familiarize yourself with the location and operation of emergency equipment, including eyewash stations, safety showers, and fire extinguishers.[16][17][18]

    • Never look directly into the light source.

    • Ensure all electrical components are properly grounded and shielded from liquids.

    • Develop and follow a written Standard Operating Procedure (SOP) for the specific photoreactor in use.

Step-by-Step Protocol: Photochemical Release of a Model Carboxylic Acid

This protocol describes a general procedure for the photolytic cleavage of a carboxylic acid protected with a (3-Methoxy-2-nitrophenyl)methyl group. The reaction progress is monitored by HPLC, providing a self-validating system.

Step 1: Preparation of the Caged Compound Solution
  • Accurately weigh the (3-Methoxy-2-nitrophenyl)methyl-protected carboxylic acid.

  • Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.1 mM.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Transfer the solution to a quartz or Pyrex reaction vessel.

  • Take a "time zero" (t=0) aliquot for immediate analysis.

Step 2: Assembling the Photoreactor
  • Place the reaction vessel inside the photoreactor chamber.

  • If required, connect the cooling jacket to a circulating water bath set to the desired temperature (e.g., 25 °C).

  • Position a magnetic stir plate under the vessel and add a small stir bar to the solution. Begin gentle stirring.[16]

Step 3: Executing the Photolysis
  • Ensure the photoreactor shielding is securely in place.

  • Turn on the light source (e.g., 365 nm lamp).[14]

  • Start a timer to track the irradiation time.

Step 4: Monitoring the Reaction
  • At predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60 minutes), briefly turn off the light source.

  • Quickly and safely withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately place the aliquot in a labeled HPLC vial, diluting if necessary, and store it away from light (e.g., by wrapping the vial in foil) to quench the reaction.

  • Restart the light source and timer to continue the irradiation.

Step 5: Analysis

  • Analyze all collected aliquots by reverse-phase HPLC to quantify the disappearance of the starting material and the appearance of the released carboxylic acid.

G Prep 1. Prepare Solution (0.1 mM in 50:50 ACN:H2O) Assemble 2. Assemble Reactor (Quartz Vessel, 25°C, Stirring) Prep->Assemble Irradiate 3. Irradiate (365 nm Lamp) Assemble->Irradiate Sample 4. Sample Aliquots (t = 0, 2, 5, 10... min) Irradiate->Sample At Intervals Sample->Irradiate Continue Irradiation Analyze 5. Analyze by HPLC (Quantify Reactant & Product) Sample->Analyze

References

Protecting Carboxylic Acids with (3-Methoxy-2-nitrophenyl)methanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the judicious use of protecting groups is paramount to achieving complex molecular architectures. Among the diverse arsenal of protective strategies, photolabile protecting groups (PPGs) offer an unparalleled level of control, enabling the spatial and temporal release of functional groups with the simple application of light.[1] This guide provides a comprehensive overview and detailed protocols for the application of (3-Methoxy-2-nitrophenyl)methanol, a member of the well-established ortho-nitrobenzyl class of PPGs, for the protection of carboxylic acids.

Introduction: The Power of Photolabile Protection

The protection of carboxylic acids is a frequent necessity in multi-step syntheses to prevent their interference with reactions targeting other functional groups. While numerous methods exist for carboxylic acid protection, photolabile protecting groups offer distinct advantages, particularly in the synthesis of sensitive biomolecules and in applications requiring precise control over deprotection. The ortho-nitrobenzyl ether linkage is a cornerstone of photolabile protecting group chemistry, prized for its stability under a range of chemical conditions and its clean cleavage upon UV irradiation.[1] The subject of this guide, this compound, is a valuable reagent in this class, offering specific photochemical properties that can be harnessed for advanced synthetic strategies.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the protecting group is essential for its successful application.

PropertyValueSource
Molecular Formula C₈H₉NO₄--INVALID-LINK--[2]
Molecular Weight 183.16 g/mol --INVALID-LINK--[2]
Appearance Off-white to yellow crystalline solid---
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)---

The Underlying Chemistry: Mechanism of Protection and Deprotection

The utility of this compound as a protecting group lies in the robust ester linkage it forms with carboxylic acids and the predictable photochemical cleavage of this bond.

Protection: Esterification

The protection of a carboxylic acid with this compound proceeds via a standard esterification reaction. Given the potential for steric hindrance and the sensitivity of substrates often encountered in complex syntheses, the Steglich esterification, utilizing a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective method.

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by the acyl-transfer properties of DMAP, to yield the desired ester and a urea byproduct.

G cluster_0 Protection Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Protected_Ester (3-Methoxy-2-nitrophenyl)methyl Ester Carboxylic_Acid->Protected_Ester Esterification Protecting_Group This compound Protecting_Group->Protected_Ester DCC_DMAP DCC, DMAP DCC_DMAP->Protected_Ester

Caption: Workflow for the protection of a carboxylic acid.

Deprotection: Photolytic Cleavage

The deprotection of the (3-Methoxy-2-nitrophenyl)methyl ester is achieved by irradiation with UV light, typically in the range of 350-365 nm.[3] The mechanism of this photolytic cleavage is a well-studied intramolecular redox reaction. Upon absorption of a photon, the ortho-nitrobenzyl chromophore is excited, leading to the abstraction of a benzylic hydrogen atom by the nitro group. This is followed by a rearrangement to form an aci-nitro intermediate, which subsequently cyclizes and fragments to release the free carboxylic acid and 3-methoxy-2-nitrosobenzaldehyde as the byproduct.[3][4]

G cluster_1 Deprotection Workflow Protected_Ester (3-Methoxy-2-nitrophenyl)methyl Ester Free_Carboxylic_Acid Free Carboxylic Acid (R-COOH) Protected_Ester->Free_Carboxylic_Acid Photolysis Byproduct 3-Methoxy-2-nitrosobenzaldehyde Protected_Ester->Byproduct UV_Light UV Light (hν) UV_Light->Free_Carboxylic_Acid

Caption: Workflow for the deprotection of the carboxylic acid.

Application Notes and Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrate and scale of the reaction.

Synthesis of this compound

The protecting group can be readily synthesized from commercially available 3-methoxy-2-nitrobenzaldehyde via reduction.

Materials:

  • 3-Methoxy-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

  • Dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., 4:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 1: Protection of a Carboxylic Acid using Steglich Esterification

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound using DCC and DMAP.

Materials:

  • Carboxylic acid

  • This compound (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield the pure (3-Methoxy-2-nitrophenyl)methyl ester.

Protocol 2: Photolytic Deprotection of the Protected Carboxylic Acid

This protocol outlines a general procedure for the photolytic cleavage of the (3-Methoxy-2-nitrophenyl)methyl ester.

Materials:

  • (3-Methoxy-2-nitrophenyl)methyl ester

  • Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water, depending on substrate solubility)

  • UV photoreactor equipped with a lamp emitting at ~365 nm

  • Appropriate glassware (e.g., quartz reaction vessel)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the (3-Methoxy-2-nitrophenyl)methyl ester in a suitable solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes, as the presence of oxygen can sometimes lead to side reactions.

  • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm, or a 365 nm LED array).

  • Monitor the progress of the deprotection by TLC or HPLC. The reaction time will vary depending on the substrate, concentration, and light source intensity.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Partition the residue between diethyl ether or ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the layers. The aqueous layer contains the sodium salt of the deprotected carboxylic acid.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove the 3-methoxy-2-nitrosobenzaldehyde byproduct.

  • Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl.

  • Extract the free carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected carboxylic acid.

Quantitative Data and Considerations

The efficiency of a photolabile protecting group is characterized by its quantum yield (Φ), which is the fraction of absorbed photons that result in the desired photochemical reaction. While the specific quantum yield for the photolysis of (3-methoxy-2-nitrophenyl)methyl esters is not widely reported in the literature, it is expected to be in a similar range to other ortho-nitrobenzyl esters.

Protecting GroupTypical Photolysis Wavelength (nm)Reported Quantum Yield (Φ)Reference
o-Nitrobenzyl~3500.1 - 0.5
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~3500.01 - 0.1[4]
(3-Methoxy-2-nitrophenyl)methyl ~350-365 Not reported, expected to be comparable to other nitrobenzyl systems ---

Key Considerations for Optimal Performance:

  • Wavelength Selection: The choice of irradiation wavelength is critical. It should be at a wavelength where the protecting group absorbs strongly, but where the released product and other components of the reaction mixture are transparent to minimize secondary photoreactions.

  • Solvent: The solvent can influence the efficiency of the photolysis. Protic solvents are often used, but the choice will depend on the solubility of the substrate.

  • Concentration: The concentration of the protected compound should be low enough to allow for sufficient light penetration throughout the solution.

  • Byproduct Removal: The 3-methoxy-2-nitrosobenzaldehyde byproduct can sometimes be reactive. The workup procedure should be designed to efficiently remove this species.

Conclusion

This compound is a valuable tool for the protection of carboxylic acids, offering the advantages of photolytic deprotection. Its stability to a variety of chemical conditions and its clean cleavage upon UV irradiation make it a suitable choice for complex organic syntheses, particularly in the fields of peptide synthesis, oligonucleotide synthesis, and the preparation of caged compounds for biological studies. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can effectively employ this photolabile protecting group to advance their scientific endeavors.

References

Application Notes and Protocols: Orthogonal Deprotection Strategies Involving 3-Methoxy-2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Controlled Deprotection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and complex molecule synthesis, the strategic use of protecting groups is paramount. The ability to selectively unmask a specific functional group while others remain shielded is the cornerstone of modern synthetic chemistry. This concept of "orthogonality" allows for the precise and sequential construction of complex molecular architectures.[1] Photolabile protecting groups (PPGs), which can be cleaved by light, offer a unique and powerful tool in this context, as they introduce a non-chemical deprotection method that is both mild and highly specific.[2]

Among the arsenal of PPGs, the ortho-nitrobenzyl scaffold has emerged as a robust and versatile platform.[3] This guide focuses on a key derivative, the 3-methoxy-2-nitrobenzyl (MeONB) group, and its application in sophisticated orthogonal deprotection strategies. The presence of the methoxy group red-shifts the absorption maximum of the chromophore, allowing for cleavage at longer, less-damaging wavelengths (typically in the near-UV range), which is particularly advantageous when working with sensitive biological molecules.[4]

This document provides a comprehensive overview of the MeONB protecting group, its mechanism of photocleavage, and its strategic implementation in orthogonal deprotection schemes. Detailed protocols are provided to guide researchers in the practical application of this valuable synthetic tool.

The 3-Methoxy-2-Nitrobenzyl Group: Properties and Photocleavage Mechanism

The 3-methoxy-2-nitrobenzyl group is typically introduced to protect alcohols, amines, and carboxylic acids. Its stability to a wide range of acidic, basic, and reducing conditions makes it an excellent candidate for orthogonal protection schemes.

The key to the functionality of the MeONB group lies in its photochemical lability. Upon irradiation with UV light (typically around 350-365 nm), the protecting group is cleaved, releasing the deprotected substrate and forming 3-methoxy-2-nitrosobenzaldehyde as a byproduct.[2][5] The generally accepted mechanism for this transformation is a Norrish Type II-like intramolecular hydrogen abstraction.[3]

The process can be summarized as follows:

  • Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement and Cleavage: A series of electronic rearrangements leads to the formation of an aci-nitro intermediate, which subsequently collapses to release the protected functional group and form the nitrosobenzaldehyde byproduct.[2]

MeONB Photocleavage Mechanism cluster_0 Photocleavage of MeONB-OR MeONB_Protected 3-Methoxy-2-nitrobenzyl Ether (MeONB-OR) Excited_State Excited State MeONB_Protected->Excited_State hν (350-365 nm) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cleavage Cleavage Aci_Nitro->Cleavage Rearrangement Products Deprotected Alcohol (R-OH) + 3-Methoxy-2-nitrosobenzaldehyde Cleavage->Products

Caption: Photocleavage mechanism of a 3-methoxy-2-nitrobenzyl (MeONB) protected alcohol.

Orthogonal Deprotection Strategies

The true power of the MeONB group is realized in its application within orthogonal deprotection strategies. Its cleavage condition—irradiation with UV light—is orthogonal to the conditions required to remove many other common protecting groups. This allows for the selective deprotection of a MeONB-protected functionality without affecting, for example, acid-labile tert-butyloxycarbonyl (Boc) groups, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups, or fluoride-labile silyl ethers.[6][7][8]

This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups are used for the α-amino group and the side chains of the amino acids.

Data Presentation: Orthogonality of Common Protecting Groups

The following table summarizes the deprotection conditions for the MeONB group and other commonly used protecting groups, highlighting their orthogonality.

Protecting GroupAbbreviationTypical SubstrateDeprotection ConditionsOrthogonal to MeONB?
3-Methoxy-2-nitrobenzylMeONBAlcohols, AminesUV light (350-365 nm) in a neutral, transparent solvent-
tert-ButyloxycarbonylBocAmines, AlcoholsStrong acid (e.g., TFA in DCM)Yes
9-FluorenylmethoxycarbonylFmocAminesBase (e.g., 20% piperidine in DMF)Yes
BenzylBnAlcohols, Carboxylic AcidsCatalytic Hydrogenolysis (H₂, Pd/C)Yes
p-MethoxybenzylPMBAlcoholsOxidative cleavage (DDQ) or strong acidYes[9]
TrimethylsilylTMSAlcoholsMild acid or fluoride source (e.g., TBAF)Yes
tert-ButyldimethylsilylTBDMSAlcoholsStronger acid or fluoride source (e.g., TBAF, HF)Yes

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 3-Methoxy-2-nitrobenzyl Bromide

This protocol describes a general procedure for the protection of a primary alcohol using 3-methoxy-2-nitrobenzyl bromide.

Materials:

  • Primary alcohol

  • 3-Methoxy-2-nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

  • Syringes and needles

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 3-methoxy-2-nitrobenzyl bromide (1.1 equiv) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-methoxy-2-nitrobenzyl ether.

Protocol 2: Photolytic Deprotection of a 3-Methoxy-2-nitrobenzyl Ether

This protocol provides a general procedure for the photolytic cleavage of a MeONB-protected alcohol.

Materials:

  • MeONB-protected alcohol

  • Anhydrous, UV-transparent solvent (e.g., acetonitrile, methanol, or a mixture thereof)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Quartz or Pyrex reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inert atmosphere setup

Procedure:

  • Dissolve the MeONB-protected alcohol in the chosen anhydrous, UV-transparent solvent in the photoreaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the chromophore.

  • Place the reaction vessel in the photoreactor and commence stirring.

  • Irradiate the solution with the UV lamp. The reaction time will vary depending on the substrate, concentration, and lamp intensity, but can range from 30 minutes to several hours.

  • Monitor the progress of the deprotection by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, containing the deprotected alcohol and the 3-methoxy-2-nitrosobenzaldehyde byproduct, can be purified by flash column chromatography.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol p1 Dissolve Alcohol in DMF p2 Add NaH at 0°C p1->p2 p3 Add MeONB-Br p2->p3 p4 Stir at RT p3->p4 p5 Workup and Purification p4->p5 d1 Dissolve MeONB-Ether in Solvent p5->d1 Protected Compound d2 Degas Solution d1->d2 d3 Irradiate with UV Light d2->d3 d4 Monitor Reaction d3->d4 d5 Workup and Purification d4->d5

Caption: General experimental workflow for the protection and deprotection of an alcohol using the MeONB group.

Conclusion

The 3-methoxy-2-nitrobenzyl group represents a highly valuable tool for the modern synthetic chemist. Its stability to a wide range of chemical reagents, combined with its facile and mild photolytic cleavage, makes it an ideal choice for complex orthogonal deprotection strategies. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively incorporate the MeONB group into their synthetic routes, enabling the efficient and precise construction of complex molecular targets.

References

Application Notes and Protocols for the Light-Induced Activation of Biomolecules Using (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and technical insights for utilizing (3-Methoxy-2-nitrophenyl)methanol as a photolabile protecting group, or "photocage," for the light-induced activation of biomolecules. This document outlines the chemical principles, synthesis of "caged" compounds, and methodologies for the precise spatiotemporal release of active molecules using UV light. It is designed to serve as a practical resource for applications in cell biology, neuroscience, and pharmacology where controlled release of bioactive agents is paramount.

Introduction: The Power of Light in Biological Control

The ability to initiate biological processes with high spatial and temporal precision is a cornerstone of modern biological research. Photolabile protecting groups (PPGs), colloquially known as "cages," offer an elegant solution by rendering a bioactive molecule inert until a pulse of light triggers its release. This "uncaging" process provides a non-invasive method to control the concentration of signaling molecules, enzymes, or drugs at a specific time and location within a complex biological system.

Among the various photocages, those based on the ortho-nitrobenzyl scaffold have been widely adopted due to their synthetic accessibility and efficient photochemistry.[1][2] this compound, a derivative of this class, offers favorable properties for caging a variety of functional groups, including carboxylic acids, alcohols, and phosphates, which are prevalent in biologically significant molecules. Upon irradiation with near-UV light, this caging group undergoes an irreversible photochemical reaction, releasing the active biomolecule and a benign nitrosobenzaldehyde byproduct.[3] This application note provides a comprehensive overview of the principles and practical protocols for employing this compound in your research.

Principle of Operation: The Photochemistry of Uncaging

The light-induced cleavage of the 3-methoxy-2-nitrobenzyl cage proceeds through a well-established intramolecular rearrangement known as a Norrish Type II reaction.[2] The process can be summarized in the following key steps:

  • Photoexcitation: Absorption of a photon of appropriate wavelength (typically in the near-UV range) promotes the nitro group to an electronically excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.

  • Rearrangement and Cleavage: This intermediate rapidly rearranges and cyclizes, leading to the cleavage of the bond connecting the caging group to the biomolecule.

  • Product Formation: The active biomolecule is released, along with 3-methoxy-2-nitrosobenzaldehyde as a byproduct.

This photochemical process is generally efficient and occurs on a timescale of microseconds to milliseconds, allowing for the rapid initiation of biological events.[4]

G cluster_0 Photochemical Uncaging Mechanism Caged_Molecule (3-Methoxy-2-nitrophenyl)methyl-Biomolecule Excited_State Excited Nitro Group Caged_Molecule->Excited_State UV Photon (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Released_Products Active Biomolecule + 3-Methoxy-2-nitrosobenzaldehyde Aci_Nitro->Released_Products Rearrangement & Cleavage G cluster_0 Synthetic Workflow for Caged Compounds Biomolecule Biomolecule (with -COOH, -OH, or -OPO3H2) Coupling Coupling Reaction (e.g., Steglich, Mitsunobu) Biomolecule->Coupling Caging_Reagent This compound Caging_Reagent->Coupling Purification Purification (Chromatography) Coupling->Purification Caged_Product Caged Biomolecule Purification->Caged_Product G cluster_0 Application in a Signaling Pathway Caged_Agonist Caged Agonist Active_Agonist Active Agonist Caged_Agonist->Active_Agonist Uncaging UV_Light UV Light UV_Light->Caged_Agonist Receptor Cell Surface Receptor Active_Agonist->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of (3-Methoxy-2-nitrophenyl)methanol. Low yield is a frequently reported issue in this synthesis, often stemming from challenges with regioselectivity and competing side reactions. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you optimize your synthetic route and achieve higher yields.

Troubleshooting Guide: Addressing Low Yield

This section directly addresses the most common issues encountered during the synthesis of this compound, which typically proceeds via the electrophilic nitration of 3-methoxybenzyl alcohol.

Q1: My overall yield is significantly lower than expected after nitrating 3-methoxybenzyl alcohol. What are the primary causes?

Low yield in this reaction is rarely due to a single factor. It is typically a combination of inefficient nitration, side reactions, and purification losses.

  • Possible Cause 1: Poor Regioselectivity during Nitration The core issue lies in the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) group is a strong activating group and is ortho, para-directing. The hydroxymethyl (-CH₂OH) group is a weak deactivating group and is meta-directing. The powerful activating effect of the methoxy group dominates, but its influence leads to a mixture of isomers, primarily the 2-nitro (ortho), 4-nitro (para), and 6-nitro (ortho) products. The desired product, this compound, is just one of these major isomers, which inherently limits the theoretical maximum yield.

  • Possible Cause 2: Oxidation of the Benzyl Alcohol The nitrating mixture (concentrated nitric and sulfuric acids) is a potent oxidizing agent.[1][2][3] The benzylic alcohol is susceptible to oxidation, which can convert the -CH₂OH group into a carboxylic acid (-COOH), leading to the formation of 3-methoxy-2-nitrobenzoic acid and other oxidized byproducts.

  • Possible Cause 3: Formation of Tarry Byproducts The methoxy group strongly activates the benzene ring, making it highly reactive.[4] This high reactivity can lead to over-nitration (dinitration) or polymerization, resulting in the formation of intractable tars, especially if the reaction temperature is not rigorously controlled.[5]

Suggested Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0 °C during the addition of the nitrating agent. This is the single most critical parameter for minimizing side reactions. An ice-salt or dry ice-acetone bath is recommended.

  • Controlled Reagent Addition: Add the nitrating agent dropwise and very slowly to the solution of 3-methoxybenzyl alcohol. This prevents localized temperature spikes and reduces the rate of side reactions.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-running the reaction increases the likelihood of dinitration and byproduct formation.

  • Consider an Alternative Route: For consistently higher yields, the most effective strategy is to change the synthetic route. Nitrating 3-methoxybenzoic acid and then selectively reducing the resulting carboxylic acid is often a more reliable approach (see Protocol 2).

Q2: My post-nitration TLC shows multiple product spots that are difficult to separate. How can I improve selectivity for the desired 2-nitro isomer?

This is a classic regioselectivity problem. The formation of 4-nitro and 6-nitro isomers is the primary reason for difficult purification and low isolated yield.

  • Possible Cause: Dominant ortho, para-Directing Effect of the Methoxy Group As explained above, the -OCH₃ group directs the incoming electrophile (the nitronium ion, NO₂⁺) to all available ortho and para positions. While the 2-position is sterically hindered by the adjacent -CH₂OH group, it is still electronically favorable.

Suggested Solutions:

  • Modify the Synthetic Route (Recommended): The most robust solution is to start with a substrate where the directing groups work in concert to favor the desired substitution pattern.

    • Start with 3-Methoxybenzoic Acid: The carboxylic acid group is a meta-director. In 3-methoxybenzoic acid, both the ortho, para-directing methoxy group and the meta-directing carboxyl group favor substitution at the 2- and 4-positions. Due to steric hindrance from the adjacent carboxylic acid, nitration is strongly favored at the 2-position.[6] The resulting 3-methoxy-2-nitrobenzoic acid can then be selectively reduced to the target alcohol.

  • Purification Strategy: If you must proceed with the direct nitration of the alcohol, an efficient purification method is essential.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity is recommended to resolve the closely-eluting isomers.

Q3: The reaction mixture turned dark brown/black and formed a significant amount of insoluble tar. What happened and can it be prevented?

The formation of tar indicates decomposition and/or polymerization, common issues when nitrating highly activated aromatic rings.[5]

  • Possible Cause 1: Exothermic Reaction Runaway Nitration is a highly exothermic process.[3] If the nitrating agent is added too quickly or the cooling is insufficient, the temperature can rise uncontrollably, leading to rapid oxidation and polymerization of the electron-rich starting material.

  • Possible Cause 2: Over-Nitration Once the first nitro group is added, the ring is deactivated. However, under harsh conditions (high temperature, excess nitrating agent), a second nitration can occur, contributing to byproduct formation.[2]

Suggested Solutions:

  • Ensure Adequate Cooling and Stirring: Use a sufficiently large reaction vessel to ensure efficient heat dissipation and vigorous stirring to prevent localized hot spots.

  • Reverse Addition: Consider adding the substrate (3-methoxybenzyl alcohol) solution slowly to the cold nitrating mixture. This maintains a constant, low concentration of the reactive substrate in the presence of the nitrating agent, which can sometimes provide better control.

  • Use a Milder Nitrating System: While mixed acid is standard, other reagents can be used. A mixture of nitric acid in acetic anhydride is a common alternative that can sometimes offer milder conditions and different selectivity.[7]

Visualizing the Synthetic Challenge

The following diagram illustrates the primary synthetic pathway for this compound via direct nitration and highlights the competing side reactions that contribute to low yield.

G cluster_start Starting Material cluster_reaction Nitration (HNO₃/H₂SO₄) cluster_products Reaction Products SM 3-Methoxybenzyl Alcohol R1 Nitronium Ion (NO₂⁺) Attack SM->R1 P1 Desired Product: This compound R1->P1 P2 Isomeric Byproduct: (3-Methoxy-4-nitrophenyl)methanol R1->P2 P3 Isomeric Byproduct: (3-Methoxy-6-nitrophenyl)methanol R1->P3 P4 Oxidation Byproduct: 3-Methoxy-2-nitrobenzoic acid R1->P4 P5 Decomposition: Tars & Dinitro-products R1->P5

Caption: Reaction scheme for the nitration of 3-methoxybenzyl alcohol.

Logical Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues leading to low yield in your synthesis.

G start Start: Low Yield of Final Product check_purity Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_purity multi_spots Multiple Isomer Spots on TLC? check_purity->multi_spots tar Significant Tar/ Decomposition? check_purity->tar multi_spots->tar No sol_isomers Problem: Poor Regioselectivity Solution: 1. Optimize column chromatography. 2. Switch to alternative route (Nitration of 3-methoxybenzoic acid). multi_spots->sol_isomers Yes sol_tar Problem: Reaction Control Solution: 1. Lower reaction temperature (<0°C). 2. Slow reagent addition. 3. Use reverse addition. tar->sol_tar Yes sol_oxidation Problem: Oxidation of Alcohol Solution: 1. Confirm with analytical data (e.g., IR spec). 2. Use milder nitrating agent. 3. Switch to alternative route. tar->sol_oxidation No

Caption: Troubleshooting workflow for low yield synthesis.

Frequently Asked Questions (FAQs)
  • Q: What is the most reliable synthetic route to obtain this compound with a good yield? A: For the highest and most reproducible yields, we recommend a two-step route: 1) Nitration of 3-methoxybenzoic acid to form 3-methoxy-2-nitrobenzoic acid, followed by 2) Selective reduction of the carboxylic acid using a reagent like borane-tetrahydrofuran complex (BH₃·THF), which will reduce the carboxylic acid without affecting the nitro group.[8]

  • Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A: For reaction monitoring, TLC on silica gel plates is indispensable. For final product characterization, ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and isomeric purity, while mass spectrometry will confirm the molecular weight.

  • Q: Are there any specific safety precautions I should take during nitration? A: Absolutely. The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent. The reaction is highly exothermic and has the potential for thermal runaway. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Ensure an appropriate quenching agent and spill kit are readily accessible.

Experimental Protocols
Protocol 1: Direct Nitration of 3-Methoxybenzyl Alcohol (Standard Route)

This protocol outlines the direct nitration, highlighting critical control parameters.

Materials:

  • 3-Methoxybenzyl alcohol[9][10]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer in an ice-salt bath.

  • Dissolve 3-methoxybenzyl alcohol (1.0 eq) in DCM and add it to the flask. Cool the solution to -5 °C.

  • In the dropping funnel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq). Caution: This mixing is exothermic; prepare it in a separate ice bath.

  • Add the nitrating mixture dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it slowly over a large amount of crushed ice.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (gradient elution with ethyl acetate/hexane) to isolate the desired isomer.

Protocol 2: Nitration of 3-Methoxybenzoic Acid and Reduction (High-Yield Route)

This two-step protocol is recommended for achieving higher purity and yield.

Step 2A: Synthesis of 3-Methoxy-2-nitrobenzoic Acid

  • Follow the procedure in Protocol 1, but use 3-methoxybenzoic acid as the starting material instead of 3-methoxybenzyl alcohol.[11]

  • The product, 3-methoxy-2-nitrobenzoic acid, often precipitates upon quenching with ice water and can be purified by recrystallization from an ethanol/water mixture, yielding a pale yellow solid.

Step 2B: Selective Reduction to this compound

  • In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-THF complex solution (1.0 M in THF, approx. 1.5-2.0 eq) dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by column chromatography if necessary.

Data Summary

Table 1: Influence of Substituents on Nitration Regioselectivity

Substituent GroupElectronic EffectDirecting Influence
-OCH₃ (Methoxy)Activatingortho, para
-CH₂OH (Hydroxymethyl)Weakly Deactivatingmeta
-COOH (Carboxylic Acid)Deactivatingmeta

Table 2: Comparison of Synthetic Routes

FeatureRoute 1: Direct Nitration of AlcoholRoute 2: Nitration of Acid & Reduction
Number of Steps 12
Typical Yield Low to ModerateModerate to High
Regioselectivity Poor (isomer mixture)Excellent (favors 2-nitro)
Key Challenge Isomer separation, oxidation byproductsHandling of borane reagents
Recommendation Quick but low-yieldingRecommended for purity and yield

References

Technical Support Center: Troubleshooting Incomplete Photolytic Cleavage of the 3-Methoxy-2-Nitrobenzyl Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing the 3-methoxy-2-nitrobenzyl (MeO-NB) photolabile protecting group. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome challenges such as incomplete cleavage and ensure the successful release of your target molecule. Our approach is grounded in the fundamental photochemical mechanisms to help you understand the "why" behind each recommendation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and application of the 3-methoxy-2-nitrobenzyl protecting group.

Q1: What is the mechanism of photolytic cleavage for the 3-methoxy-2-nitrobenzyl group?

The photolytic cleavage of the 3-methoxy-2-nitrobenzyl group, like other ortho-nitrobenzyl (oNB) protecting groups, proceeds through a well-established intramolecular rearrangement upon UV irradiation.[1][2] The process is initiated by the absorption of a photon, leading to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, forming an aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected molecule and the formation of a 3-methoxy-2-nitrosobenzaldehyde byproduct.[3][4][5]

Q2: Why was the 3-methoxy-2-nitrobenzyl group chosen for my application?

The inclusion of the methoxy group on the nitrobenzyl ring serves to red-shift the absorption maximum to longer, less damaging wavelengths compared to the unsubstituted nitrobenzyl group.[6][7] This allows for cleavage at wavelengths typically around 350-420 nm, which can be advantageous for sensitive biological samples.[6][7]

Q3: What are the expected byproducts of the cleavage reaction, and are they problematic?

The primary byproduct is 3-methoxy-2-nitrosobenzaldehyde.[3][4] This nitroso byproduct can be reactive, particularly towards nucleophiles like thiols, and may interfere with biological systems. Furthermore, these byproducts can absorb UV light, potentially acting as an inner filter and reducing the efficiency of the photolysis reaction, especially at high concentrations. Under certain conditions, the nitroso compound can also dimerize to form an azoxy species.[8][9]

Troubleshooting Guide: Incomplete Cleavage

This guide provides a structured approach to diagnosing and resolving incomplete photolytic cleavage of the 3-methoxy-2-nitrobenzyl protecting group.

Issue 1: Low Cleavage Efficiency Despite Irradiation

Possible Cause 1: Incorrect Wavelength or Insufficient Light Intensity

Your irradiation source may not be optimal for the 3-methoxy-2-nitrobenzyl chromophore. While the methoxy group red-shifts the absorption, there is still an optimal wavelength range for efficient cleavage.

  • Solution: Verify the emission spectrum of your light source. The optimal wavelength for cleavage of methoxy-substituted nitrobenzyl groups is typically in the range of 350-420 nm.[6][7] Ensure that your lamp has sufficient power output at the desired wavelength. Consider that the reaction rate is dependent on light intensity.

Possible Cause 2: Inner Filter Effect

The starting material, the released substrate, or the photogenerated byproducts may absorb at the irradiation wavelength, preventing light from penetrating the full depth of the solution. This is especially problematic at higher concentrations.

  • Solution:

    • Reduce Concentration: Dilute your sample. The relationship between concentration and light penetration is described by the Beer-Lambert law. A lower concentration will allow for more uniform irradiation.

    • Optimize Path Length: Use a cuvette or reaction vessel with a shorter path length.

    • Monitor UV-Vis Spectra: Track the changes in the UV-Vis absorption spectrum of your reaction mixture over time to observe the decay of the starting material and the appearance of byproducts.[10]

Possible Cause 3: Solvent Effects

The solvent can influence the reaction quantum yield and the stability of intermediates. While many organic solvents are compatible, the efficiency can vary.[8]

  • Solution: If your reaction is not proceeding efficiently, consider switching to a different solvent system. Protic solvents like methanol or buffered aqueous solutions are often used. However, it's crucial to ensure the stability of your target molecule in the chosen solvent.

Possible Cause 4: Sub-optimal pH (in aqueous solutions)

For reactions in aqueous media, the pH can affect the rate of the dark reactions following the initial photochemical step.[11]

  • Solution: If working in an aqueous environment, ensure your solution is adequately buffered. The optimal pH may be substrate-dependent, but a neutral pH (around 7.0) is a good starting point.[11]

Issue 2: Reaction Stalls or Plateaus Before Completion

Possible Cause 1: Formation of a Photostationary State

In some cases, a reversible photoreaction or the formation of a stable, light-absorbing intermediate can lead to a photostationary state where the rates of the forward and reverse reactions become equal.

  • Solution:

    • Change Wavelength: Irradiating at a slightly different wavelength might shift the equilibrium.

    • Introduce a Scavenger: If a reactive intermediate is causing a reverse reaction, adding a suitable scavenger (that doesn't interfere with your desired product) might help.

Possible Cause 2: Degradation of the Protecting Group or Substrate

Prolonged exposure to high-energy UV light can sometimes lead to undesired side reactions or degradation of your molecule of interest.

  • Solution:

    • Time-Course Experiment: Perform a time-course study to determine the optimal irradiation time for maximal cleavage with minimal degradation. Analyze aliquots at different time points using HPLC or LC-MS.

    • Use a Cut-off Filter: Employ a long-pass filter to block shorter, more damaging wavelengths from your light source.

Issue 3: Variability Between Experiments

Possible Cause 1: Inconsistent Lamp Output

The output of arc lamps can decrease over time, leading to longer required irradiation times and inconsistent results.

  • Solution: Regularly check the output of your lamp using a power meter. Keep a log of lamp usage hours to anticipate when a replacement might be necessary.

Possible Cause 2: Oxygen Quenching

The excited triplet state of the nitrobenzyl group can be quenched by molecular oxygen, which can reduce the efficiency of the cleavage reaction.

  • Solution: For reactions that are particularly sensitive, degassing the solvent by sparging with an inert gas (e.g., argon or nitrogen) before and during irradiation can improve reproducibility.

Experimental Protocols

Protocol 1: General Procedure for Photolytic Cleavage

  • Sample Preparation: Dissolve the 3-methoxy-2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) in a quartz cuvette or reaction vessel. The concentration should be optimized, but a starting point of 0.1-1.0 mM is common.

  • Degassing (Optional): For maximum efficiency and reproducibility, degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Irradiation: Place the sample at a fixed distance from the light source. Irradiate with a lamp emitting in the 350-420 nm range (e.g., a mercury arc lamp with appropriate filters or a high-power LED).

  • Monitoring: Follow the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable method such as HPLC, LC-MS, or TLC.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product can be purified from the nitrosobenzaldehyde byproduct by standard chromatographic techniques.

Protocol 2: Quenching of the Nitroso Byproduct

If the 3-methoxy-2-nitrosobenzaldehyde byproduct is problematic for downstream applications, it can be scavenged.

  • Post-Photolysis Addition: After the photolysis is complete, add a scavenger such as a resin-bound thiol (e.g., macroporous poly(styrene-co-divinylbenzene)-supported thiol) to the reaction mixture.

  • Incubation: Gently agitate the mixture for 1-2 hours at room temperature.

  • Filtration: Remove the resin by filtration to yield a solution of the deprotected product with a reduced concentration of the nitroso byproduct.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale & Notes
Irradiation Wavelength 350 - 420 nmThe methoxy group red-shifts the absorbance maximum, allowing for the use of longer, less damaging wavelengths.[6][7]
Typical Solvents Methanol, Acetonitrile, Buffered Aqueous Solutions (e.g., PBS)Solvent polarity can influence quantum yield. Ensure your substrate is stable in the chosen solvent.[8]
Concentration 0.01 - 1.0 mMHigher concentrations can lead to inner filter effects, reducing cleavage efficiency.[12]
pH (Aqueous) 6.5 - 7.5The rate of intermediate decay can be pH-dependent. Buffering is recommended for reproducibility.[11]
Temperature Ambient (20-25 °C)Photochemical reactions are generally less sensitive to temperature than thermal reactions, but consistency is key.

Visual Guides

Cleavage Mechanism Workflow

A 1. Photon Absorption (hv) B 2. Excited State Formation A->B C 3. Intramolecular H-Abstraction B->C D 4. Aci-nitro Intermediate C->D E 5. Cyclization & Rearrangement D->E F 6. Release of Protected Molecule E->F G 7. Formation of 3-Methoxy-2-Nitrosobenzaldehyde Byproduct E->G

Caption: The photochemical cleavage pathway of the 3-methoxy-2-nitrobenzyl group.

Troubleshooting Logic Diagram

Start Incomplete Cleavage Observed Q1 Is the wavelength correct (350-420 nm)? Start->Q1 Sol1 Adjust Wavelength/Change Lamp Q1->Sol1 No Q2 Is the concentration > 1 mM? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Dilute Sample Q2->Sol2 Yes Q3 Is the reaction stalling? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q2 Sol3 Perform Time-Course Study & Check for Degradation Q3->Sol3 Yes Q4 Is the experiment reproducible? Q3->Q4 No A3_Yes Yes A3_No No End Cleavage Optimized Sol3->End Sol4 Check Lamp Age & Consider Degassing Solvent Q4->Sol4 No Q4->End Yes A4_Yes Yes A4_No No Sol4->End

Caption: A step-by-step guide to troubleshooting incomplete photolytic cleavage.

References

Formation of byproducts during the photolysis of nitrobenzyl compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photolysis of nitrobenzyl compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving nitrobenzyl photochemistry. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific problems you might encounter during the photolysis of nitrobenzyl-protected compounds.

Issue 1: Incomplete Photolysis or Low Cleavage Yield

Question: My photolysis reaction is not proceeding to completion, resulting in a low yield of my deprotected substrate. What are the potential causes and how can I improve the cleavage efficiency?

Answer:

Incomplete photolysis is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Potential Causes & Solutions:

  • Insufficient Irradiation Time or Intensity: The total number of photons delivered to the sample may be inadequate.

    • Solution: Increase the irradiation time. Monitor the reaction progress at different time points using an appropriate analytical technique like HPLC or NMR to determine the optimal duration.[1][2] If possible, increase the intensity of your light source. Be cautious, as excessive intensity can sometimes lead to photodegradation of the desired product.

  • Incorrect Wavelength: The wavelength of your light source may not optimally overlap with the absorption maximum of your specific nitrobenzyl compound.

    • Solution: Verify the absorption spectrum of your nitrobenzyl-protected compound. Most o-nitrobenzyl derivatives have an absorption maximum in the UV-A range (350-405 nm).[3] Modifying the nitrobenzyl core, for instance with methoxy groups to create a nitrosoveratryl (NV) group, can red-shift the absorption, allowing for cleavage at longer, less damaging wavelengths.[4][5]

  • Inner Filter Effect: The accumulation of byproducts, particularly o-nitrosobenzaldehyde and its derivatives, can absorb the incident light, preventing it from reaching the unreacted starting material.[6] This is often indicated by the appearance of a yellow or brown color in the reaction mixture.

    • Solution:

      • Dilution: Performing the reaction at a lower concentration can mitigate the inner filter effect.

      • Flow Chemistry: Utilizing a continuous flow reactor can improve light penetration and minimize byproduct accumulation in the irradiation zone.[7]

      • Byproduct Trapping: The primary byproduct, o-nitrosobenzaldehyde, is highly reactive and can undergo secondary reactions.[8][9] Trapping this byproduct can prevent the formation of colored oligomers. Dienes have been shown to effectively trap the nitroso group via a hetero-Diels-Alder reaction.[8][9]

  • Low Quantum Yield (Φ): The intrinsic efficiency of the photochemical reaction for your specific substrate may be low.

    • Solution:

      • Substituent Effects: The quantum yield is influenced by substituents on the nitrobenzyl group and the nature of the leaving group.[1][10][11][12][13] For instance, substitution at the α-carbon of the benzyl group can significantly increase the quantum yield.[4][14]

      • Leaving Group Acidity: The rate of photolysis often correlates with the pKa of the leaving group; more acidic leaving groups tend to cleave more efficiently.[1]

      • Solvent Effects: The choice of solvent can impact the reaction rate and quantum yield. Protic solvents may lead to a decrease in the cleavage rate compared to aprotic solvents.[5]

  • Oxygen Quenching: In some cases, dissolved oxygen can quench the excited state of the nitrobenzyl compound, reducing the efficiency of the desired photoreaction.

    • Solution: Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before and during the photolysis experiment.

Issue 2: Formation of Unexpected Byproducts

Question: I am observing unexpected peaks in my HPLC chromatogram or NMR spectrum after photolysis. What are these byproducts and how can I minimize their formation?

Answer:

The primary byproduct of nitrobenzyl photolysis is o-nitrosobenzaldehyde (or a related ketone if the benzylic position is substituted). However, this initial byproduct is often unstable and can lead to a cascade of secondary reactions.

Common Byproducts and Their Origins:

  • o-Nitrosobenzaldehyde: This is the direct byproduct of the photocleavage reaction.[4][15] It is a yellow-colored compound and can contribute to the inner filter effect.

  • Oligomers and Polymers: o-Nitrosobenzaldehyde is known to be unstable under both thermal and photochemical conditions, leading to the formation of oligomers containing azo and amide linkages.[8][9] These are often responsible for the appearance of a brown, tarry substance in the reaction mixture.

  • Imine Formation: If the released substrate is a primary or secondary amine, it can react with the o-nitrosobenzaldehyde byproduct to form an imine, reducing the yield of the desired free amine.[14]

Strategies for Minimizing Byproduct Formation:

  • Byproduct Trapping: As mentioned previously, trapping the reactive o-nitrosobenzaldehyde is a highly effective strategy. Dienes can be added to the reaction mixture to sequester the nitroso species through a hetero-Diels-Alder reaction, preventing its subsequent decomposition and oligomerization.[8][9]

  • Modification of the Protecting Group:

    • Carbamate Linkers: For the release of sensitive substrates like epinephrine, incorporating a carbamate linker between the nitrobenzyl group and the substrate has been shown to prevent the formation of toxic oxidation byproducts.[16]

    • α-Substitution: Introducing a methyl group at the benzylic position (e.g., using an α-methyl-2-nitrobenzyl group) can lead to the formation of o-nitrosoacetophenone, which is less prone to forming imine byproducts with released amines.[7]

  • Reaction Conditions:

    • Temperature: Performing the photolysis at lower temperatures can sometimes reduce the rate of thermal decomposition of the o-nitrosobenzaldehyde byproduct.

    • pH: The pH of the reaction medium can influence the stability of both the starting material and the byproducts. The optimal pH should be determined empirically for each specific system.[14][17]

Issue 3: Instability of the Released Substrate

Question: My desired product appears to be degrading after it is released from the nitrobenzyl protecting group. How can I protect my substrate during and after photolysis?

Answer:

The photolysis conditions, including UV irradiation and the presence of reactive byproducts, can sometimes be harsh on sensitive substrates.

Potential Causes and Solutions:

  • Photodegradation of the Product: The released substrate itself might be sensitive to the wavelength of light used for cleavage.

    • Solution:

      • Use Longer Wavelengths: Employ nitrobenzyl derivatives that absorb at longer, less energetic wavelengths (e.g., nitrosoveratryl derivatives).[4][5]

      • Minimize Irradiation Time: Optimize the reaction to use the minimum irradiation time necessary for complete cleavage.

      • Filter the Light Source: Use optical filters to remove shorter, more damaging wavelengths if your light source has a broad emission spectrum.

  • Reaction with Byproducts: The released substrate may react with the o-nitrosobenzaldehyde or other reactive species generated during photolysis.

    • Solution: Implement the byproduct trapping strategies discussed in the previous section to remove reactive byproducts from the reaction mixture.[8][9]

  • Unfavorable Reaction Conditions: The pH or solvent may not be suitable for the stability of the deprotected product.

    • Solution:

      • Buffered Solutions: If working in an aqueous medium, use a buffer to maintain a pH at which your substrate is stable.

      • Solvent Screening: If possible, screen different solvents to find one that is optimal for both the photolysis reaction and the stability of your product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photolysis of o-nitrobenzyl compounds?

A1: The photolysis of o-nitrobenzyl compounds typically proceeds through a Norrish Type II-like mechanism. Upon absorption of a photon, the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate undergoes a rearrangement to form a cyclic species, which then cleaves to release the protected substrate and o-nitrosobenzaldehyde.[14][18]

Q2: How can I monitor the progress of my nitrobenzyl photolysis reaction?

A2: Several analytical techniques can be used to monitor the reaction in real-time or by analyzing aliquots:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to monitor the concentration of the starting material and product over time.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of signals for the product.[1]

  • UV-Vis Spectroscopy: Can be used to monitor changes in the absorption spectrum as the nitrobenzyl chromophore is consumed and the nitroso byproduct is formed.[16]

Q3: What are the key experimental parameters I should consider when setting up a nitrobenzyl photolysis experiment?

A3:

  • Wavelength: Match the emission wavelength of your light source to the absorption maximum of your nitrobenzyl compound.

  • Solvent: The solvent can affect reaction rates and byproduct formation. Ensure your starting material and product are soluble and stable in the chosen solvent.

  • Concentration: Lower concentrations can help mitigate the inner filter effect.

  • pH: For reactions in aqueous media, the pH can influence both the reaction kinetics and the stability of the compounds involved.

  • Temperature: While most photolyses are run at room temperature, controlling the temperature can be important for sensitive substrates or to minimize thermal side reactions.

  • Atmosphere: Consider degassing the solvent to remove oxygen, which can quench the photoreaction.

Q4: Are there alternatives to o-nitrobenzyl protecting groups?

A4: Yes, while o-nitrobenzyl groups are widely used, other photolabile protecting groups exist with different properties. Some examples include coumarin-based and BODIPY-based caging groups, which may offer advantages such as absorption at longer wavelengths.[19] The choice of protecting group will depend on the specific requirements of your experiment, including the nature of the substrate and the desired cleavage conditions.

Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring Photolysis by HPLC
  • Sample Preparation: Prepare a solution of the o-nitrobenzyl-protected compound in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution) at a known concentration (e.g., 0.1-1 mM).

  • Initial Analysis: Inject an aliquot of the solution onto an HPLC system to obtain a chromatogram of the starting material.

  • Irradiation: Irradiate the solution with a suitable light source (e.g., a 365 nm UV lamp).

  • Time-Course Analysis: At regular intervals, withdraw aliquots from the reaction mixture, and if necessary, quench the reaction (e.g., by dilution or placing in the dark). Analyze each aliquot by HPLC.

  • Data Analysis: Quantify the peak areas of the starting material and the product to determine the extent of conversion over time.

Table 1: Influence of Substituents on Photolysis Quantum Yields
Nitrobenzyl DerivativeLeaving GroupQuantum Yield (Φ)Reference
o-NitrobenzylCarbonate0.12[14]
2,6-DinitrobenzylCarbonate~0.48 (estimated 4x increase)[14]
α-Methyl-2-nitrobenzylTrimethylacetate0.65[10]
o-NitrobenzylTrimethylacetate0.13[10]

Note: Quantum yields are highly dependent on experimental conditions such as solvent and pH.

Visualizations

Photolysis_Mechanism A o-Nitrobenzyl Compound B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate + o-Nitrosobenzaldehyde D->E Cleavage

Caption: General mechanism of o-nitrobenzyl photolysis.

Troubleshooting_Workflow Start Incomplete Photolysis Q1 Check Irradiation Time/Intensity Start->Q1 S1 Increase Time/ Intensity Q1->S1 Insufficient Q2 Verify Wavelength Q1->Q2 Sufficient End Successful Cleavage S1->End S2 Match to λmax Q2->S2 Incorrect Q3 Observe for Color Change Q2->Q3 Correct S2->End S3 Dilute/Use Flow/ Add Trapping Agent Q3->S3 Yes (Inner Filter) Q4 Consider Quantum Yield Q3->Q4 No S3->End S4 Modify Protecting Group/ Change Leaving Group Q4->S4 Low Q4->End Acceptable S4->End

References

Optimizing the reaction time for the deprotection of 3-methoxy-2-nitrobenzyl ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of reaction times in the deprotection of 3-methoxy-2-nitrobenzyl (MeONB) ethers. This resource is designed for researchers, scientists, and professionals in drug development who utilize MeONB as a photolabile protecting group (PPG). Here, we will address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your experiments.

Quick Reference: The Deprotection Mechanism

The cleavage of 2-nitrobenzyl-based protecting groups, including MeONB, proceeds through a well-established photochemical mechanism.[1][2][3] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient aci-nitro intermediate.[1][2][4] Subsequent rearrangement and hydrolysis release the protected substrate and the 3-methoxy-2-nitrosobenzaldehyde byproduct.[1][3]

Deprotection_Mechanism cluster_0 Mechanism Overview Start MeONB-Protected Substrate (R-O-CH₂-Ar) Excited Excited State [R-O-CH₂-Ar]* Start->Excited  Absorbs Photon Photon (hν) Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-Abstraction Rearrangement Cyclic Intermediate Formation Intermediate->Rearrangement Cleavage Hydrolysis Rearrangement->Cleavage End Deprotected Substrate (R-OH) + 3-Methoxy-2-nitrosobenzaldehyde Cleavage->End

Caption: Photochemical deprotection of MeONB ethers.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address the most common problems encountered during the deprotection of MeONB ethers.

❓ Problem 1: The deprotection reaction is slow, incomplete, or fails to initiate.

This is the most frequent issue and can often be traced back to the photochemical setup or reaction conditions.

  • Plausible Cause A: Incorrect Wavelength or Inefficient Light Source

    • Explanation: The MeONB chromophore has a specific UV absorption profile. Effective excitation requires a light source that emits at a wavelength strongly absorbed by the protecting group. While the parent 2-nitrobenzyl group absorbs below 320 nm, the inclusion of methoxy groups, as in 4,5-dimethoxy-2-nitrobenzyl (a close relative), shifts the absorption maximum to around 340-350 nm.[5] Irradiation at wavelengths significantly longer than the absorption maximum will result in poor photon absorption and a sluggish reaction.

    • Solution:

      • Verify Wavelength: Use a light source that emits strongly in the 340-365 nm range. Medium-pressure mercury lamps (which have a strong emission line at 365 nm) or specialized LEDs are ideal.[6][7]

      • Check Lamp Age & Output: The output of UV lamps degrades over time. If you are using an older bulb, its photon flux may be insufficient. Consider measuring the lamp's intensity or replacing it if it has exceeded its recommended service life.

      • Avoid Inappropriate Filters: Ensure that the reaction vessel (e.g., quartz or borosilicate) and any filters used are transparent to the required UV wavelength. Standard glass (like Pyrex) will block a significant portion of UV light below ~340 nm.

  • Plausible Cause B: The "Inner Filter Effect"

    • Explanation: The reaction solution itself can prevent light from reaching all the substrate molecules. This occurs if the concentration of the MeONB-protected substrate is too high, or if the photoproducts, particularly the 3-methoxy-2-nitrosobenzaldehyde byproduct, absorb light at the same wavelength used for irradiation.[8] This byproduct can compete for photons, effectively shielding the remaining starting material.

    • Solution:

      • Dilute the Reaction: The simplest solution is to reduce the concentration of the starting material. This increases the path length of light through the solution, ensuring more uniform irradiation.

      • Optimize Monitoring: Monitor the reaction closely and stop it once the starting material is consumed to prevent the accumulation of light-absorbing byproducts.

      • Consider Flow Chemistry: For larger-scale reactions, a continuous flow photoreactor ensures that a thin film of the solution is irradiated uniformly, dramatically mitigating the inner filter effect and improving efficiency.[9]

  • Plausible Cause C: Solvent Choice

    • Explanation: The solvent can influence the stability of the excited state and the subsequent chemical steps. Some solvents may quench the excited state, dissipating the energy before the desired chemical reaction can occur. Additionally, the final hydrolysis of the intermediate is crucial for product release.

    • Solution:

      • Protic vs. Aprotic: Protic solvents like methanol or buffered aqueous solutions can facilitate the final hydrolysis step. Acetonitrile is also a common and effective solvent.[10]

      • Avoid UV-Absorbing Solvents: Do not use solvents like acetone or toluene if they have significant absorbance at the irradiation wavelength.

      • Degas the Solvent: Dissolved oxygen can sometimes act as a quencher or lead to side reactions. Purging the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before and during the reaction can improve results.

❓ Problem 2: I'm observing significant formation of side products and low yields of my desired molecule.

The generation of highly reactive intermediates during photolysis is the primary cause of side product formation.

  • Plausible Cause A: Reactivity of the Nitroso Byproduct

    • Explanation: The primary photoproduct, 3-methoxy-2-nitrosobenzaldehyde, is highly reactive.[8] It can undergo secondary photoreactions or react with nucleophiles in the reaction mixture, including your deprotected substrate, leading to complex mixtures and reduced yields.[3] The nitroso group can also dimerize to form azoxy compounds.[3]

    • Solution: Employ a Scavenger

      • Mechanism of Action: A "scavenger" is a reagent added to the reaction mixture to trap reactive intermediates. For nitroso compounds, mild reducing agents or nucleophiles are effective.

      • Recommended Scavengers: Thiols, such as 2-mercaptoethanol or dithiothreitol (DTT) , are excellent scavengers for the nitroso byproduct. Hydrazine and its derivatives can also be used.

      • Implementation: Add a slight excess (e.g., 1.1 to 2 equivalents) of the scavenger to the reaction mixture before starting the irradiation. This will intercept the nitroso compound as it is formed, preventing it from causing further issues.

  • Plausible Cause B: Photodegradation of the Substrate or Product

    • Explanation: The high-energy UV light used for deprotection may not be entirely specific to the MeONB group. If your core molecule or the deprotected product also contains chromophores that absorb in the same UV range, they can be susceptible to photochemical degradation.

    • Solution:

      • Wavelength Filtering: If your product has a known UV absorption spectrum, use a long-pass filter to block shorter, more damaging wavelengths while still allowing the 350-365 nm light through.

      • Monitor Reaction Progress: The best way to avoid product degradation is to stop the reaction as soon as the starting material has been consumed. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction at regular intervals (e.g., every 15-30 minutes).

      • Controlled Temperature: Perform the reaction at a lower temperature (e.g., 0-15 °C) using a cooling bath. This can slow down secondary thermal degradation pathways without significantly affecting the primary photochemical step.

Key Experimental Parameters & Protocols

Data Summary Table

For quick reference, the following table summarizes key quantitative parameters for optimizing the deprotection of MeONB and related nitrobenzyl ethers.

ParameterRecommended Value / ConditionRationale & Notes
Irradiation Wavelength 340 - 365 nmMatches the absorption maximum of the chromophore for efficient excitation.[5][7]
Light Source Medium-pressure Hg Lamp, 365 nm LEDProvides high photon flux at the optimal wavelength.
Reaction Vessel Quartz or Borosilicate Glass (e.g., Pyrex)Must be transparent to the irradiation wavelength. Quartz is ideal for <340 nm.
Solvent Acetonitrile, Methanol, Dioxane, Buffered H₂OChoose a solvent that dissolves the substrate and is transparent at the irradiation wavelength.[6][10]
Concentration 1 - 10 mM (typically)Lower concentrations are used to mitigate the inner filter effect.[8]
Scavenger 2-Mercaptoethanol, DTT, HydrazineTraps the reactive nitroso byproduct to prevent side reactions.
Atmosphere Inert (Nitrogen or Argon)Degassing the solvent prevents quenching by oxygen and potential photo-oxidation.
Temperature 0 °C to Room TemperatureLower temperatures can minimize thermal side reactions.
Standard Deprotection Protocol (Analytical Scale)

This protocol provides a starting point for optimizing your specific reaction.

  • Preparation:

    • Dissolve the MeONB-protected substrate in the chosen solvent (e.g., acetonitrile) in a quartz or borosilicate reaction tube to a final concentration of ~5 mM.

    • Add 1.5 equivalents of a scavenger (e.g., 2-mercaptoethanol).

    • Seal the tube with a septum and purge with Argon or Nitrogen for 20 minutes while stirring.

  • Irradiation Setup:

    • Place the reaction tube in a photoreactor equipped with a cooling fan or a cooling bath to maintain a constant temperature.

    • Position the light source (e.g., a 365 nm LED array or a filtered mercury lamp) at a fixed, reproducible distance from the sample.

  • Execution & Monitoring:

    • Turn on the light source to begin the reaction.

    • At set time points (e.g., t = 0, 15, 30, 60, 120 min), withdraw a small aliquot (~5-10 µL) via syringe for analysis.

    • Analyze the aliquots by TLC or HPLC to monitor the disappearance of the starting material and the appearance of the product.

  • Workup:

    • Once the reaction is complete (as determined by monitoring), concentrate the solution in vacuo.

    • Purify the crude product using standard techniques such as column chromatography or preparative HPLC to isolate the deprotected molecule.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Deprotection Reaction Initiated Check_Progress Is Reaction Progress Satisfactory? Start->Check_Progress Problem_Slow Problem: Slow or Incomplete Reaction Check_Progress->Problem_Slow No (Slow) Problem_Side_Products Problem: Side Products or Low Yield Check_Progress->Problem_Side_Products No (Side Products) Success Reaction Complete. Proceed to Workup. Check_Progress->Success Yes Cause_Wavelength Check: 1. Light Source Wavelength (340-365nm) 2. Lamp Age/Output 3. Vessel Transparency Problem_Slow->Cause_Wavelength Adjust Setup Cause_Concentration Check: Is Concentration too High? (Inner Filter Effect) Problem_Slow->Cause_Concentration Cause_Solvent Check: 1. Solvent Quenching 2. Dissolved Oxygen Problem_Slow->Cause_Solvent Cause_Byproduct Check: Is Reactive Nitroso Byproduct the Cause? Problem_Side_Products->Cause_Byproduct Cause_Degradation Check: Is Substrate/Product Photodegrading? Problem_Side_Products->Cause_Degradation Cause_Wavelength->Check_Progress Adjust Setup Action_Dilute Action: Dilute the Reaction Mixture Cause_Concentration->Action_Dilute Implement Action_Dilute->Check_Progress Implement Action_Solvent Action: Change Solvent or Degas Cause_Solvent->Action_Solvent Implement Action_Solvent->Check_Progress Implement Action_Scavenger Action: Add a Thiol Scavenger (e.g., 2-Mercaptoethanol) Cause_Byproduct->Action_Scavenger Implement Action_Scavenger->Check_Progress Implement Action_Filter_Monitor Action: 1. Use Wavelength Filter 2. Monitor Reaction Closely 3. Lower Temperature Cause_Degradation->Action_Filter_Monitor Implement Action_Filter_Monitor->Check_Progress Implement

Caption: A workflow for troubleshooting MeONB deprotection.

References

Technical Support Center: Purification of (3-Methoxy-2-nitrophenyl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (3-Methoxy-2-nitrophenyl)methanol and its related derivatives. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the isolation and purification of these valuable intermediates. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?

The two most effective and widely used techniques for purifying this class of compounds are column chromatography and recrystallization . The choice between them depends on the nature and quantity of impurities. Column chromatography is excellent for separating mixtures with components of distinctly different polarities, such as isomers or unreacted starting materials.[1][2] Recrystallization is ideal for removing small amounts of impurities from a solid product that is already relatively pure.

Q2: What are the most common impurities I should expect after synthesizing this compound?

Typical impurities arise from the nitration of 3-methoxybenzyl alcohol. These can include:

  • Isomeric Byproducts: The primary impurities are often other isomers, such as (5-methoxy-2-nitrophenyl)methanol and (3-methoxy-4-nitrophenyl)methanol.

  • Unreacted Starting Material: Residual 3-methoxybenzyl alcohol.

  • Oxidation Products: Benzaldehydes or benzoic acids formed from over-oxidation of the alcohol group.

  • Dinitrated Products: Compounds with a second nitro group added to the aromatic ring, which are generally much more polar.

Q3: My purified product is a yellow oil or a waxy solid, but the literature reports a crystalline solid. What's wrong?

This is a common issue often caused by residual impurities that depress the melting point of the compound. The presence of isomers or residual solvent can prevent the formation of a stable crystal lattice. A yellow color is also characteristic of many nitro-aromatic compounds, but an intense or brownish color often points to degradation or polymeric impurities.[3] A second purification step, such as a careful recrystallization after column chromatography, is often necessary to obtain a pure, crystalline solid.

Q4: How does the ortho positioning of the nitro group relative to the methanol group affect purification?

The ortho relationship between the nitro and methanol groups allows for potential intramolecular hydrogen bonding. This internal interaction can decrease the molecule's overall polarity compared to its meta or para isomers, where intermolecular hydrogen bonding with the stationary phase or solvent is more prevalent. This difference in polarity is the key principle that allows for successful separation of isomers using column chromatography.[1][2] The less polar ortho isomer will typically elute first from a normal-phase column.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification workflows.

Issue 1: Poor or No Separation During Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for your product and impurities.

  • Fractions collected from the column are all mixed.

  • The product elutes either too quickly (with the solvent front) or not at all.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Incorrect Solvent System Polarity The mobile phase does not have the appropriate polarity to differentiate between the components. If too polar, all compounds elute quickly. If not polar enough, all compounds remain adsorbed to the stationary phase.Perform Systematic TLC Analysis: Test various solvent systems. A good starting point for nitro-aromatic alcohols is a mixture of a non-polar solvent (Hexane or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane). Aim for an Rf value of 0.25 - 0.35 for your target compound on the TLC plate to ensure good separation on the column.
Compound Instability on Silica Gel The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, such as nitroaldol products, leading to streaking on the TLC plate and poor recovery from the column.[3]Use Deactivated Silica: Prepare a slurry of silica gel with your chosen eluent containing a small amount (0.5-1%) of triethylamine. This neutralizes the acidic sites. Alternatively, consider using a different stationary phase like neutral alumina.
Column Overloading Exceeding the separation capacity of the column leads to broad, overlapping bands that cannot be resolved.Follow the 1:30 Rule: As a general guideline, use at least 30g of silica gel for every 1g of crude material to be separated. For difficult separations, a ratio of 1:50 or even 1:100 may be necessary.
Issue 2: Product Fails to Crystallize During Recrystallization

Symptoms:

  • After cooling the solution, the product "oils out" instead of forming crystals.

  • No solid forms, even after prolonged cooling or placing in an ice bath.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Solution is Not Saturated Too much solvent was used initially, preventing the concentration from reaching the point of crystallization upon cooling.Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent until you observe slight turbidity (cloudiness), indicating saturation. Then, allow it to cool slowly again.
Cooling Too Rapidly Rapid cooling ("shocking" the solution) can favor the formation of an amorphous oil or very small, impure crystals over a well-ordered lattice.[4]Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.
High Impurity Load As mentioned in the FAQs, significant amounts of impurities can inhibit crystal formation.Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line to create nucleation sites. If you have a pure sample, add a tiny "seed crystal" to initiate growth. If these fail, the material likely requires another purification step (e.g., chromatography) before recrystallization.[5]
Poor Solvent Choice The ideal solvent should dissolve the compound when hot but not when cold. If solubility is too high at all temperatures, it won't crystallize.Use a Two-Solvent System: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., Ethanol, Acetone). Then, add a "poor" solvent (e.g., Water, Hexane) dropwise while hot until the solution just begins to turn cloudy. Let it cool slowly.[4]
Visualized Workflows
General Purification Strategy

This diagram outlines the decision-making process when starting with a crude solid product.

G cluster_yes YES cluster_no NO (Mostly one spot) crude Crude Product tlc Analyze by TLC crude->tlc decision Are spots well-separated? tlc->decision column Column Chromatography decision->column Yes recryst Recrystallization decision->recryst No purity_check1 Check Purity (TLC/NMR) column->purity_check1 pure1 Pure Product purity_check1->pure1 purity_check2 Check Purity (TLC/Melting Point) recryst->purity_check2 pure2 Pure Product purity_check2->pure2

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Recrystallization Failure

This decision tree provides a logical path to follow when your compound oils out or fails to crystallize.

G start Solution Cooled, No Crystals Formed check_oil Did it 'oil out'? start->check_oil reheat Re-heat to dissolve oil. Add more 'good' solvent. check_oil->reheat Yes check_clear Is solution still clear? check_oil->check_clear No slow_cool Allow to cool VERY slowly. Consider insulation. reheat->slow_cool evaporate Reduce solvent volume by gentle heating. Cool again. check_clear->evaporate Yes scratch Scratch flask with glass rod. evaporate->scratch seed Add a seed crystal. scratch->seed two_solvent Try a two-solvent system. seed->two_solvent

Caption: Logical steps for troubleshooting a failed recrystallization.

Experimental Protocols
Protocol 1: Column Chromatography of this compound

This protocol assumes TLC analysis has determined that a 4:1 Hexane:Ethyl Acetate mixture provides an optimal Rf value.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (analytical grade)

  • Glass column with stopcock

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Column Packing (Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the 4:1 Hexane:EtOAc eluent. Use approximately 40g of silica per 1g of crude product.

    • Secure the column vertically. With the stopcock closed, add a small amount of eluent, then a plug of cotton or glass wool. Add a thin layer of sand.

    • With the stopcock open, pour the silica slurry into the column. Gently tap the column to ensure even packing and avoid air bubbles.

    • Drain the solvent until it is just level with the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve ~1g of crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add ~2-3g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Open the stopcock and begin collecting fractions. Maintain a constant flow rate. Never let the solvent level drop below the top of the silica bed.

    • Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in the eluent mixture and visualize under a UV lamp.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization of this compound

This protocol uses a two-solvent system of Ethanol and Water, which is effective for moderately polar compounds.

Materials:

  • Partially purified this compound

  • Solvents: Ethanol, Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask, filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture gently on a hot plate until the solid completely dissolves.[5]

  • Inducing Saturation:

    • While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy (turbid).

    • Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystal Formation:

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold water to remove any soluble impurities remaining in the mother liquor.

    • Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a vacuum desiccator.

References

Technical Support Center: Managing Side Reactions of o-Nitrosobenzaldehyde in Photochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with photochemical reactions that generate o-nitrosobenzaldehyde as a byproduct. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common issues and ensure the integrity of your experiments.

The photochemical cleavage of o-nitrobenzyl (oNB) protecting groups is a cornerstone technique in organic synthesis, materials science, and chemical biology, enabling spatiotemporal control over the release of active molecules.[1][2][3] However, the primary photoproduct, o-nitrosobenzaldehyde, is a highly reactive and unstable molecule that can lead to a variety of undesirable side reactions, complicating product purification and reducing yields.[1][2] This guide is designed to provide you with the expertise to anticipate, diagnose, and resolve these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems arising from o-nitrosobenzaldehyde side reactions.

Issue 1: Low Yield of the Desired "Uncaged" Product and Formation of a Complex Mixture

Symptoms:

  • You observe a significantly lower-than-expected yield of your target molecule after photolysis.

  • TLC or LC-MS analysis reveals multiple unidentified spots or peaks, indicating a complex mixture of byproducts.

  • The reaction mixture develops a distinct coloration (often yellow to brown) that is difficult to remove.

Root Cause Analysis: The primary culprit is the inherent instability of o-nitrosobenzaldehyde. Under both thermal and photochemical conditions, it rapidly decomposes and participates in self-condensation reactions to form oligomers containing azo and amide linkages.[1][2] These oligomers are often colored and can be challenging to separate from the desired product, leading to apparent low yields and purification difficulties.

Solutions & Experimental Protocols:

Solution A: Introduce a Nitroso-Trapping Agent (Diels-Alder Reaction)

The most effective strategy is to intercept the o-nitrosobenzaldehyde before it can oligomerize. The nitroso group is an excellent dienophile and can be efficiently trapped by a diene via a hetero-Diels-Alder reaction.[1][2]

Recommended Protocol: Diene Trapping

  • Diene Selection: Choose a reactive but stable diene. 2,3-Dimethyl-1,3-butadiene is a common and effective choice. Other options include 2-phenyl-1,3-butadiene or 2-methoxy-1,3-butadiene.[2]

  • Stoichiometry: Add a stoichiometric excess of the diene (typically 5-10 equivalents relative to the oNB-protected substrate) to the reaction mixture before initiating photolysis.

  • Reaction Conditions: Proceed with your standard photochemical setup. The Diels-Alder reaction is typically fast and will occur in situ as the o-nitrosobenzaldehyde is generated.

  • Workup: The resulting Diels-Alder adduct is generally more stable and easier to separate from your desired product using standard chromatographic techniques.

Causality: By adding an excess of a diene, you create a kinetically favorable pathway for the o-nitrosobenzaldehyde to react with the diene rather than with itself. This effectively channels the reactive byproduct into a single, stable adduct.

G oNB_Substrate o-Nitrobenzyl Protected Substrate Uncaged_Product Desired Uncaged Product oNB_Substrate->Uncaged_Product hν (UV Light) oNBA o-Nitrosobenzaldehyde (Reactive Byproduct) oNB_Substrate->oNBA hν (UV Light) Oligomers Oligomers (Azo & Amide Linkages) oNBA->Oligomers Undesired Self-Condensation Adduct Stable Diels-Alder Adduct oNBA->Adduct Desired Trapping Reaction Diene Diene Scavenger Diene->Adduct

Issue 2: Formation of Insoluble Precipitate During or After Photolysis

Symptoms:

  • A solid material precipitates out of the reaction mixture during irradiation or upon concentration.

  • This solid is poorly soluble in common organic solvents, making characterization and removal difficult.

Root Cause Analysis: This is a severe case of the oligomerization described in Issue 1. As the oligomers grow in chain length, their solubility decreases, causing them to precipitate.[1][2] These higher-order polymers are often intractable and can trap some of your desired product, further reducing the isolated yield.

Solutions & Experimental Protocols:

Solution A: Employ a Microflow Reaction System

Continuous flow chemistry can significantly mitigate this issue by improving reaction control.

Recommended Protocol: Microflow Photoreactor Setup

  • System Design: Use a microflow reactor equipped with a transparent capillary (e.g., PFA or FEP) that allows for efficient irradiation.

  • Reagent Streams: Prepare two separate stock solutions. One containing your oNB-protected substrate and the other containing a diene scavenger (as described in Issue 1, Solution A).

  • Mixing and Irradiation: Use a T-mixer to combine the streams just before they enter the irradiated zone of the reactor. The rapid mixing ensures that the diene is present the moment o-nitrosobenzaldehyde is formed.

  • Flow Rate and Residence Time: Optimize the flow rate to control the irradiation time precisely. This minimizes over-irradiation and subsequent degradation of products.

  • Collection: Collect the reaction output in a flask for workup. The continuous removal of the product from the irradiation zone prevents the buildup of byproducts.

Causality: A microflow system offers superior control over reaction parameters.[1][2] The high surface-area-to-volume ratio ensures uniform irradiation, and the short residence time in the light path minimizes the chance for secondary photochemical reactions or thermal decomposition of the sensitive o-nitrosobenzaldehyde.

G Substrate_Sol Substrate Solution (Syringe Pump 1) T_Mixer T-Mixer Substrate_Sol->T_Mixer Diene_Sol Diene Solution (Syringe Pump 2) Diene_Sol->T_Mixer Reactor Irradiated Flow Reactor (Capillary with UV Lamp) T_Mixer->Reactor Rapid Mixing Collection Product Collection Reactor->Collection Controlled Residence Time

Issue 3: Reaction Stalls or Proceeds to Low Conversion

Symptoms:

  • Monitoring the reaction (e.g., by HPLC or NMR) shows that the starting material is consumed very slowly or the reaction stops before reaching completion.

  • This occurs even with a high-intensity light source.

Root Cause Analysis: This can be an "inner filter effect." The o-nitrosobenzaldehyde byproduct and its subsequent oligomers often absorb light in the same UV-A region (around 350-400 nm) used to cleave the o-nitrobenzyl group.[3] As these byproducts accumulate, they begin to compete with the starting material for photons, effectively shielding it from the light source and slowing down or halting the reaction.

Solutions & Experimental Protocols:

Solution A: Optimize Wavelength and Concentration

  • Wavelength Selection: If your equipment allows, use a more specific wavelength that is strongly absorbed by your starting material but less so by the o-nitroso byproducts. While often overlapping, there may be a window that provides better selectivity.

  • Lower Concentration: Run the reaction at a lower concentration. According to the Beer-Lambert law, lowering the concentration of absorbing species can increase the path length of light through the solution, ensuring more uniform irradiation.

  • Actinometry: Use a chemical actinometer, such as o-nitrobenzaldehyde itself, to accurately measure the photon flux of your lamp at the reaction wavelength.[3][4] This helps determine if the light source is the limiting factor.

Solution B: Combine with Diene Trapping or Flow Chemistry

Both solutions from the previous issues are highly relevant here.

  • Diene Trapping: By converting o-nitrosobenzaldehyde into a Diels-Alder adduct, you also change its absorption spectrum, which can help mitigate the inner filter effect.

  • Flow Chemistry: A flow reactor continuously removes the absorbing byproducts from the irradiation zone, ensuring that the incoming starting material is always exposed to the full intensity of the light source.

Problem Primary Cause Recommended Solution Scientific Rationale
Low Yield / Complex MixtureOligomerization of o-nitrosobenzaldehydeAdd a diene scavenger (e.g., 2,3-dimethyl-1,3-butadiene)Traps the reactive nitroso group via a hetero-Diels-Alder reaction, preventing self-condensation.[1][2]
Insoluble PrecipitateFormation of high MW oligomersUse a microflow reactor systemMinimizes byproduct accumulation and provides precise control over irradiation time.[1][2]
Reaction StallsInner filter effect from byproductsRun at lower concentration; use a diene scavenger or flow chemistryReduces competitive light absorption by byproducts, ensuring photons reach the starting material.

Frequently Asked Questions (FAQs)

Q1: What exactly is o-nitrosobenzaldehyde and why is it so reactive?

A1: o-Nitrosobenzaldehyde is the primary byproduct formed upon the photochemical cleavage of an o-nitrobenzyl (oNB) protecting group.[1][3] Its high reactivity stems from the presence of two proximate and reactive functional groups: an aldehyde and a nitroso group. The nitroso group is highly susceptible to dimerization, forming an azodioxy dimer, which can then lead to the formation of stable azo and amide linkages through complex rearrangement and condensation pathways.[1][2]

Q2: Besides oligomerization, are there other side reactions I should be aware of?

A2: Yes. Under certain conditions, particularly with prolonged irradiation, o-nitrobenzaldehyde (the precursor to the protecting group) can photoisomerize to o-nitrosobenzoic acid.[5][6] While this is a reaction of the starting material rather than the byproduct, it's a relevant photochemical side reaction in this chemical space. Additionally, the highly reactive nitroso group can potentially react with other nucleophilic species in your reaction mixture if they are present in high concentration.

Q3: Can I just filter off the oligomer precipitate and proceed?

A3: While physically possible, it is not recommended. The precipitate can trap a significant amount of your desired product, leading to yield loss. Furthermore, some soluble oligomers will likely remain in the solution, complicating downstream purification. It is far more effective to prevent the formation of these byproducts in the first place using the strategies outlined in the troubleshooting guide.

Q4: Are there alternatives to the o-nitrobenzyl protecting group that avoid these issues?

A4: Yes, the field of photolabile protecting groups (PPGs) is extensive. If the side reactions of o-nitrosobenzaldehyde are intractable for your specific application, you might consider other PPGs such as coumarin-based or dimethoxynitrobenzyl (DMNB) groups. These often cleave via different mechanisms and produce less reactive byproducts. The choice of PPG depends on factors like required cleavage wavelength, quantum yield, and compatibility with your substrate.

Q5: How can I confirm that o-nitrosobenzaldehyde oligomers are the cause of my problems?

A5: Characterizing these byproducts can be challenging due to their heterogeneity. However, techniques like ESI-MS may show a series of peaks corresponding to repeating monomer units.[2] SEC (Size Exclusion Chromatography) can also indicate the presence of higher molecular weight species.[2] Often, the most practical approach is diagnostic: if adding a diene scavenger resolves your yield and purity issues, it strongly implicates the o-nitrosobenzaldehyde byproduct as the root cause.

References

Technical Support Center: Troubleshooting Complex NMR Spectra of Nitrophenyl-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrophenyl-substituted compounds. The unique electronic properties of the nitro group can introduce significant complexity into NMR spectra, often leading to challenges in spectral interpretation and structural elucidation. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome these common hurdles.

The Challenge of the Nitro Group in NMR Spectroscopy

The nitro group (-NO₂) is a powerful electron-withdrawing group, a characteristic that profoundly influences the NMR spectra of nitrophenyl compounds.[1] This influence manifests in several ways:

  • Strong Deshielding Effects: The nitro group withdraws electron density from the aromatic ring, causing the attached protons and carbons to be significantly deshielded. This results in their signals appearing at higher chemical shifts (downfield) in the NMR spectrum. Protons ortho and para to the nitro group are most affected due to resonance effects.[2]

  • Complex Splitting Patterns: The strong electronic influence of the nitro group can lead to complex second-order coupling effects, especially in crowded aromatic regions. This can make it difficult to determine coupling constants and assign proton signals accurately.

  • Quadrupolar Broadening: The nitrogen atom in the nitro group is predominantly the ¹⁴N isotope, which is a quadrupolar nucleus (spin I = 1). Interaction of the nuclear quadrupole moment with the local electric field gradient can lead to rapid relaxation, causing broadening of nearby proton and carbon signals.[3][4]

  • Potential for Paramagnetic Impurities: Nitrated compounds can sometimes contain trace paramagnetic impurities, which can lead to severe line broadening and make spectra uninterpretable.[5][6]

This guide will address these challenges in a practical, question-and-answer format, providing you with the knowledge to anticipate, diagnose, and solve common issues encountered during your NMR experiments.

Troubleshooting Guide & FAQs

Issue 1: My aromatic signals are broad and poorly resolved.

This is one of the most common issues when working with nitrophenyl compounds. The broadening can obscure coupling information and make integration unreliable.

Q: What are the primary causes of peak broadening in the NMR spectra of nitrophenyl compounds?

A: Several factors can contribute to broad peaks:

  • Quadrupolar Broadening from ¹⁴N: The ¹⁴N nucleus of the nitro group has a quadrupole moment that can interact with the surrounding electron cloud.[3] This interaction provides an efficient relaxation pathway, which shortens the excited state lifetime of nearby nuclei, leading to broader signals. This effect is most pronounced for nuclei in close proximity to the nitro group.

  • Presence of Paramagnetic Species: Even trace amounts of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[5][6][7] Nitrated compounds can sometimes chelate metal ions from glassware or solvents.

  • Sample Concentration and Solubility: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can result in broader lines.[8] Poor solubility can also lead to a non-homogenous sample, which will give broad peaks.[8]

  • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad peaks for any sample.[8]

Q: How can I mitigate these broadening effects?

A: Here is a step-by-step protocol to address peak broadening:

Protocol 1: Systematic Approach to Reducing Peak Broadening

  • Degas the Sample: To remove dissolved paramagnetic oxygen, bubble an inert gas (nitrogen or argon) through your sample for several minutes before capping the NMR tube. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.

  • Check for Metal Impurities: If you suspect metal contamination, you can add a small amount of a chelating agent like EDTA to your sample.

  • Optimize Sample Concentration: Prepare a few samples at different concentrations to find the optimal balance between signal-to-noise and resolution. Often, a more dilute sample will yield sharper signals.[8]

  • Improve Shimming: Take the time to carefully shim the spectrometer for each sample. If you are using an automated shimming routine, consider performing a manual touch-up of the Z1 and Z2 shims.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen signals by changing relaxation rates and molecular tumbling dynamics.

  • Consider ¹⁵N Isotopic Labeling: If your work allows for it, using a ¹⁵N-labeled starting material will completely eliminate the issue of ¹⁴N quadrupolar broadening, as ¹⁵N is a spin-1/2 nucleus.

dot graph TD { A[Identify Broad Peaks] --> B{Check Obvious Causes}; B --> C[Re-shim Spectrometer]; B --> D[Optimize Concentration]; B --> E{Suspect Paramagnetism?}; E --> F[Degas Sample]; E --> G[Add Chelating Agent]; B --> H{Suspect Quadrupolar Broadening?}; H --> I[Vary Temperature]; H --> J[Consider ¹⁵N Labeling]; }

Caption: Workflow for troubleshooting broad NMR signals.

Issue 2: The aromatic region of my spectrum is too complex to interpret.

The combination of strong deshielding and altered coupling constants in nitrophenyl compounds can lead to highly overlapped and complex multiplets in the aromatic region.

Q: Why do the aromatic signals in my nitrophenyl compound look so complex?

A: The electron-withdrawing nature of the nitro group significantly perturbs the electronic environment of the aromatic ring. This leads to:

  • Large Chemical Shift Dispersion: The ortho, meta, and para protons experience different degrees of deshielding, spreading their signals across a wider chemical shift range.[2]

  • Second-Order Effects: When the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), second-order effects (also known as "roofing") can occur. This leads to a distortion of the expected multiplet intensities and makes it difficult to extract coupling constants directly from the spectrum.

Q: What strategies can I use to simplify a complex aromatic spectrum?

A: Several techniques can help to resolve complex aromatic signals:

Protocol 2: Deciphering Complex Aromatic Spectra

  • Change the NMR Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent used.[9][10][11] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) that may resolve overlapping signals.[12] It is often worthwhile to run the spectrum in a few different solvents to find the best resolution.[8][9][12]

  • Acquire the Spectrum at a Higher Magnetic Field: Higher field strengths increase the chemical shift dispersion (in Hz), which can simplify second-order patterns and reduce signal overlap.

  • Perform a 2D COSY Experiment: A 2D Correlation Spectroscopy (COSY) experiment will show correlations between coupled protons, allowing you to trace out the spin systems even in a crowded spectrum.

  • Use 1D Selective Decoupling Experiments: By irradiating a specific proton signal, you can decouple it from its coupling partners, which will simplify their multiplets and help to confirm coupling relationships.

Solvent Typical Effect on Aromatic Signals Considerations
CDCl₃ Standard, relatively non-interacting.Good starting point.
DMSO-d₆ Can form hydrogen bonds, potentially altering chemical shifts.Good for polar compounds.
Benzene-d₆ Can induce significant Aromatic Solvent Induced Shifts (ASIS), often improving resolution.[12]Can be very effective for resolving overlapping signals.[9]
Acetone-d₆ Another polar aprotic option that can provide different chemical shifts.Useful alternative to CDCl₃ and DMSO-d₆.
Issue 3: I'm not sure if I'm seeing a real signal or an impurity.

Due to the reactivity of some nitrophenyl compounds and the nature of their synthesis, it's not uncommon to have residual solvents or byproducts in your sample.

Q: How can I confidently distinguish my product signals from impurities?

A: A combination of careful experimental practice and data analysis is key:

  • Consult Impurity Tables: There are extensive published tables of the ¹H and ¹³C NMR chemical shifts of common laboratory solvents and impurities in various deuterated solvents.[13][14] These are invaluable resources for identifying extraneous peaks.

  • Run a Blank Spectrum: If you are unsure about a signal, run a spectrum of the deuterated solvent from the same bottle. This will help you identify any impurities present in the solvent itself.

  • Perform a 2D HSQC Experiment: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates proton signals with their directly attached carbon signals. Impurities will often have characteristic ¹H-¹³C correlations that can be easily identified.

  • Spike Your Sample: If you suspect a particular impurity, you can add a small amount of that compound to your NMR tube and see if the signal increases in intensity.

Issue 4: I need to get information about the nitrogen atom itself.

Directly observing the ¹⁴N or ¹⁵N nucleus can provide valuable structural information, but it comes with its own set of challenges.

Q: Is it possible to directly observe the nitrogen of the nitro group?

A: Direct observation of nitrogen is challenging but possible:

  • ¹⁴N NMR: Due to its quadrupolar nature and the typically asymmetric environment of a nitro group, ¹⁴N signals are often extremely broad and difficult to observe.

  • ¹⁵N NMR: ¹⁵N is a spin-1/2 nucleus and gives sharp signals. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it very insensitive.[15][16] Direct ¹⁵N NMR experiments often require very long acquisition times and highly concentrated samples.

Q: Are there more sensitive methods to get ¹⁵N chemical shift information?

A: Yes, indirect detection methods are much more sensitive and are the preferred way to obtain ¹⁵N data.

Protocol 3: Acquiring ¹⁵N Data via Indirect Detection

  • Set up a ¹H-¹⁵N HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a 2D technique that shows correlations between protons and nitrogens that are two or three bonds away.[16][17] This is the most common and effective way to obtain ¹⁵N chemical shifts at natural abundance.[15][18]

  • Optimize the Long-Range Coupling Delay: The HMBC experiment relies on a delay that is optimized for a certain range of long-range coupling constants (ⁿJHN). For nitro groups, this coupling is often small, so you may need to adjust this delay to see a correlation. A good starting point is a delay optimized for a coupling of 5-10 Hz.

  • Process and Interpret the Data: The ¹⁵N chemical shift will be displayed on the indirect dimension (F1 axis) of the 2D spectrum. The correlation peak will connect the ¹⁵N signal to the proton(s) that are 2 or 3 bonds away.

dot graph TD { A[Need ¹⁵N Data] --> B{Direct Detection Feasible?}; B -- No --> C[Use Indirect Detection]; B -- Yes --> D[Run ¹⁵N 1D Experiment]; C --> E[Set up ¹H-¹⁵N HMBC]; E --> F[Optimize Long-Range Delay]; F --> G[Acquire 2D Spectrum]; G --> H[Process and Interpret]; D --> H; }

Caption: Decision workflow for obtaining ¹⁵N NMR data.

By systematically applying these troubleshooting strategies, you can overcome the inherent challenges of working with nitrophenyl-substituted compounds and confidently extract the rich structural information that NMR spectroscopy provides.

References

Technical Support Center: A Guide to Scaling the Synthesis of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

I. Overview of the Synthesis

The primary and most effective route for synthesizing this compound on a larger scale is the selective reduction of 3-methoxy-2-nitrobenzoic acid. This transformation is typically achieved using a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂). These reagents are favored for their high selectivity in reducing carboxylic acids in the presence of other functional groups, like the nitro group in this case.

The overall reaction is as follows:

Synthesis_Overview cluster_reagents Reagents & Conditions start 3-Methoxy-2-nitrobenzoic acid product This compound start->product Reduction reagent BH3.THF or BH3.SMe2 in dry THF

Caption: Synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is a borane-based reducing agent preferred for this synthesis?

A1: Borane reagents are highly chemoselective for the reduction of carboxylic acids. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), borane complexes will typically not reduce the nitro group under the reaction conditions required for the carboxylic acid reduction. This selectivity is crucial for obtaining the desired product without unwanted side reactions.

Q2: What are the main safety concerns when scaling up this reaction?

A2: The primary safety concerns are associated with the handling of borane reagents. Borane-THF and borane-dimethyl sulfide are flammable and react violently with water, releasing flammable hydrogen gas. When scaling up, the potential for exothermic reactions increases, necessitating careful temperature control. It is imperative to work in a well-ventilated area, under an inert atmosphere (e.g., nitrogen or argon), and have appropriate quenching procedures in place. For a comprehensive overview of handling boranes at scale, refer to the guidelines published in Organic Process Research & Development.[1]

Q3: What are the likely impurities in the final product?

A3: Potential impurities can include unreacted starting material (3-methoxy-2-nitrobenzoic acid), over-reduced products where the nitro group is also reduced (e.g., (2-amino-3-methoxyphenyl)methanol), and byproducts from the workup, such as borate esters. The formation of these impurities is highly dependent on reaction conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

III. Detailed Experimental Protocol: Borane Reduction of 3-Methoxy-2-nitrobenzoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10g scale)Notes
3-Methoxy-2-nitrobenzoic acid197.1410.0 g (50.7 mmol)Ensure it is dry.
Borane-dimethyl sulfide complex (BH₃·SMe₂)75.97~1.1 - 1.5 equivalentsAvailable as a solution in THF.
Anhydrous Tetrahydrofuran (THF)72.11~200 mLMust be dry and inhibitor-free.
Methanol32.04For quenching
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01As neededFor workup.
Brine (saturated NaCl solution)58.44As neededFor workup.
Anhydrous magnesium sulfate (MgSO₄)120.37As neededFor drying.
Ethyl acetate88.11For extraction & chromatography
Hexanes-For chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 3-methoxy-2-nitrobenzoic acid (10.0 g, 50.7 mmol) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Dissolution: Add anhydrous THF (~100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add the borane-dimethyl sulfide complex (1.1 - 1.5 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. Note: The addition is exothermic and will be accompanied by the evolution of hydrogen gas. Ensure adequate ventilation and pressure equalization.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Caution: This is a highly exothermic step with vigorous gas evolution. Add the methanol very slowly at first.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Workup: To the residue, add saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization can be employed for further purification.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Caption: Troubleshooting decision tree for the synthesis.

Detailed Troubleshooting:

Observed Problem Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains)1. Insufficient reducing agent: The borane complex may have degraded upon storage. 2. Reaction temperature too low: The reaction rate may be slow at lower temperatures.1. Use a fresh bottle of the borane complex or titrate the solution to determine its exact molarity. Consider increasing the equivalents of the reducing agent. 2. After the initial addition at 0 °C, allow the reaction to proceed at room temperature. Gentle warming (to ~40 °C) can be considered if the reaction is still sluggish, but this increases the risk of side reactions.
Low Yield 1. Product loss during workup: The product has some water solubility. 2. Incomplete hydrolysis of borate intermediates: Borate esters of the product may have formed and were not fully hydrolyzed.1. Perform multiple extractions with ethyl acetate. Saturating the aqueous layer with brine can help to decrease the solubility of the product in the aqueous phase. 2. After quenching with methanol, stirring for an extended period or a mild acidic wash during workup can help to fully hydrolyze the borate esters.
Presence of a byproduct corresponding to the reduced nitro group Over-reduction: The reaction temperature was too high, or an excess of a highly reactive borane species was present.Maintain strict temperature control, especially during the addition of the borane reagent. Use the recommended equivalents of the reducing agent.
Final product is an oil or difficult to crystallize Presence of impurities: Residual solvents or byproducts can inhibit crystallization.Ensure the product is thoroughly dried under vacuum to remove all solvents. If impurities are suspected, repeat the column chromatography or attempt recrystallization from a different solvent system (e.g., ethyl acetate/hexanes, toluene).

V. References

  • PubChem. This compound. National Center for Biotechnology Information. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). --INVALID-LINK--

  • BenchChem. Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. --INVALID-LINK--

  • Atkins, W. J., Burkhardt, E. R., & Matos, K. (2019). Safe Handling of Boranes at Scale. Organic Process Research & Development, 23(3), 337-343. --INVALID-LINK--

  • PubChem. (2-Amino-3-methoxyphenyl)methanol. National Center for Biotechnology Information. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Quantum Yield Determination for the Cleavage of the 3-Methoxy-2-Nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photochemistry and its applications in drug development and materials science, photolabile protecting groups (PPGs) are indispensable tools for spatiotemporal control of molecular function. Among these, the o-nitrobenzyl scaffold has been a workhorse for decades, prized for its reliable cleavage upon UV irradiation.[1][2] The 3-methoxy-2-nitrobenzyl group, a common derivative, offers altered absorption properties, often allowing for cleavage at longer, less biologically damaging wavelengths.[1][3]

A critical parameter for characterizing any photochemical process is the quantum yield (Φ) . It quantifies the efficiency of a photoreaction by representing the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system.[4][5] An accurate determination of the quantum yield is paramount for optimizing photorelease protocols, designing efficient light-sensitive systems, and ensuring reproducible experimental outcomes.

This guide provides a comprehensive comparison of methodologies for determining the quantum yield of cleavage for the 3-methoxy-2-nitrobenzyl group. We will delve into the theoretical underpinnings, provide detailed, field-tested experimental protocols, and offer insights into data analysis and interpretation, grounded in the principles of scientific integrity.

The Significance of Quantum Yield in Photolabile Protecting Group Chemistry

The quantum yield of a PPG cleavage is not merely an academic value; it is a direct measure of its performance. A high quantum yield signifies an efficient conversion of light energy into the desired chemical transformation, meaning that fewer photons are needed to achieve a certain level of deprotection. This has profound practical implications:

  • Reduced Light Dosage: A higher Φ allows for the use of lower light intensities or shorter irradiation times, minimizing potential photodamage to sensitive biological samples or materials.[6]

  • Predictive Modeling: Knowing the quantum yield enables the predictive modeling of photorelease kinetics, which is crucial for applications requiring precise dosage control, such as in phototriggered drug delivery.[2]

  • Comparative Assessment: Quantum yield serves as a standardized metric to compare the efficiency of different PPGs, guiding the selection of the optimal group for a specific application.[7][8]

The Photochemical Cleavage Mechanism of the 3-Methoxy-2-Nitrobenzyl Group

Upon absorption of a photon, the 3-methoxy-2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form 3-methoxy-2-nitrosobenzaldehyde as a byproduct.[1][9] The methoxy substituent can influence the absorption spectrum and the kinetics of this process.[3]

Determining Quantum Yield: A Practical Approach Using Chemical Actinometry

The most robust and widely accepted method for determining the quantum yield of a photochemical reaction in solution is through chemical actinometry.[4][10] This technique employs a chemical system with a well-characterized and reproducible photochemical response to quantify the photon flux of the light source. The potassium ferrioxalate actinometer is the gold standard for the UV and visible regions due to its high sensitivity and broad wavelength applicability.[11][12]

The overall strategy involves two key stages:

  • Measuring the Photon Flux (I₀) of the Light Source: This is achieved by irradiating the chemical actinometer (potassium ferrioxalate) and measuring the amount of photochemical product formed.

  • Measuring the Photochemical Reaction of the Sample: The sample of interest (the 3-methoxy-2-nitrobenzyl-protected compound) is irradiated under identical conditions, and the rate of its photochemical transformation is measured.

Experimental Workflow

Below is a visual representation of the experimental workflow for determining the quantum yield.

G cluster_0 Part 1: Photon Flux Determination cluster_1 Part 2: Sample Photolysis A Prepare Potassium Ferrioxalate Solution B Irradiate Actinometer (known Φ_act) A->B in dark C Add 1,10-Phenanthroline & Buffer B->C aliquots at time points D Measure Absorbance of [Fe(phen)₃]²⁺ Complex C->D at λ_max ≈ 510 nm E Calculate Photon Flux (I₀) D->E J Calculate Quantum Yield (Φ_sample) E->J F Prepare 3-Methoxy-2-Nitrobenzyl Compound Solution G Irradiate Sample under Identical Conditions F->G H Monitor Reaction Progress (e.g., UV-Vis or HPLC) G->H aliquots at time points I Determine Rate of Cleavage H->I I->J

Caption: Workflow for quantum yield determination.

Detailed Experimental Protocols

Protocol 1: Photon Flux Determination with Potassium Ferrioxalate Actinometry

This protocol is adapted from established methods.[4][10]

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), 0.05 M

  • 1,10-Phenanthroline solution (e.g., 0.1% w/v in water)

  • Sodium acetate buffer (e.g., 0.3 M, pH ~4.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Irradiation source (e.g., mercury lamp with a 365 nm bandpass filter)

  • Volumetric flasks and pipettes

  • Aluminum foil

Procedure:

  • Preparation of the Actinometer Solution (0.006 M): In a dark room or under red light, accurately weigh 0.2947 g of potassium ferrioxalate trihydrate and dissolve it in 100 mL of 0.05 M H₂SO₄.[4] Store this solution in a light-tight container (e.g., a flask wrapped in aluminum foil) and prepare it fresh daily.

  • Irradiation:

    • Pipette a known volume (e.g., 3 mL) of the actinometer solution into a quartz cuvette.

    • Place the cuvette in a temperature-controlled holder and irradiate it with the light source for a specific time (t). The irradiation time should be chosen such that the conversion is kept low (typically <10%) to avoid inner filter effects.

    • Simultaneously, keep an identical cuvette with the actinometer solution in the dark as a control.

  • Development of the Ferroin Complex:

    • After irradiation, transfer a precise aliquot (e.g., 1 mL) of the irradiated solution to a volumetric flask (e.g., 10 mL).

    • Add a known volume of the 1,10-phenanthroline solution (e.g., 2 mL) and the sodium acetate buffer (e.g., 1 mL).

    • Dilute to the mark with deionized water and mix thoroughly.

    • Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.

    • Repeat this process for the dark control.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the developed solutions at the maximum absorption wavelength of the ferroin complex (approximately 510 nm). Use the developed dark control solution as the blank.

Data Analysis for Photon Flux:

The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law:

Moles of Fe²⁺ = (A × V) / (ε × l)

Where:

  • A = Absorbance at 510 nm

  • V = Total volume of the developed solution (e.g., 10 mL)

  • ε = Molar absorptivity of the ferroin complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹)

  • l = Path length of the cuvette (typically 1 cm)

The photon flux (I₀) in moles of photons per second can then be calculated as:

I₀ = (Moles of Fe²⁺) / (Φ_act × t × f)

Where:

  • Φ_act = The known quantum yield of ferrioxalate at the irradiation wavelength (see table below).

  • t = Irradiation time in seconds.

  • f = Fraction of light absorbed by the actinometer solution. For optically dense solutions (Absorbance > 2), f can be assumed to be 1.

Wavelength (nm)Quantum Yield (Φ_act) for Fe²⁺ formation
3661.21
4051.14
4361.01
4800.93
5090.86
5460.15

Source: Adapted from Hatchard and Parker (1956) and other sources.[10][13]

Protocol 2: Photolysis of the 3-Methoxy-2-Nitrobenzyl Compound

Materials:

  • 3-Methoxy-2-nitrobenzyl protected compound of interest

  • Appropriate solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)

  • The same irradiation setup as used for actinometry

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation: Prepare a solution of the 3-methoxy-2-nitrobenzyl compound in the chosen solvent at a concentration where its absorbance at the irradiation wavelength is known and ideally between 0.1 and 1.0.

  • Irradiation:

    • Place the sample solution in a quartz cuvette and irradiate it under the exact same conditions (light source, distance, temperature) as the actinometer.

    • Take aliquots at regular time intervals for analysis.

  • Reaction Monitoring:

    • UV-Vis Spectrophotometry: Monitor the decrease in the absorbance of the starting material or the increase in the absorbance of the photoproduct (e.g., the 3-methoxy-2-nitrosobenzaldehyde byproduct).[14][15]

    • HPLC: This is often a more accurate method as it allows for the separation and quantification of the starting material and the cleaved product, avoiding interference from byproducts.[3]

Data Analysis for Quantum Yield of the Sample:

The rate of the photochemical reaction (in moles per second) can be determined from the initial slope of a plot of the concentration of the product formed (or reactant consumed) versus time.

The quantum yield of the sample (Φ_sample) is then calculated using the following equation:[4]

Φ_sample = (Rate of reaction) / (I₀ × f_sample)

Where:

  • Rate of reaction = Moles of product formed or reactant consumed per unit time (mol s⁻¹).

  • I₀ = Photon flux determined from the actinometry experiment (mol s⁻¹).

  • f_sample = Fraction of light absorbed by the sample solution, calculated as f_sample = 1 - 10⁻ᴬ, where A is the absorbance of the sample at the irradiation wavelength.

Comparison with Alternative Methods

While chemical actinometry is the most common and accessible method, other techniques for determining photon flux exist:

MethodPrincipleAdvantagesDisadvantages
Chemical Actinometry Measures photon flux via a chemical reaction with a known quantum yield.[10][12]Relatively low cost, well-established, and accurate if performed carefully.Can be time-consuming, requires careful handling of chemicals, and is susceptible to experimental errors.[12][16]
Radiometry (e.g., Thermopiles, Photodiodes) Directly measures the radiant power of the light source using a calibrated sensor.[17][18]Fast, direct measurement, and can be very accurate with proper calibration.Requires expensive, calibrated equipment; calibration can drift over time.
Online UV-Vis Spectroscopy Utilizes a modified spectrophotometer to simultaneously irradiate and monitor the sample, calculating Φ from initial reaction rates.[19]Can be faster than traditional actinometry, provides real-time data.Requires a specialized experimental setup and careful calibration of the light source.[19]

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your quantum yield determination, it is crucial to build a self-validating experimental system:

  • Linearity: The amount of photoproduct formed should be linear with irradiation time, at least in the initial stages of the reaction. Deviations from linearity can indicate issues such as inner filter effects, product inhibition, or secondary photoreactions.

  • Reproducibility: Repeat the actinometry and sample photolysis experiments multiple times to ensure the results are reproducible. The standard deviation of your measurements will provide an indication of the experimental error.

  • Controls: Always run dark controls for both the actinometer and the sample to account for any thermal reactions.

Conclusion

The determination of the quantum yield for the cleavage of the 3-methoxy-2-nitrobenzyl group is a critical step in the characterization of this important photolabile protecting group. While alternative methods exist, chemical actinometry using potassium ferrioxalate remains a reliable and accessible technique for most research laboratories.[4] By following the detailed protocols and data analysis procedures outlined in this guide, researchers can obtain accurate and reproducible quantum yield values. These values are essential for the rational design and application of light-sensitive molecules in fields ranging from synthetic chemistry to cell biology and drug delivery.

References

A Comparative Guide to (3-Methoxy-2-nitrophenyl)methanol: Unveiling the Advantages of a Niche Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug delivery, the precise spatiotemporal control over molecular function is paramount. Photolabile protecting groups (PPGs), or "caging" groups, have emerged as indispensable tools, offering the ability to activate therapeutic agents, molecular probes, and other bioactive compounds with a pulse of light. Among the diverse arsenal of PPGs, the ortho-nitrobenzyl (oNB) scaffold has been a workhorse. This guide delves into a specific, yet advantageous, derivative: (3-Methoxy-2-nitrophenyl)methanol . We will objectively compare its performance against other common PPGs, supported by mechanistic insights and experimental data, to illuminate its unique benefits for researchers at the forefront of innovation.

The Critical Role of Substituents: A Mechanistic Overview

The efficacy of an o-nitrobenzyl-based PPG is intrinsically linked to its photochemical reaction mechanism. Upon irradiation with UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This transient species then rearranges to release the protected molecule and a nitrosobenzaldehyde byproduct. The electronic and steric nature of substituents on the aromatic ring can significantly influence this process.

Electron-donating groups, such as methoxy (-OCH₃) groups, are known to increase the electron density of the aromatic ring. This modification tends to shift the absorption maximum (λmax) to longer, less phototoxic wavelengths (a bathochromic or red-shift).[1][2] This is a crucial advantage in biological applications where high-energy UV light can be damaging to cells and tissues.

This compound: A Unique Substitution Pattern

While the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a more commonly encountered red-shifted PPG, the 3-methoxy-2-nitrobenzyl scaffold, derived from this compound, offers a distinct substitution pattern that warrants closer examination. The strategic placement of a single methoxy group at the 3-position (meta to the nitro group and ortho to the benzylic alcohol) presents a nuanced modulation of the chromophore's properties.

Key Performance Metrics: A Comparative Analysis

The selection of an appropriate PPG is a data-driven decision. The following table summarizes key performance parameters for this compound and other widely used PPGs. It is important to note that specific quantum yields can be highly dependent on the leaving group.[3]

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φ)Key Features & Drawbacks
o-Nitrobenzyl (oNB)260–350300–3650.01–0.3Features: Well-established chemistry, predictable cleavage.[4] Drawbacks: Requires potentially phototoxic UV light, relatively low quantum yield, reactive photobyproducts.[5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350350–3650.006–0.16Features: Red-shifted absorption compared to oNB. Drawbacks: Lower quantum yield in some cases, photobyproducts can be fluorescent.[6]
This compound derivative Est. ~340-360Est. ~350-380Data not readily availablePotential Advantages: Red-shifted absorption, potentially cleaner photochemistry due to a single methoxy group.
Coumarin-based400-500400-500+0.02-0.2+Features: Visible light absorption, fast release rates.[4] Drawbacks: Can have low water solubility, fluorescent byproducts can interfere with imaging.
p-Hydroxyphenacyl (pHP)~300-330~300-3500.1-0.4Features: High quantum yields, clean reaction with a single major byproduct.[5] Drawbacks: Requires UV light.

Estimated values for this compound derivatives are based on the known effects of methoxy substituents on the o-nitrobenzyl chromophore.

The Advantages of the 3-Methoxy Substitution: A Deeper Dive

While quantitative data for the 3-methoxy-2-nitrobenzyl group is not as extensively documented as for other PPGs, we can infer its advantages based on established photochemical principles:

  • Red-Shifted Absorption: The electron-donating methoxy group at the 3-position is expected to red-shift the absorption maximum compared to the unsubstituted o-nitrobenzyl group.[1] This allows for the use of longer wavelength UV-A light for cleavage, which is less damaging to biological samples than the UV-B or UV-C radiation required for some other PPGs.

  • Potentially Cleaner Photochemistry: The formation of fluorescent and potentially reactive byproducts is a significant concern with some PPGs, such as DMNB.[6] The single methoxy group in the 3-methoxy-2-nitrobenzyl scaffold may lead to a simpler and cleaner photorelease profile, reducing the likelihood of off-target effects or interference with fluorescent imaging.

  • Tunable Release Kinetics: The rate of photocleavage is influenced by the electronic environment of the nitrobenzyl ring. The 3-methoxy substituent likely modulates the stability of the key aci-nitro intermediate, offering a different kinetic profile compared to other substituted oNB derivatives. This "tunability" can be advantageous for applications requiring specific release rates.

Experimental Workflows and Protocols

To effectively utilize this compound as a PPG, a robust understanding of the synthetic and photolytic procedures is essential.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of 3-Methoxy-2-nitrobenzaldehyde.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 3-Methoxy-2-nitrobenzaldehyde E A->E Reduction B Sodium Borohydride (NaBH4) C Methanol (Solvent) D This compound E->D

Caption: Synthetic route to this compound.

Step-by-Step Protocol:

  • Dissolve 3-Methoxy-2-nitrobenzaldehyde in methanol at 0°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add sodium borohydride (NaBH₄) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with ice-water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[7]

General Protocol for Photocaging a Carboxylic Acid

This protocol provides a general method for protecting a carboxylic acid using this compound.

Photocaging cluster_reactants Reactants cluster_reagents Coupling Reagents cluster_product Product A Carboxylic Acid (R-COOH) F B This compound C DCC or EDC G D DMAP (catalyst) E Caged Carboxylic Acid F->G Esterification G->E

Caption: General workflow for caging a carboxylic acid.

Step-by-Step Protocol:

  • Dissolve the carboxylic acid, this compound, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove any precipitated urea byproduct.

  • Purify the crude product by column chromatography to obtain the caged carboxylic acid.

General Protocol for Photolytic Deprotection

Deprotection cluster_start Starting Material cluster_conditions Conditions cluster_products Products A Caged Compound F A->F Photolysis B UV Light (e.g., 365 nm) C Appropriate Solvent D Released Active Molecule E Nitrosobenzaldehyde Byproduct F->D F->E

Caption: General workflow for photolytic deprotection.

Step-by-Step Protocol:

  • Dissolve the caged compound in a suitable solvent (e.g., methanol, buffer).

  • Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm).

  • Monitor the progress of the deprotection by a suitable analytical method (e.g., HPLC, NMR, or UV-Vis spectroscopy).

  • Once the reaction is complete, the released active molecule can be used directly or isolated.

Conclusion: A Promising Tool for Precise Control

This compound represents a valuable, albeit less common, member of the o-nitrobenzyl family of photolabile protecting groups. Its key advantage lies in the anticipated red-shifted absorption maximum conferred by the 3-methoxy substituent, allowing for the use of less phototoxic wavelengths of light. This, coupled with the potential for cleaner photochemistry compared to some di-substituted analogs, makes it an attractive candidate for applications in sensitive biological systems and complex organic synthesis. While more extensive quantitative characterization is warranted, the foundational principles of o-nitrobenzyl photochemistry strongly suggest that the 3-methoxy-2-nitrobenzyl scaffold is a promising tool for researchers seeking precise spatiotemporal control over molecular function.

References

A Comparative Guide to the Stability of Substituted Nitrobenzyl Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical synthesis and drug development, the precise control of reactive functional groups is paramount. Photolabile protecting groups (PPGs), particularly the versatile ortho-nitrobenzyl (o-NB) family, have emerged as indispensable tools, offering spatial and temporal control over the release of active molecules through the application of light.[1] However, the nuanced stability and cleavage efficiency of these protectors are critically dependent on the nature of substituents adorning the nitrobenzyl core. This guide provides a comprehensive comparative analysis of various substituted o-NB protecting groups, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal PPG for their specific application.

The Foundational Chemistry: Understanding the Photocleavage Mechanism

The photolytic cleavage of o-NB protecting groups proceeds via a well-established intramolecular redox reaction, often described as a Norrish Type II-like process.[1] Upon absorption of UV light, the o-nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, culminating in the release of the protected functional group and the formation of an o-nitrosobenzaldehyde byproduct.

The efficiency of this process, quantified by the quantum yield (Φ), is a product of the molar extinction coefficient (ε) at the irradiation wavelength and the intrinsic efficiency of the photochemical reaction. Both of these factors are highly sensitive to the electronic and steric environment of the o-NB core, which can be modulated by the introduction of various substituents.

Photocleavage Mechanism of o-Nitrobenzyl Protecting Groups Start o-Nitrobenzyl Protected Substrate Excited Excited Triplet State Start->Excited hv (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Rearrangement Cyclic Intermediate & Rearrangement AciNitro->Rearrangement Rearrangement Products Cleaved Substrate + o-Nitrosobenzaldehyde Rearrangement->Products Cleavage

Caption: Generalized photocleavage mechanism of o-nitrobenzyl protecting groups.

Comparative Analysis of Substituted Nitrobenzyl Protecting Groups

The strategic placement of substituents on the aromatic ring or at the benzylic carbon can significantly alter the properties of the o-NB protecting group. These modifications can be tailored to shift the absorption maximum to longer, less damaging wavelengths, and to enhance the quantum yield of cleavage. The following table summarizes the key photophysical properties of several commonly employed substituted o-NB protecting groups.

Protecting GroupSubstituentsTypical λmax (nm)Quantum Yield (Φ)Key Characteristics & Considerations
o-Nitrobenzyl (o-NB) None~260-280~0.1The parent compound; requires short-wavelength UV light which can be damaging to biological samples.
4,5-Dimethoxy-2-nitrobenzyl (NVOC) 4,5-di-OCH₃~350-365~0.001-0.05Red-shifted absorption to UVA range, but generally lower quantum yields compared to o-NB. Widely used in solid-phase synthesis.[2][3]
2,6-Dinitrobenzyl 2,6-di-NO₂~260-280~0.12-0.16Increased quantum yield compared to the monosubstituted parent. The second nitro group enhances the efficiency of the initial photochemical step.[1][4]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) α-methyl, propoxycarbonyl linker~365~0.41High quantum yield and good photolytic efficiency. Widely used in microarray synthesis.[5]
Benzoyl-NPPOC (Bz-NPPOC) Benzoyl group on NPPOC backbone~365Higher than NPPOCIncreased photodeprotection efficiency (approximately 2-fold) compared to NPPOC.
Thiophenyl-NPPOC (SPh-NPPOC) Thiophenyl group on NPPOC backbone~365Significantly higher than NPPOCDramatically increased photodeprotection efficiency (approximately 12-fold) compared to NPPOC due to both increased absorptivity and quantum yield.

Note: Quantum yields are highly dependent on the nature of the leaving group and the solvent system. The values presented here are representative and intended for comparative purposes.

The Impact of Substituents on Stability and Cleavage Efficiency

Electron-Donating Groups

The introduction of electron-donating groups, such as methoxy substituents in the 4 and 5 positions (as in NVOC), serves to extend the π-conjugation of the aromatic system. This results in a bathochromic (red) shift of the absorption maximum, allowing for the use of longer wavelength UV light (UVA) which is generally less harmful to biological systems.[6] However, this red-shift can sometimes be accompanied by a decrease in the quantum yield.[7]

Electron-Withdrawing Groups

Conversely, the addition of a second nitro group at the 6-position (2,6-dinitrobenzyl) can significantly increase the quantum yield of photolysis.[1][4] This is attributed to an increased probability of the excited state undergoing the necessary hydrogen abstraction rather than returning to the ground state through non-productive pathways.

Substituents at the Benzylic Carbon

Modification at the benzylic carbon can also have a profound effect on cleavage efficiency. For instance, the introduction of an α-methyl group, as seen in the NPPOC group, can lead to a significant increase in the quantum yield. This is thought to be due to the stabilization of the benzylic radical formed after hydrogen abstraction.

Experimental Protocol: Comparative Photolysis and Quantum Yield Determination

To facilitate a direct and objective comparison of the stability and cleavage efficiency of different substituted nitrobenzyl protecting groups, the following experimental protocol is provided. This method utilizes UV-Vis spectroscopy to monitor the photolysis reaction and chemical actinometry to determine the photon flux of the light source, allowing for the calculation of the quantum yield.

Experimental Workflow for Comparative Photolysis cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Data Analysis Prep_Solutions Prepare solutions of protected substrates and actinometer Spectra Record initial UV-Vis absorption spectra Prep_Solutions->Spectra Irradiate_Actinometer Irradiate actinometer (o-nitrobenzaldehyde) Spectra->Irradiate_Actinometer Irradiate_Sample Irradiate protected substrate Spectra->Irradiate_Sample Monitor_Actinometer Monitor absorbance change of actinometer over time Irradiate_Actinometer->Monitor_Actinometer Calc_Flux Calculate photon flux from actinometry data Monitor_Actinometer->Calc_Flux Monitor_Sample Monitor absorbance change of substrate over time Irradiate_Sample->Monitor_Sample Calc_QY Calculate quantum yield of substrate photolysis Monitor_Sample->Calc_QY Calc_Flux->Calc_QY Compare Compare quantum yields of different protecting groups Calc_QY->Compare

Caption: Workflow for the comparative determination of photolysis quantum yields.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare solutions of the different nitrobenzyl-protected substrates to be tested in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of approximately 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the solution.

    • Prepare a solution of the chemical actinometer, o-nitrobenzaldehyde, in a suitable solvent (e.g., dichloromethane).[8] A typical concentration is around 2.5 x 10⁻³ M.[8]

  • UV-Vis Spectroscopy:

    • Record the initial UV-Vis absorption spectrum of each substrate solution and the actinometer solution before irradiation.

  • Chemical Actinometry (Photon Flux Determination):

    • Place the o-nitrobenzaldehyde solution in a quartz cuvette and irradiate it with the light source that will be used for the photolysis of the substrates.

    • At regular time intervals, record the UV-Vis spectrum of the actinometer solution to monitor the decrease in absorbance of o-nitrobenzaldehyde.

    • The quantum yield for the conversion of o-nitrobenzaldehyde to o-nitrosobenzoic acid is well-established (Φ = 0.5 over the wavelength range of 300-410 nm).[8]

    • Using the rate of disappearance of the actinometer and its known quantum yield, the photon flux of the light source can be calculated.[8][9]

  • Photolysis of Substrates:

    • Irradiate the solutions of the nitrobenzyl-protected substrates under the same conditions (light source, distance, temperature) as the actinometry experiment.

    • Monitor the progress of the photolysis reaction by recording UV-Vis spectra at regular time intervals. The disappearance of the starting material or the appearance of the cleaved product can be followed.

  • Quantum Yield Calculation:

    • From the rate of the photoreaction of the substrate and the determined photon flux, the quantum yield (Φ) for the cleavage of each protecting group can be calculated using the following equation: Φ = (moles of substrate reacted) / (moles of photons absorbed)

  • Comparative Analysis:

    • Compare the calculated quantum yields for the different substituted nitrobenzyl protecting groups to objectively assess their relative photolytic efficiencies.

Stability Under Non-Photolytic Conditions

An important consideration in the selection of a protecting group is its stability to various chemical conditions that may be encountered during a multi-step synthesis. While a comprehensive study of the stability of all substituted nitrobenzyl groups is beyond the scope of this guide, some general trends can be highlighted.

  • Acidic Conditions: Most nitrobenzyl ethers and esters are generally stable to moderately acidic conditions. However, very strong acids may lead to cleavage.

  • Basic Conditions: Nitrobenzyl esters are susceptible to hydrolysis under strongly basic conditions. Ethers are generally more stable.

  • Reductive and Oxidative Conditions: The nitro group itself is susceptible to reduction, which would alter the photolytic properties of the protecting group. Stability to specific oxidizing agents should be evaluated on a case-by-case basis.

It is always recommended to perform small-scale stability tests of the protected substrate under the specific reaction conditions planned for subsequent synthetic steps.

Conclusion and Future Outlook

The selection of an appropriate photolabile protecting group is a critical decision in the design of light-responsive materials and therapies. Substituted ortho-nitrobenzyl protecting groups offer a tunable platform where properties such as absorption wavelength and cleavage efficiency can be modulated through synthetic modification. Electron-donating groups can red-shift the absorption maximum, while electron-withdrawing groups and substitution at the benzylic position can enhance the quantum yield.

This guide provides a framework for the rational selection of substituted nitrobenzyl protecting groups based on a comparative analysis of their photophysical properties and a detailed experimental protocol for their evaluation. As research in this field continues, the development of new o-NB derivatives with even more desirable characteristics, such as two-photon absorption capabilities and cleavage with visible light, will undoubtedly expand the toolkit available to researchers, enabling even more sophisticated applications in chemistry, biology, and medicine.

References

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of o-Nitrobenzyl, Coumarin, and Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate fields of chemical biology, pharmacology, and materials science, the ability to control molecular function with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "photocages," are indispensable tools that offer this control, enabling the light-triggered release of bioactive molecules. The classic ortho-nitrobenzyl scaffold, exemplified by compounds like (3-Methoxy-2-nitrophenyl)methanol, has been a workhorse in the field. However, the expanding demands of complex biological experiments—requiring deeper tissue penetration, faster release kinetics, and enhanced biocompatibility—have spurred the development of advanced alternatives.

This guide provides an in-depth comparison of the traditional o-nitrobenzyl PPGs with two prominent alternatives: coumarin- and quinoline-based systems. We will delve into the mechanistic underpinnings, compare key performance metrics with supporting experimental data, and provide validated protocols to assist researchers in selecting the optimal photocage for their specific application.

The Principle of Photocaging: Masking and Unveiling Function

The core function of a PPG is to reversibly mask a functional group on a molecule of interest (the "substrate"), rendering it biologically inert. This "caged" compound can be introduced into a system, such as a living cell or a polymer matrix, without eliciting a response. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that cleaves the bond to the substrate, releasing it in its active form. This process allows for precise control over the concentration, location, and timing of the substrate's activity.

The choice of a PPG is dictated by several critical performance parameters, including the wavelength of light required for activation, the efficiency of the photorelease, and the biological impact of the cage and its byproducts.

The Classic Scaffold: ortho-Nitrobenzyl Derivatives

The this compound belongs to the well-established o-nitrobenzyl class of photocages. The photolysis mechanism, a cornerstone of photoremovable group chemistry, is initiated by the absorption of a UV photon. This triggers an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the protected molecule, along with an o-nitrosobenzaldehyde byproduct.

Substituents on the aromatic ring, such as the methoxy groups found in the widely used 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group, are used to modulate the electronic properties of the chromophore. These modifications can red-shift the absorption maximum to longer, less damaging wavelengths and influence the quantum yield of photolysis.

G cluster_0 Photocleavage Mechanism of o-Nitrobenzyl Cages A o-Nitrobenzyl Caged Substrate (R-X) B Excited State (S1 or T1) A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Substrate (R-H) + o-Nitrosobenzaldehyde D->E Fragmentation G cluster_1 Photocleavage Mechanism of Coumarin Cages A Coumarin Caged Substrate (R-X) B Excited Singlet State (S1) A->B hν (UVA/Visible) C Solvent-Caged Ion Pair [Coumarin+...-X-R] B->C Heterolytic Cleavage D Released Substrate (R-H) + Coumarin Alcohol Byproduct C->D Solvent Capture G cluster_workflow General Experimental Workflow A Step 1: Synthesis of Caged Compound (e.g., Esterification) B Step 2: Purification and Characterization (Chromatography, NMR, MS) A->B C Step 3: Photolysis Experiment (Controlled Irradiation) B->C D Step 4: Analysis of Uncaging (HPLC, UV-Vis, LC-MS) C->D E Step 5: Biological Assay (Measure activity of released substrate) D->E

A-1. A Guide to the Structural Validation of Synthesized (3-Methoxy-2-nitrophenyl)methanol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, rigorous structural confirmation is a cornerstone of scientific integrity. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of (3-Methoxy-2-nitrophenyl)methanol. We will explore the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to create a self-validating system for structural elucidation.

The successful synthesis of this compound (C₈H₉NO₄) is a critical first step.[1][2] However, without irrefutable confirmation of its molecular architecture, subsequent research and development efforts rest on an unstable foundation. While one-dimensional (1D) NMR provides initial insights, complex aromatic substitution patterns and potential for isomeric impurities necessitate the enhanced resolution and connectivity information offered by 2D NMR.[3][4]

The Logic of 2D NMR in Structural Elucidation: A Comparative Overview

2D NMR experiments provide a powerful advantage by spreading NMR signals across two frequency dimensions, resolving overlapping peaks that can obscure the interpretation of 1D spectra.[3][5] For a molecule like this compound, a strategic combination of COSY, HSQC, and HMBC experiments provides a comprehensive and interlocking dataset for structural verification.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors within a few bonds.[6] This is particularly useful for tracing the connectivity of the aromatic protons.[7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to a specific carbon atom (¹H-¹³C one-bond correlations).[9][10][11] This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (and sometimes four).[12][13][14] This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

The following sections will detail the experimental protocols for each of these techniques and demonstrate how their combined data provides a robust validation of the target structure.

Experimental Protocols

Sample Preparation

A sample of the synthesized this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis (typically 5-10 mg in 0.5-0.7 mL). The choice of solvent can influence chemical shifts, and it is important to use a solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.[15][16]

NMR Data Acquisition

All 2D NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. Standard pulse programs for COSY, HSQC, and HMBC experiments are typically used.

1. COSY (¹H-¹H Correlation Spectroscopy) Experiment:

  • Objective: To identify proton-proton coupling networks.

  • Pulse Program: Standard COSY-90 or DQF-COSY.

  • Key Parameters:

    • Spectral width optimized to cover all proton signals.

    • Sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

    • Appropriate relaxation delay to allow for full magnetization recovery between scans.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment:

  • Objective: To identify direct one-bond proton-carbon correlations.

  • Pulse Program: Standard gradient-selected HSQC.

  • Key Parameters:

    • ¹H spectral width covering all proton signals.

    • ¹³C spectral width covering the expected range for aromatic and aliphatic carbons.

    • One-bond coupling constant (¹JCH) optimized for aromatic and aliphatic C-H bonds (typically ~145-160 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Objective: To identify long-range (2-3 bond) proton-carbon correlations.

  • Pulse Program: Standard gradient-selected HMBC.

  • Key Parameters:

    • ¹H and ¹³C spectral widths similar to the HSQC experiment.

    • Long-range coupling constant (ⁿJCH) optimized to detect 2- and 3-bond correlations (typically 8-10 Hz).

Data Interpretation and Structural Validation

The power of this approach lies in the integration of data from all three experiments. The following table summarizes the expected 2D NMR correlations for this compound.

Proton (¹H) Expected ¹H Chemical Shift (ppm) COSY Correlations (with ¹H) HSQC Correlation (with ¹³C) HMBC Correlations (with ¹³C)
H4~7.4-7.6H5C4C2, C5, C6
H5~7.1-7.3H4, H6C5C1, C3, C4, C6
H6~7.5-7.7H5C6C1, C2, C4, C5, -CH₂OH
-CH₂OH~4.8-5.0-OH (if visible)C7 (-CH₂OH)C1, C2, C6
-OCH₃~3.9-4.1NoneC8 (-OCH₃)C3
-OHVariable-CH₂OH (if visible)NoneC7 (-CH₂OH)

Step-by-Step Analysis:

  • Identify Spin Systems with COSY: The COSY spectrum will reveal the coupling network of the aromatic protons. A cross-peak between H4 and H5, and between H5 and H6, will confirm their adjacent positions on the aromatic ring.[17]

  • Assign Protonated Carbons with HSQC: The HSQC spectrum will show direct correlations between each proton and the carbon it is attached to.[13] For example, the proton at ~7.4-7.6 ppm will show a cross-peak with the carbon signal for C4.

  • Assemble the Molecular Skeleton with HMBC: The HMBC spectrum provides the crucial long-range connectivity information.[18][19]

    • The methoxy protons (-OCH₃) will show a correlation to the C3 carbon, confirming the position of the methoxy group.

    • The benzylic protons (-CH₂OH) will show correlations to C1, C2, and C6, confirming the attachment of the methanol group at C1.

    • The aromatic protons will show correlations to neighboring and more distant carbons, further solidifying the substitution pattern. For instance, H6 will show correlations to C1, C2, and C4, confirming the overall arrangement of the substituents.

Visualizing the Workflow and Correlations

The following diagrams illustrate the experimental workflow and the key correlations used for structural validation.

G cluster_0 Experimental Workflow A Synthesized This compound B 1D NMR (¹H, ¹³C) A->B C COSY (¹H-¹H Correlations) B->C D HSQC (¹H-¹³C One-Bond Correlations) B->D E HMBC (¹H-¹³C Long-Range Correlations) B->E F Integrated Data Analysis C->F D->F E->F G Structure Validated F->G

Caption: Experimental workflow for 2D NMR structural validation.

Caption: Key 2D NMR correlations for structural validation.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and self-validating methodology for the structural elucidation of synthesized this compound. By systematically identifying proton-proton coupling networks, direct carbon-proton attachments, and long-range heteronuclear correlations, researchers can achieve unambiguous structural assignment. This rigorous approach ensures the scientific integrity of the synthesized compound, providing a solid foundation for its use in further research and development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (3-Methoxy-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (3-Methoxy-2-nitrophenyl)methanol (CAS No. 53055-04-2), ensuring the safety of laboratory personnel and the protection of our environment. While this compound is supplied for research purposes only, its handling and disposal demand the highest level of professional diligence[1].

Understanding the Compound: Hazard Profile and Rationale for Caution

For instance, related nitro-aromatic compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin, eye, and respiratory irritation[2][3][4]. The presence of the nitro group, in particular, suggests that it should be handled as a hazardous substance. Therefore, the disposal procedures outlined below are grounded in a conservative approach, treating the compound as hazardous waste in line with best laboratory practices.

A critical first step in waste management is a thorough "waste determination" to ascertain if a waste is regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States[5]. This can be based on knowledge of the waste's composition or through chemical analysis if unknown[5]. Given the chemical nature of this compound, it is prudent to manage it as a regulated hazardous waste.

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to provide a clear, actionable workflow for the disposal of this compound and associated contaminated materials.

Phase 1: Immediate Post-Experiment Handling & Segregation
  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Waste Segregation at Source:

    • Solid Waste: Collect unreacted this compound, contaminated spatulas, weigh boats, and absorbent paper in a dedicated, properly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Container Selection and Labeling:

    • Use containers that are compatible with the chemical waste; for instance, glass or polyethylene containers are generally suitable.

    • The container must be kept tightly sealed except when adding waste[5].

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Note the accumulation start date[5].

Phase 2: Temporary Storage in the Laboratory
  • Designated Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

Phase 3: Final Disposal
  • Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company[6]. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration as the Preferred Method: For organic compounds containing nitrogen, such as nitro-aromatics, high-temperature incineration in a facility equipped with afterburners and scrubbers is often the recommended disposal method[6]. This ensures the complete destruction of the compound and minimizes environmental release.

  • Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with certified waste management vendors.

Visualizing the Disposal Workflow

The following diagram illustrates the key stages of the disposal process for this compound.

cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste at Source - Solid Waste - Liquid Waste - Sharps A->B Initiate Waste Handling C Step 3: Use Compatible, Labeled Containers 'Hazardous Waste' B->C Containment D Step 4: Store in Designated Satellite Accumulation Area with Secondary Containment C->D Temporary Storage E Step 5: Contact Institutional EHS for Waste Pickup D->E Hand-off F Step 6: Transfer to Licensed Waste Disposal Company E->F Coordination G Step 7: Final Disposition (e.g., High-Temperature Incineration) F->G Execution

Caption: Disposal Workflow for this compound

Summary of Key Safety and Disposal Parameters

ParameterGuidelineRationale
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatTo prevent skin and eye contact with a potentially irritating and harmful substance[2][3][4].
Waste Classification Hazardous WastePrecautionary measure based on the chemical structure (nitro-aromatic) and data from similar compounds[5].
In-Lab Storage Sealed, labeled, compatible container in a designated, ventilated area with secondary containmentTo ensure safety, prevent spills, and comply with laboratory waste accumulation regulations[5].
Recommended Disposal Method High-temperature incineration via a licensed disposal companyEnsures complete destruction of the organic compound, a common and effective method for nitro-aromatics[6].
Prohibited Disposal Methods Drain disposal, regular trashTo prevent environmental contamination and non-compliance with hazardous waste regulations.

By adhering to these procedures, researchers can ensure that the final step in the lifecycle of this compound is handled with the same level of scientific rigor and responsibility as its application in the laboratory.

References

Navigating the Safe Handling of (3-Methoxy-2-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling (3-Methoxy-2-nitrophenyl)methanol, a compound for which detailed toxicological data is not widely available. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from structurally similar compounds and established laboratory safety principles to create a robust framework for its safe utilization and disposal. The core principle underpinning this guidance is to treat this compound as a potentially hazardous substance, minimizing exposure through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Hazard Assessment: Understanding the Risks of Structurally Similar Compounds

Based on this data, this compound should be presumed to be:

  • Harmful if swallowed [1].

  • A cause of serious eye irritation [1][2].

  • A cause of skin irritation [1][2].

  • A potential cause of respiratory irritation [2][3].

The nitro group on the aromatic ring and the benzyl alcohol moiety are key structural alerts that warrant this cautious approach. Nitroaromatic compounds, as a class, are known for their potential toxicity, and their handling requires stringent safety measures.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is mandatory to prevent accidental exposure through inhalation, ingestion, or skin and eye contact. The following table outlines the minimum required PPE for handling this compound.

Protection TypeRequired PPERationale and Best Practices
Engineering Controls Chemical Fume HoodAll handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[4][5].
Eye and Face Protection Safety Goggles with Side ShieldsProtects against splashes and airborne particles. For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles[6][7].
Skin Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good protection against a range of chemicals. It is crucial to inspect gloves before use and to change them immediately if they become contaminated. Never touch surfaces outside the fume hood, such as doorknobs or pens, with contaminated gloves[4][7].
Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened to protect skin and personal clothing from contamination[4].
Closed-Toe ShoesMandatory in any laboratory setting to protect feet from spills and falling objects[4].
Respiratory Protection NIOSH-Approved RespiratorIn the unlikely event that a chemical fume hood is not available or its function is compromised, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. A proper fit test is essential[3][6].

Operational Workflow for Safe Handling

A systematic approach to handling this compound, from preparation to disposal, is critical for ensuring laboratory safety. The following workflow provides a step-by-step guide for researchers.

Pre-Handling Preparations
  • Designated Area: Establish a clearly marked, designated area within a chemical fume hood for all work with this compound[5].

  • Gather Materials: Before commencing work, ensure all necessary equipment, including PPE, weighing paper, spatulas, solvents, and labeled waste containers, are inside the designated area[5].

  • Review Procedures: Thoroughly review the experimental protocol and this safety guide. Ensure you are familiar with the location and operation of emergency equipment, such as the safety shower and eyewash station.

Handling Procedures
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so carefully within the fume hood to prevent the creation and dispersal of dust[3][5].

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing[5].

  • Avoid Contamination: Do not touch surfaces outside the fume hood with contaminated gloves. If you need to leave the immediate work area, remove your gloves and lab coat following proper procedure[5][8].

Post-Handling and Decontamination
  • Decontaminate Equipment: All non-disposable equipment that has come into contact with this compound should be decontaminated with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough washing with soap and water.

  • Clean Work Area: The designated work area within the fume hood should be wiped down with a suitable solvent and then cleaned with soap and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection.

  • Wash Hands: Always wash hands and arms thoroughly with soap and water after removing gloves and before leaving the laboratory[8].

Safe_Handling_Workflow cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Designate Area in Fume Hood prep2 Gather All Materials prep1->prep2 prep3 Review Protocol & Safety Guide prep2->prep3 handle1 Don Full PPE prep3->handle1 handle2 Weigh Solid / Prepare Solution handle1->handle2 handle3 Maintain Strict Contamination Control handle2->handle3 post1 Segregate & Label Waste handle3->post1 post2 Decontaminate Equipment & Area post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are paramount to protecting both laboratory personnel and the environment.

  • Chemical Waste: All solutions and excess solid this compound must be collected in a designated, clearly labeled hazardous waste container[4][5]. The container should be kept closed when not in use and stored in a secondary containment vessel within a ventilated area.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be placed in a separate, sealed, and labeled hazardous waste bag or container[5].

  • Regulatory Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste. Do not dispose of this compound or its waste down the drain[3][4].

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

IncidentEmergency Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3].
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].
Minor Spill For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area as described above.
Major Spill Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spill from spreading and entering drains. Only personnel with appropriate training and PPE should attempt to clean up a major spill.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-2-nitrophenyl)methanol
Reactant of Route 2
(3-Methoxy-2-nitrophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.